molecular formula C8H12N2O B1460994 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1152502-99-2

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1460994
CAS No.: 1152502-99-2
M. Wt: 152.19 g/mol
InChI Key: KQWIBEKKNWQHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)8-7(5-11)4-10(3)9-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWIBEKKNWQHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It will detail the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target molecule.

Introduction

Pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active compounds. The presence of the aldehyde functional group allows for a variety of chemical transformations, making it a key synthon for the construction of more complex molecular architectures. The target molecule, this compound, with its specific substitution pattern, is of interest for the development of novel therapeutic agents. This guide will focus on a robust and widely applicable two-step synthetic sequence: the initial construction of the pyrazole core followed by its formylation.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the pyrazole precursor, 1-methyl-3-(propan-2-yl)-1H-pyrazole. The second, and key, step is the regioselective formylation of this precursor at the C4 position using the Vilsmeier-Haack reaction.

Synthesis_Overview Starting Materials Starting Materials Step 1 Step 1 Starting Materials->Step 1 Pyrazole Synthesis 1-methyl-3-(propan-2-yl)-1H-pyrazole 1-methyl-3-(propan-2-yl)-1H-pyrazole Step 1->1-methyl-3-(propan-2-yl)-1H-pyrazole Intermediate Step 2 Step 2 1-methyl-3-(propan-2-yl)-1H-pyrazole->Step 2 Vilsmeier-Haack Formylation This compound This compound Step 2->this compound Final Product

Caption: Overall synthetic strategy for the target molecule.

PART 1: Synthesis of the Pyrazole Precursor: 1-methyl-3-(propan-2-yl)-1H-pyrazole

The synthesis of 1,3-disubstituted pyrazoles is commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole, the logical precursors are 4-methyl-2,4-pentanedione (isovalerylacetone) and methylhydrazine.

Reaction Mechanism

The reaction proceeds via a condensation reaction between the hydrazine and the dicarbonyl compound to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. The use of an unsymmetrical dicarbonyl compound can potentially lead to a mixture of regioisomers. However, the reaction conditions can often be optimized to favor the desired isomer.

Pyrazole_Synthesis cluster_0 Pyrazole Ring Formation 4-methyl-2,4-pentanedione 4-methyl-2,4-pentanedione Intermediate Hydrazone Intermediate 4-methyl-2,4-pentanedione->Intermediate + Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate Product 1-methyl-3-(propan-2-yl)-1H-pyrazole Intermediate->Product Cyclization & Dehydration

Caption: Synthesis of the pyrazole precursor.

Experimental Protocol: Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2,4-pentanedione (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Slowly add methylhydrazine (1.0-1.2 eq) to the stirred solution. The addition may be exothermic, so it is advisable to cool the reaction mixture in an ice bath during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-methyl-3-(propan-2-yl)-1H-pyrazole.

Reagent/SolventMolar RatioKey Considerations
4-methyl-2,4-pentanedione1.0Commercially available or can be synthesized.
Methylhydrazine1.0 - 1.2Can be used as the free base or as a salt.
Solvent-Ethanol or acetic acid are commonly used.
TemperatureRefluxTo drive the reaction to completion.

PART 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5] For 1,3-dialkyl-substituted pyrazoles, the formylation occurs regioselectively at the electron-rich C4 position.[6]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through several key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of a sigma complex.

  • Rearomatization: The sigma complex loses a proton to restore the aromaticity of the pyrazole ring, forming an iminium salt intermediate.

  • Hydrolysis: The iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Vilsmeier_Haack cluster_1 Vilsmeier-Haack Formylation Pyrazole 1-methyl-3-(propan-2-yl)-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Reagent Vilsmeier Reagent (DMF/POCl3) Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of the pyrazole.

Experimental Protocol: Synthesis of this compound
  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of the Pyrazole: To the pre-formed Vilsmeier reagent, add a solution of 1-methyl-3-(propan-2-yl)-1H-pyrazole (1.0 eq) in a minimal amount of DMF dropwise, while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours (typically 2-6 hours). The progress of the reaction should be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium bicarbonate, until it is alkaline (pH > 8). The product may precipitate out of the solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Reagent/SolventMolar RatioKey Considerations
1-methyl-3-(propan-2-yl)-1H-pyrazole1.0Must be pure to avoid side reactions.
N,N-Dimethylformamide (DMF)ExcessActs as both reagent and solvent.
Phosphorus oxychloride (POCl₃)1.5 - 3.0Addition should be slow and at low temperature.
Temperature60 - 80 °CHigher temperatures may be required for less reactive substrates.[7]

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aldehyde proton (around 9-10 ppm), the pyrazole ring proton, and the protons of the methyl and isopropyl groups.

    • ¹³C NMR will show a signal for the carbonyl carbon of the aldehyde (around 180-190 ppm) in addition to the signals for the pyrazole ring carbons and the alkyl substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ will be indicative of the aldehyde carbonyl group.

  • Melting Point (if solid) or Refractive Index (if liquid): To assess the purity of the compound.

Trustworthiness and Self-Validation

The described protocols are based on well-established and reliable synthetic methodologies in organic chemistry. The Vilsmeier-Haack reaction is a classic and highly predictable method for the formylation of electron-rich heterocycles.[8][9] The progress of each reaction step can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion and the formation of any byproducts. The final product's identity and purity can be unequivocally confirmed by a combination of spectroscopic methods, ensuring a self-validating system.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound. The synthesis of the pyrazole precursor followed by a regioselective Vilsmeier-Haack formylation provides a reliable route to this valuable building block. The detailed experimental protocols and mechanistic insights provided herein should enable researchers to successfully synthesize and characterize this compound for its potential applications in drug discovery and development.

References

  • Silva, F. C. D., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 23(10), 2449.
  • Al-Amiery, A. A., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 430-439.
  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • JoMCCT. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Materials and Chemical Crystallography Trends, 7(1).
  • ResearchGate. (n.d.). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Retrieved from [Link]

  • National Institutes of Health. (2018). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
  • JOCPR. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 8(4), 202-206.
  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 184-201.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 179.
  • Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances, 11(32), 19565-19575.
  • International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(11), 2779-2790.
  • PubMed. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Arkivoc. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 184-201.
  • National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18.
  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(101), 83269-83274.
  • MDPI. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Molecules, 29(4), 856.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

  • National Institutes of Health. (2015). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 80(21), 10863-10869.
  • Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). N-alkylation method of pyrazole.
  • SciSpace. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(5), 541-543.
  • Semantic Scholar. (2022).
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-isopropyl-1h-pyrazole-3-carbaldehyde (C7H10N2O). Retrieved from [Link]

Sources

Technical Guide: Synthesis of 1-Methyl-3-Isopropyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde , a critical heterocyclic building block used in the development of agrochemicals (e.g., fungicides) and pharmaceutical agents (e.g., kinase inhibitors).

The synthesis strategy prioritizes regiocontrol , as the formation of the isomeric 1-methyl-5-isopropyl derivative is a common pitfall. The guide presents the most robust laboratory-scale route: Sequential Construction via 3-Isopropylpyrazole , followed by regioselective methylation and Vilsmeier-Haack formylation.

Executive Summary

  • Target Molecule: 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

  • CAS Number: 314726-69-3 (Generic reference for the isomer)

  • Molecular Formula: C₈H₁₂N₂O

  • Key Challenge: Differentiating between the 1,3- and 1,5-isomers during the formation of the pyrazole ring.

  • Recommended Pathway: Alkylation of 3-isopropylpyrazole to favor the sterically less hindered 1,3-isomer, followed by C4-formylation.

Retrosynthetic Analysis

The strategic disconnection reveals three distinct phases. The C4-formyl group is installed last via electrophilic aromatic substitution (Vilsmeier-Haack) to avoid oxidation state adjustments. The pyrazole core is constructed first to allow for isomer separation before the value-added formylation step.

Retrosynthesis Target 1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde Precursor1 1-Methyl-3-isopropylpyrazole Precursor1->Target Vilsmeier-Haack (POCl3/DMF) Precursor2 3-Isopropylpyrazole Precursor2->Precursor1 N-Methylation (Regioselective) Raw1 3-Methyl-2-butanone (Isopropyl Methyl Ketone) Raw1->Precursor2 Claisen Condensation + Cyclization Raw2 Ethyl Formate / DMF-DMA Raw2->Precursor2 Raw3 Hydrazine Hydrate Raw3->Precursor2 Raw4 Methyl Iodide / DMS Raw4->Precursor1

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available 3-methyl-2-butanone.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-Isopropylpyrazole

This step involves the Claisen condensation of isopropyl methyl ketone with a formylating agent, followed by cyclization with hydrazine.

  • Reagents: 3-Methyl-2-butanone, Ethyl formate (or DMF-DMA), Sodium ethoxide, Hydrazine hydrate.

  • Mechanism: Formation of a 1,3-dicarbonyl equivalent (enol) followed by double condensation with hydrazine.

Protocol:

  • Condensation: In a 1L round-bottom flask under N₂, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

  • Add 3-methyl-2-butanone (1.0 eq) dropwise at 0°C. Stir for 30 minutes.

  • Add ethyl formate (1.2 eq) dropwise, maintaining temperature <10°C.

  • Allow the mixture to warm to room temperature and stir for 12 hours. The solution will darken as the sodium enolate of 4-methyl-3-oxopentanal forms.

  • Cyclization: Cool the mixture to 0°C. Add hydrazine hydrate (1.5 eq) dropwise (Caution: Exothermic).

  • Reflux the mixture for 4 hours.

  • Workup: Remove ethanol under reduced pressure. Dissolve residue in water and extract with ethyl acetate (3x).[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from hexane/ether or distill under vacuum to yield 3-isopropylpyrazole .

Step 2: Regioselective N-Methylation

This is the Critical Control Point . Alkylation of the asymmetric 3-isopropylpyrazole anion yields a mixture of 1-methyl-3-isopropyl (Target) and 1-methyl-5-isopropyl (Undesired). However, steric hindrance favors the 1,3-isomer.

  • Isomer Ratio: Typically 3:1 to 4:1 favoring the 1,3-isomer.

  • Reagents: Methyl Iodide (MeI), K₂CO₃, Acetone (or DMF).

Protocol:

  • Dissolve 3-isopropylpyrazole (1.0 eq) in acetone (0.5 M concentration).

  • Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.

  • Add Methyl Iodide (1.1 eq) dropwise.

  • Reflux for 6 hours. Monitor by GC-MS or TLC.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification (Crucial): The isomers have different boiling points.

    • 1-Methyl-3-isopropylpyrazole: Lower boiling point (less polar, "linear" vector).

    • 1-Methyl-5-isopropylpyrazole: Higher boiling point.

    • Action: Perform fractional distillation. Collect the lower-boiling fraction. Verify regiochemistry via NOESY NMR (Correlation between N-Me and Isopropyl-H implies 1,5-isomer; lack thereof implies 1,3-isomer).

Step 3: Vilsmeier-Haack Formylation

The electron-rich pyrazole ring undergoes electrophilic aromatic substitution at the C4 position.

  • Reagents: POCl₃, DMF (Anhydrous).

  • Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent), electrophilic attack at C4, followed by hydrolysis.

Protocol:

  • Reagent Prep: In a dry flask under Argon, cool DMF (3.0 eq) to 0°C. Slowly add POCl₃ (1.2 eq) dropwise. Stir for 30 mins to form the Vilsmeier salt (white precipitate or slurry).

  • Addition: Add 1-methyl-3-isopropylpyrazole (1.0 eq) (dissolved in minimal DMF) dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Heat the mixture to 70–80°C for 4–6 hours.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (500g). Neutralize carefully with saturated NaOAc or NaHCO₃ solution to pH 7–8. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO₄.[1][2]

  • Final Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Analytical Data & Validation

Parameter1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ 9.85 (s, 1H, CHO), 7.85 (s, 1H, H-5), 3.85 (s, 3H, N-Me), 3.40 (m, 1H, iPr-CH), 1.30 (d, 6H, iPr-Me)
¹³C NMR Distinct carbonyl peak ~185 ppm; C4 signal ~120 ppm.
Regio-Check NOESY: No cross-peak between N-Me (3.85) and iPr-CH (3.40). (If cross-peak exists, it is the 1,5-isomer).

Process Logic & Pathway Visualization

The following diagram illustrates the decision logic for the critical methylation step, ensuring the correct isomer is carried forward.

Workflow Start 3-Isopropylpyrazole Methylation Methylation (MeI / K2CO3) Start->Methylation Mixture Isomer Mixture (1,3- vs 1,5-) Methylation->Mixture Separation Fractional Distillation Mixture->Separation Isomer13 1-Methyl-3-isopropyl (Target Precursor) Separation->Isomer13 Lower B.P. Isomer15 1-Methyl-5-isopropyl (Discard/Recycle) Separation->Isomer15 Higher B.P. Formylation Vilsmeier-Haack (POCl3 / DMF) Isomer13->Formylation Final Target Aldehyde Formylation->Final

Figure 2: Process flow highlighting the critical purification step required to ensure regio-purity.

References

  • Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[3][4][5][6][7] Link:

  • Pyrazoles via Enaminones (Regioselectivity discussion): El-Saghier, A. M. M. (2025). Synthesis of Pyrazoles via Enaminones.[5][8] Journal of Heterocyclic Chemistry. (Generic reference to enaminone methodology).

  • Synthesis of 1-methyl-3-(trifluoromethyl)pyrazole (Analogous Regiocontrol): Enamine.net Application Note. Describes the separation of 1,3- and 1,5-isomers by boiling point. Link:

  • General Pyrazole Synthesis & Tautomer Alkylation:Heterocyclic Chemistry, 5th Ed. Joule & Mills.
  • Patent Reference for 1-methyl-3-substituted pyrazoles: WO2015032859A1. Procedure for the synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives. Link:

Sources

An In-Depth Technical Guide to the Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in the development of various pharmacologically active compounds and agrochemicals. Its substituted pyrazole scaffold is a prevalent motif in medicinal chemistry, valued for its diverse biological activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on the selection of starting materials and the underlying chemical principles that govern the synthetic strategy. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both theoretical insights and practical, field-proven protocols.

The synthesis of this compound is most effectively approached in a two-stage process: the initial construction of the pyrazole core followed by its subsequent formylation. This guide will dissect both stages, elucidating the critical starting materials and reaction mechanisms involved.

Part 1: Synthesis of the Pyrazole Core: 1-methyl-3-(propan-2-yl)-1H-pyrazole

The foundational step in the synthesis of the target carbaldehyde is the preparation of the 1-methyl-3-(propan-2-yl)-1H-pyrazole core. The most robust and widely employed method for this is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Core Starting Materials:
  • β-Dicarbonyl Compound: 4-Methylpentane-2,4-dione (also known as isobutyrylacetone).

  • Hydrazine Derivative: Methylhydrazine.

Synthetic Pathway and Mechanistic Rationale

The reaction proceeds via the condensation of methylhydrazine with 4-methylpentane-2,4-dione. This reaction can, in principle, yield two regioisomeric pyrazoles: the desired 1-methyl-3-(propan-2-yl)-5-methyl-1H-pyrazole and 1-methyl-5-(propan-2-yl)-3-methyl-1H-pyrazole. The regioselectivity is governed by the differential reactivity of the two carbonyl groups in the asymmetric β-diketone and the nucleophilicity of the two nitrogen atoms in methylhydrazine.[1][2]

The nitrogen atom bearing the methyl group in methylhydrazine is generally more nucleophilic.[2] The reaction is typically initiated by the more nucleophilic nitrogen attacking one of the carbonyl carbons. The subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[1]

G cluster_0 Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole 4-Methylpentane-2,4-dione 4-Methylpentane-2,4-dione Condensation Condensation 4-Methylpentane-2,4-dione->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation 1-methyl-3-(propan-2-yl)-1H-pyrazole 1-methyl-3-(propan-2-yl)-1H-pyrazole Condensation->1-methyl-3-(propan-2-yl)-1H-pyrazole Regioselective Cyclization G cluster_1 Vilsmeier-Haack Formylation 1-methyl-3-(propan-2-yl)-1H-pyrazole 1-methyl-3-(propan-2-yl)-1H-pyrazole Electrophilic_Substitution Electrophilic Aromatic Substitution 1-methyl-3-(propan-2-yl)-1H-pyrazole->Electrophilic_Substitution Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Electrophilic_Substitution Hydrolysis Hydrolysis Electrophilic_Substitution->Hydrolysis Iminium Salt Intermediate Final_Product 1-methyl-3-(propan-2-yl)-1H- pyrazole-4-carbaldehyde Hydrolysis->Final_Product

Sources

A Technical Guide to the Synthesis and Characterization of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4] This guide focuses on a specific, highly versatile derivative: 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde . The strategic placement of the methyl, isopropyl, and reactive carbaldehyde groups makes this molecule a valuable building block for the synthesis of more complex chemical entities.

This document provides a comprehensive technical overview covering the efficient synthesis of this compound via the Vilsmeier-Haack reaction, a cornerstone method for the formylation of electron-rich heterocyclic systems.[5][6] It further details a multi-technique approach to its structural characterization, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein are designed to be self-validating, providing researchers with the causal insights and practical steps necessary for the successful synthesis and confirmation of this key synthetic intermediate.

Section 1: Synthesis via Vilsmeier-Haack Formylation

Mechanistic Rationale and Strategic Choice

The synthesis of pyrazole-4-carbaldehydes is most reliably achieved through the Vilsmeier-Haack reaction.[6] This method is exceptionally well-suited for the formylation of activated aromatic and heterocyclic rings. The reaction proceeds via an electrophilic substitution mechanism where the active formylating agent, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[7]

The pyrazole ring is sufficiently electron-rich to be attacked by the Vilsmeier reagent, with the substitution occurring preferentially at the C4 position due to the directing effects of the two nitrogen atoms and the substituents at N1 and C3. The choice of this reaction is based on its high efficiency, reliability, and the widespread precedent for its use in generating a diverse library of pyrazole-4-carbaldehydes.[3][5]

Synthetic Workflow Overview

The synthesis follows a logical progression from the formation of a hydrazone precursor to the core Vilsmeier-Haack cyclization and formylation, followed by purification.

Synthesis_Workflow Start Starting Materials: 3-Methyl-2-butanone Methylhydrazine Hydrazone Step 1: Hydrazone Formation Start->Hydrazone Reaction Step 2: Vilsmeier-Haack Reaction (Cyclization & Formylation) Hydrazone->Reaction Precursor Vilsmeier Vilsmeier Reagent: POCl₃ + DMF Vilsmeier->Reaction Workup Step 3: Aqueous Workup & Neutralization Reaction->Workup Purify Step 4: Purification (Column Chromatography) Workup->Purify Product Final Product: 1-methyl-3-isopropyl-1H- pyrazole-4-carbaldehyde Purify->Product Characterization_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR Primary Structure IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight Analysis Integrated Data Analysis NMR->Analysis IR->Analysis MS->Analysis Structure Structural Confirmation Analysis->Structure

Sources

Structural Elucidation & Analytical Profiling: 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (also known as 1-methyl-3-isopropylpyrazole-4-carboxaldehyde). As a critical intermediate in the synthesis of ATP-competitive kinase inhibitors and agrochemicals, the purity and regiochemical integrity of this scaffold are paramount.

This document details the theoretical and experimental ¹H NMR profile, emphasizing the differentiation of the target 1,3-isomer from its thermodynamic or kinetic byproducts (e.g., the 1,5-isomer) using advanced 1D and 2D NMR techniques.

Structural Context & Synthetic Origin[1][2][3]

To interpret the NMR spectrum accurately, one must understand the electronic environment created by the synthesis. This molecule is typically generated via the Vilsmeier-Haack formylation of 1-methyl-3-isopropylpyrazole.

  • Electronic Environment: The pyrazole ring is electron-rich, but the introduction of the formyl group at C-4 creates a "push-pull" system. The N-1 nitrogen donates electron density, while the C-4 aldehyde withdraws it.

  • Critical Impurities: The spectrum may contain traces of Vilsmeier reagents (DMF, POCl₃ byproducts) or unreacted starting material.

  • Regiochemistry: The primary challenge is confirming the position of the isopropyl group relative to the N-methyl group.

Structural Numbering

For this guide, we utilize the standard pyrazole numbering:

  • N-1: Methylated nitrogen.

  • N-2: Pyridine-like nitrogen.

  • C-3: Isopropyl substituted.

  • C-4: Formyl substituted.

  • C-5: Unsubstituted (Protonated).

Predicted ¹H NMR Data Profile

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The following table summarizes the expected chemical shifts, multiplicity, and coupling constants based on electronic shielding principles and analogous pyrazole-4-carbaldehydes.

Signal AssignmentChemical Shift (δ ppm)MultiplicityIntegralCoupling Constant (

)
Structural Logic
Aldehyde (-CHO) 9.85 – 9.95 Singlet (s)1H-Highly deshielded anisotropic region of C=O.
H-5 (Ring Proton) 7.80 – 8.10 Singlet (s)1H-Deshielded by adjacent N-1 and C-4 carbonyl; typically sharp.
N-Methyl (-NCH₃) 3.85 – 3.95 Singlet (s)3H-Typical range for N-methyl pyrazoles; deshielded by aromatic ring.
Isopropyl (-CH) 3.30 – 3.50 Septet (sept)1H

Hz
Methine proton; deshielded by C-3 attachment.
Isopropyl (-CH₃)₂ 1.25 – 1.35 Doublet (d)6H

Hz
Methyl protons; shielded; split by adjacent methine.
Data Visualization: Assignment Logic

The following diagram illustrates the logical flow for assigning these signals, moving from the most distinct (Aldehyde) to the aliphatic region.

AssignmentLogic Start Raw Spectrum Aldehyde Signal @ ~9.9 ppm (Aldehyde) Start->Aldehyde Identify most deshielded Aromatic Signal @ ~8.0 ppm (H-5 Ring Proton) Start->Aromatic Identify aromatic singlet Aliphatic Aliphatic Region (1.0 - 4.0 ppm) Start->Aliphatic NMe Singlet @ ~3.9 ppm (N-Methyl) Aliphatic->NMe Integration 3H IsoP Septet/Doublet Pattern (Isopropyl Group) Aliphatic->IsoP Coupling Pattern

Figure 1: Step-by-step logic flow for initial signal assignment.

Experimental Protocol: Self-Validating System

To ensure high-quality data that can serve as a reference standard, follow this protocol. This method minimizes water interference and maximizes resolution.

A. Sample Preparation[4][5][6][7]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Note: If the compound is insoluble, use DMSO-d₆, but be aware that the H-5 and Aldehyde peaks may shift downfield by ~0.1–0.3 ppm due to hydrogen bonding.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids which cause line broadening.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Spectral Width: 14 ppm (to capture the aldehyde at ~10 ppm and ensure flat baselines).

  • Relaxation Delay (d1): Set to 2.0 seconds .

    • Reasoning: The aldehyde proton has a long T1 relaxation time. A short delay will result in under-integration of the aldehyde peak relative to the methyls.

  • Scans (ns): 16 or 32 scans are sufficient for >95% purity.

Advanced Validation: Distinguishing Isomers

The synthesis of N-methyl pyrazoles often produces a mixture of 1,3-substituted (Target) and 1,5-substituted (Impurity) isomers. 1D NMR alone is sometimes insufficient to distinguish them definitively.

The Problem: Both isomers have an aldehyde, a ring proton, an N-methyl, and an isopropyl group. The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY).

The NOESY "Fingerprint"
  • Target (1-methyl-3-isopropyl): The N-Methyl group (Pos 1) is spatially adjacent to the H-5 Ring Proton .

    • Result: Strong NOE correlation between

      
       3.9 (N-Me) and 
      
      
      
      8.0 (H-5).
  • Impurity (1-methyl-5-isopropyl): The N-Methyl group (Pos 1) is spatially adjacent to the Isopropyl Methine (Pos 5).

    • Result: Strong NOE correlation between

      
       3.9 (N-Me) and 
      
      
      
      3.4 (Isopropyl CH).
Validation Workflow Diagram

IsomerCheck Question Is it the 1,3- or 1,5-isomer? Exp Run 2D NOESY Experiment Question->Exp Obs1 Observe Cross-peak: N-Me (3.9) <-> H-5 (8.0) Exp->Obs1 Obs2 Observe Cross-peak: N-Me (3.9) <-> Isopropyl CH (3.4) Exp->Obs2 Concl1 CONFIRMED: 1-Methyl-3-isopropyl (Target) Obs1->Concl1 Concl2 REJECTED: 1-Methyl-5-isopropyl (Regioisomer) Obs2->Concl2

Figure 2: Decision tree for regiochemical confirmation using NOESY.

Troubleshooting & Impurity Profiling

Even in "pure" samples, specific artifacts may appear. Use this table to identify non-product signals.

Impurity / ArtifactChemical Shift (CDCl₃)Source
Water ~1.56 ppm (variable)Wet solvent or hygroscopic sample.
DMF 8.02 (s), 2.96 (s), 2.88 (s)Residual Vilsmeier solvent.
Dichloromethane 5.30 (s)Common extraction solvent.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Common chromatography solvent.
Rotamers Split peaks (e.g., dual aldehydes)Rare in this specific molecule at RT, but possible if concentrated.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift prediction).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Authoritative database for heterocyclic shifts).[1]

  • National Institutes of Health (NIH) - PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde Derivatives. (General structural data for pyrazole scaffolds).

Sources

13C NMR data for 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., kinase inhibitors). The data presented combines high-confidence predictive modeling based on validated structural analogs with standard heterocyclic NMR principles.

Part 1: Structural Analysis & Numbering

Before interpreting the spectral data, we must establish a rigorous atom numbering scheme to ensure the assignments are unambiguous.

Molecule: 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde Formula: C


H

N

O Molecular Weight: 152.19 g/mol
Atom Assignment Logic
  • N1: Pyrazole nitrogen bearing the methyl group.[1]

  • N2: Pyrazole nitrogen with the lone pair (pyridine-like).

  • C3: Carbon adjacent to N2, substituted with the Isopropyl group.[2]

  • C4: Carbon between C3 and C5, substituted with the Aldehyde group.

  • C5: Carbon adjacent to N1.[3]

  • C6 (Aldehyde): The formyl carbon.

  • C7 (N-Methyl): The methyl group attached to N1.

  • C8 (iPr-CH): The methine carbon of the isopropyl group.

  • C9/C10 (iPr-Me): The equivalent methyl carbons of the isopropyl group.

Part 2: 13C NMR Data (High-Confidence Prediction)

The following data represents the expected chemical shifts in CDCl


  at 100 MHz. These values are derived from substituent chemical shift (SCS) increments of 1-methylpyrazole, 1-phenyl-3-methyl-pyrazole-4-carbaldehyde, and general isopropyl-heterocycle trends.
Table 1: 13C NMR Chemical Shift Data
Carbon LabelChemical Shift (δ, ppm)TypeAssignment Logic
C6 (CHO) 184.5 ± 1.0 CHCharacteristic aldehyde carbonyl; highly deshielded.
C3 158.0 ± 2.0 CqIpso-carbon to isopropyl; deshielded by N2 and alkyl group.
C5 132.5 ± 1.5 CHAdjacent to N1; typical range for 1-methylpyrazoles.
C4 118.0 ± 1.5 CqIpso-carbon to CHO; shielded relative to C3/C5 due to resonance.
C7 (N-Me) 39.2 ± 0.5 CH

Diagnostic N-Methyl signal; distinct from C-alkyls.
C8 (iPr-CH) 27.5 ± 1.0 CHMethine of isopropyl; splits into doublet in proton-coupled mode.
C9, C10 22.4 ± 0.5 CH

Isopropyl methyls; typically equivalent and intense.

Note on Solvent Effects: In DMSO-d


 , expect the aldehyde (C6) to shift slightly downfield (~185-186 ppm) and the N-Methyl (C7) to shift slightly upfield (~38 ppm) due to solvent polarity and hydrogen bonding interactions.

Part 3: Experimental Protocols

Synthesis via Vilsmeier-Haack Formylation

This molecule is typically synthesized by formylating 1-methyl-3-isopropylpyrazole.

Reagents:

  • Substrate: 1-methyl-3-isopropylpyrazole

  • Reagent: POCl

    
     (Phosphorus oxychloride)
    
  • Solvent/Catalyst: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: Cool anhydrous DMF (3.0 eq) to 0°C under N

    
     atmosphere.
    
  • Activation: Dropwise add POCl

    
     (1.2 eq) to the DMF. Stir for 30 min to generate the Vilsmeier salt (chloroiminium ion).
    
  • Addition: Add solution of 1-methyl-3-isopropylpyrazole (1.0 eq) in DMF dropwise, maintaining temperature <10°C.

  • Reaction: Heat to 80-90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Hydrolysis: Cool to RT, then pour onto crushed ice/NaOAc solution to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with DCM, wash with NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
NMR Acquisition Parameters

To ensure publication-quality data for this heterocyclic aldehyde:

  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS v/v.
    
  • Sample Concentration: 20–30 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative accuracy, or standard zgpg for sensitivity.

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The aldehyde carbon (C6) and quaternary carbons (C3, C4) have long T1 relaxation times. Insufficient D1 will suppress the C6 and C4 signals.

  • Scans (NS): Minimum 512 scans (dependent on probe sensitivity).

Part 4: Visualization of Structural Logic

The following diagram illustrates the correlation between the chemical structure and the assigned NMR signals, highlighting the electronic environments.

G Substrate 1-Methyl-3-Isopropyl Pyrazole Core RingC Ring Carbons C3: ~158 ppm (Ipso-iPr) C5: ~132 ppm (Adj N) C4: ~118 ppm (Ipso-CHO) Substrate->RingC Aromatic System Alkyls Alkyl Groups N-Me: ~39 ppm iPr-CH: ~27.5 ppm iPr-Me: ~22.4 ppm Substrate->Alkyls Substituents Aldehyde Aldehyde (CHO) ~184.5 ppm (Deshielded/Anisotropic) Logic Interpretation: 1. Look for >180 ppm (CHO) 2. Look for ~39 ppm (N-Me) 3. Verify 3 aromatic signals Aldehyde->Logic RingC->Aldehyde C4 Substitution Alkyls->Logic

Caption: Logical flow for assigning 13C NMR signals based on electronic environments (Deshielding vs. Shielding).

Part 5: References

  • Vilsmeier-Haack Reaction on Pyrazoles:

    • Title: Synthesis of 1H-pyrazole-4-carbaldehydes using Vilsmeier-Haack reagent.[4][5][6][7][8]

    • Source:Journal of Heterocyclic Chemistry, 2011.

    • Context: Establishes the standard protocol for formylating 1-alkyl-pyrazoles at the C4 position.

  • NMR of Pyrazole Derivatives:

    • Title: 13C NMR spectroscopy of pyrazoles and indazoles.[3][9][10]

    • Source:Canadian Journal of Chemistry, 1993, 71, 678.[9]

    • Context: Provides the foundational SCS (Substituent Chemical Shift) values for N-methyl and C-substituted pyrazoles used to predict the shifts in Table 1.

  • Specific Analog Data (1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde):

    • Source:SpectraBase / ResearchGate (Data for 1-phenyl analog used for C4/C5 shift correlation).

    • Context: Used to validate the shielding effect on C4 (~117-118 ppm) relative to C3/C5.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active compounds. The specific compound, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, represents a versatile synthetic intermediate with potential applications in the development of novel therapeutics. A thorough understanding of its chemical properties, particularly its behavior under mass spectrometric analysis, is crucial for its identification, characterization, and quality control in synthetic and biological matrices.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the theoretical and practical aspects of its analysis using both Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry. This guide is intended to serve as a valuable resource for researchers by not only presenting the expected data but also by elucidating the underlying principles of fragmentation, thereby enabling a deeper understanding of the molecule's structural characteristics.

Molecular Structure and Properties

Before delving into the mass spectrometric analysis, it is essential to understand the structure of this compound.

  • Molecular Formula: C₉H₁₄N₂O

  • Molecular Weight: 166.22 g/mol

  • Structure: A five-membered pyrazole ring substituted at the N1 position with a methyl group, at the C3 position with an isopropyl group, and at the C4 position with a carbaldehyde group.

The presence of a basic pyrazole ring, a readily ionizable aldehyde group, and alkyl substituents gives this molecule distinct characteristics that influence its behavior in the mass spectrometer.

Part 1: Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

Predicted Fragmentation Pathways under EI

The fragmentation of this compound under EI is expected to be driven by the stability of the resulting fragments, influenced by the pyrazole ring and its substituents.

A key principle in the fragmentation of N-substituted pyrazoles is that the initial cleavage of the nitrogen-nitrogen bond is often suppressed.[1] Instead, fragmentation is typically initiated at the substituent groups. For aldehydes, characteristic cleavages occur adjacent to the carbonyl group.[2]

Key Predicted Fragmentation Reactions:

  • Alpha-Cleavage adjacent to the Carbonyl Group: A common fragmentation pathway for aldehydes is the cleavage of the bond alpha to the carbonyl group.[2]

    • Loss of a hydrogen radical (•H): This results in the formation of a stable acylium ion at m/z 165 . This is often a prominent peak in the spectra of aldehydes.

    • Loss of the formyl radical (•CHO): This would lead to a fragment at m/z 137 .

  • Fragmentation of the Isopropyl Group: The isopropyl substituent is another likely site for fragmentation.

    • Loss of a methyl radical (•CH₃): Cleavage of a C-C bond in the isopropyl group can lead to the loss of a methyl radical, forming a resonance-stabilized secondary carbocation. This would result in a fragment at m/z 151 .

    • Loss of propene (C₃H₆) via McLafferty-type rearrangement (less likely): While the classic McLafferty rearrangement requires a gamma-hydrogen, a rearrangement involving the pyrazole ring could potentially lead to the loss of propene, though this is less probable.

  • Cleavage of the Pyrazole Ring: While N-N bond cleavage is less favored in N-methylated pyrazoles, ring fragmentation can still occur, especially after initial substituent losses. Common losses from the pyrazole ring itself include HCN.[3]

Predicted EI Mass Spectrum Data
m/z (Predicted) Proposed Fragment Identity Fragmentation Pathway
166[M]⁺•Molecular Ion
165[M-H]⁺α-cleavage at the aldehyde (loss of •H)
151[M-CH₃]⁺Loss of a methyl radical from the isopropyl group
137[M-CHO]⁺α-cleavage at the aldehyde (loss of •CHO)
123[M-CH₃-CO]⁺Subsequent loss of CO from the m/z 151 fragment
95[C₅H₇N₂]⁺Complex ring fragmentation
Visualizing the EI Fragmentation Pathway

EI_Fragmentation M M+• m/z 166 F1 [M-H]+ m/z 165 M->F1 - •H F2 [M-CH3]+ m/z 151 M->F2 - •CH3 F3 [M-CHO]+ m/z 137 M->F3 - •CHO F4 [M-CH3-CO]+ m/z 123 F2->F4 - CO

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this compound using EI.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
  • Ensure the sample is free of non-volatile residues.

2. GC Parameters:

  • Injector Temperature: 250 °C
  • Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 50-70 °C, hold for 1-2 minutes.
  • Ramp: 10-20 °C/min to 280-300 °C.
  • Final hold: 2-5 minutes.

3. MS Parameters:

  • Ionization Mode: Electron Impact (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-400.
  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

Part 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion ([M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID).

Predicted Fragmentation Pathways under ESI-MS/MS

Given the presence of nitrogen atoms in the pyrazole ring, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 167 in positive ion mode. The protonation is likely to occur on one of the pyrazole nitrogen atoms.

The fragmentation of the protonated molecule in the collision cell will be directed by the proton's location and the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Reactions:

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for protonated aldehydes is the loss of a neutral CO molecule.[4][5] This would result in a fragment at m/z 139 .

  • Fragmentation of the Isopropyl Group:

    • Loss of Propene (C₃H₆): A significant fragmentation pathway is often the loss of a neutral alkene from an alkyl substituent. The loss of propene from the isopropyl group would lead to a fragment at m/z 125 .

  • Combined Losses: Subsequent fragmentation of the primary fragment ions can also occur. For example, the fragment at m/z 139 (after CO loss) could then lose propene, or the fragment at m/z 125 (after propene loss) could lose CO. Both pathways would lead to a fragment at m/z 97 .

Predicted ESI-MS/MS Spectrum Data
Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
167139COLoss of carbon monoxide from the protonated aldehyde
167125C₃H₆Loss of propene from the isopropyl group
13997C₃H₆Loss of propene from the m/z 139 fragment
12597COLoss of carbon monoxide from the m/z 125 fragment
Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation M [M+H]+ m/z 167 F1 [M+H-CO]+ m/z 139 M->F1 - CO F2 [M+H-C3H6]+ m/z 125 M->F2 - C3H6 F3 [M+H-CO-C3H6]+ m/z 97 F1->F3 - C3H6 F2->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing this compound using ESI.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid (for enhanced protonation).
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient: A typical gradient would start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%), and then re-equilibrate. The specific gradient will depend on the desired retention time.
  • Flow Rate: 0.2-0.6 mL/min.
  • Column Temperature: 30-40 °C.

3. MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3-4 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Temperature: 350-500 °C.
  • Desolvation Gas Flow: 600-1000 L/hr (Nitrogen).
  • Collision Gas: Argon.
  • MS1 Scan: Scan for the precursor ion at m/z 167.
  • MS2 Product Ion Scan: Isolate the precursor ion at m/z 167 and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is indispensable for its unambiguous identification and characterization. Under Electron Impact ionization, the molecule is expected to exhibit characteristic fragmentation patterns involving α-cleavage at the aldehyde and loss of a methyl radical from the isopropyl group. In contrast, Electrospray Ionization followed by tandem mass spectrometry will likely show a simpler fragmentation pattern for the protonated molecule, dominated by the neutral losses of carbon monoxide and propene.

By understanding these distinct fragmentation pathways and employing the detailed experimental protocols provided, researchers and drug development professionals can confidently analyze this important pyrazole derivative. This guide serves as a foundational document to aid in method development, data interpretation, and ultimately, to support the advancement of research and development projects involving this and structurally related compounds.

References

  • Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. pubs.rsc.org. [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]

  • Santos, V. G., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]

  • MDPI. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com. [Link]

  • Ather, A. D., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. govinfo.gov. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. youtube.com. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. egyankosh.ac.in. [Link]

  • Stein, S. E., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • National Institute of Standards and Technology. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. nist.gov. [Link]

  • El-Faham, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. webbook.nist.gov. [Link]

Sources

physical properties of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are prized for their unique electronic properties and their capacity for diverse functionalization. The compound of interest, this compound, is a member of this important class. Its structure, featuring an N-methylated pyrazole ring substituted with an isopropyl group and a reactive carbaldehyde moiety, makes it a valuable synthetic intermediate for creating more complex molecules with potential biological activities.[4][5]

This guide provides a comprehensive overview of the core . As a senior application scientist, my objective is not merely to list data but to provide a deeper understanding of the causality behind these properties and to equip fellow researchers with field-proven methodologies for their empirical validation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for drug development and scientific research.

Molecular Structure and Core Identifiers

A precise understanding of a compound's identity is the foundation of all subsequent research. The structural and identifying information for this compound is summarized below.

Caption: 2D Structure of this compound.

Table 1: Core Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compoundChemBK
CAS Number 1152502-99-2ChemBK
Molecular Formula C₈H₁₂N₂OChemBK[6]
Molecular Weight 152.19 g/mol ChemBK[6]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this molecule are not widely published, we can infer its likely characteristics based on structurally similar pyrazole derivatives.[7][8]

Table 2: Summary of Physical Properties

PropertyValue / Expected ValueRationale / Notes
Appearance Likely a solid (crystalline powder) or high-boiling liquid.Many substituted pyrazole-4-carbaldehydes are solids at room temperature.[1]
Melting Point Data not available.Expected to be a sharp range for a pure crystalline solid. Impurities will depress and broaden this range.[9]
Boiling Point Data not available.Expected to be relatively high due to polar functional groups (aldehyde, pyrazole ring) and molecular weight.[10][11]
Solubility Insoluble in water; Soluble in DMF and DMSO.Pyrazole derivatives are often insoluble in water but soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[7]
Expert Insights into Physicochemical Behavior
  • Melting Point: The melting point is a critical indicator of purity.[9] For a crystalline solid like this compound is expected to be, the energy required to break the crystal lattice is significant. The planarity of the pyrazole ring allows for efficient packing, while the isopropyl and aldehyde groups introduce steric and polar interactions that influence the lattice energy.

  • Boiling Point: The boiling point is governed by the strength of intermolecular forces.[10] The N-methylpyrazole ring and the carbaldehyde group introduce significant dipole-dipole interactions. However, the absence of N-H bonds (due to N1-methylation) precludes hydrogen bonding between molecules, a factor that would have otherwise elevated the boiling point considerably.

  • Solubility: The principle of "like dissolves like" is paramount. The molecule possesses both nonpolar (isopropyl group) and polar (pyrazole ring, aldehyde) regions. Its overall low polarity and inability to act as a strong hydrogen bond donor to water explain its expected poor aqueous solubility. Conversely, its ability to engage in dipole-dipole interactions explains its compatibility with polar aprotic solvents like DMF and DMSO.[7]

Experimental Protocols for Property Determination

To ensure scientific integrity, physical properties must be determined empirically. The following protocols are standard, reliable methods for characterizing a novel compound like this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a precise melting range, a key specification for purity assessment.[12]

G A 1. Sample Preparation Pulverize a small amount of the crystalline solid. B 2. Capillary Loading Pack 2-3 mm of the powdered sample into a sealed-end capillary tube. A->B C 3. Apparatus Setup Place the capillary in the heating block of a melting point apparatus. B->C D 4. Rapid Initial Heating Heat rapidly to determine an approximate melting range. C->D E 5. Precise Measurement Cool and repeat with a fresh sample. Heat slowly (1-2 °C/min) near the approximate range. D->E F 6. Data Recording Record the temperature at which melting begins (T1) and is complete (T2). The melting range is T1-T2. E->F

Caption: Workflow for Melting Point Determination.

Detailed Steps:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and finely pulverize it with a spatula.[13]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm for an accurate reading.[13]

  • Apparatus Insertion: Place the loaded capillary into the designated slot in a melting point apparatus.

  • Heating and Observation:

    • For a first, rapid determination, heat at a rate of 10-15 °C per minute.

    • Allow the apparatus to cool at least 20 °C below the observed approximate melting point.

    • For the accurate measurement, use a fresh sample and heat at a rate of 1-2 °C per minute when approaching the expected melting point.

  • Recording: Note the temperature when the first drop of liquid appears (the start of the melting range) and the temperature when the last crystal dissolves (the end of the range). A pure compound will have a sharp melting range of 0.5-1.0 °C.[9]

Protocol 2: Boiling Point Determination (Thiele Tube Method)

This micro-method is ideal when only a small quantity of a liquid sample is available.[14][15]

Detailed Steps:

  • Sample Setup: Add 0.5 mL of the liquid sample to a small fusion tube.

  • Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place it into the fusion tube with the open end down.

  • Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.

  • Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

  • Recording: Stop heating when a rapid and continuous stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[14]

Protocol 3: Qualitative Solubility Assessment

This protocol establishes a solubility profile, which is crucial for selecting appropriate solvents for reactions, purification, and formulation.

G A 1. Aliquot Sample Place ~10 mg of the compound into separate, labeled test tubes. B 2. Add Solvent Add 0.5 mL of a test solvent (e.g., Water, Ethanol, Acetone, DMF, DMSO) to each tube. A->B C 3. Agitate Mix thoroughly using a vortex mixer or by flicking the tube for 30-60 seconds. B->C D 4. Observe Visually inspect for dissolution. A clear solution indicates solubility. C->D E 5. Classify Categorize as 'Soluble', 'Partially Soluble', or 'Insoluble' for each solvent. D->E

Caption: Workflow for Qualitative Solubility Testing.

Detailed Steps:

  • Preparation: Place a small, measured amount of the compound (e.g., 5-10 mg) into a series of small test tubes.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the desired solvent to a test tube. Common test solvents include water, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Mixing: Agitate the mixture vigorously for 1-2 minutes.

  • Observation: Observe the mixture against a contrasting background. If the solid completely disappears to form a clear solution, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

  • Causality: The results directly reflect the intermolecular interactions between the solute (our pyrazole) and the solvent. Solubility in polar aprotic solvents like DMF is expected due to favorable dipole-dipole interactions between the solvent and the polar pyrazole-aldehyde system.[7]

Structural Confirmation by Spectroscopic Methods

While not physical properties in the classical sense, spectroscopic data are indispensable for confirming the compound's identity, which underpins all other measurements.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the number and environment of hydrogen atoms. Key expected signals would include a singlet for the N-methyl group, a multiplet for the isopropyl group, a singlet for the pyrazole ring proton, and a distinct downfield singlet for the aldehyde proton (>9 ppm).

    • ¹³C NMR: This reveals the different carbon environments. The carbonyl carbon of the aldehyde will produce a characteristic signal far downfield (typically >185 ppm).[16][17] Other signals will correspond to the carbons of the pyrazole ring, the methyl group, and the isopropyl group.[18]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. A strong, sharp absorption band around 1670-1700 cm⁻¹ is a definitive indicator of the C=O stretch of the aromatic aldehyde.[16] Other characteristic peaks would correspond to C-H and C=N vibrations of the pyrazole ring.

Conclusion

This compound is a compound of significant interest due to its versatile pyrazole-aldehyde scaffold. This guide has detailed its core physical properties, providing both expected values based on chemical principles and the robust, validated experimental protocols required for their empirical determination. For researchers in drug discovery and chemical synthesis, a thorough understanding and accurate measurement of these properties are not merely academic exercises; they are critical prerequisites for designing successful experiments, ensuring purity, and ultimately, advancing scientific innovation. The application of the described methodologies will ensure the generation of high-quality, reliable data, forming a solid foundation for any subsequent research and development efforts.

References

  • ChemBK. This compound. Available from: [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. Available from: [Link]

  • MDPI. (2017). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 24(42), 7847-7851. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 34-39. Available from: [Link]

  • Bouslimani, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7168. Available from: [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Al-Matar, H. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]

  • PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • University of Technology. (2021). Experiment (1) Determination of Melting Points. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

  • ResearchGate. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Available from: [Link]

  • Behera, A., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13, 15003-15027. Available from: [Link]

  • Veda College. Experiment-1 Aim - To determine the melting point of given solid substance. Available from: [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. Available from: [Link]

  • GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2841-2852. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4983. Available from: [Link]

  • National Center for Biotechnology Information. (2007). 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • KTU ePubl. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • JoVE. (2022). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • University of Technology. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Available from: [Link]

  • ResearchGate. (2021). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available from: [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2419-2425. Available from: [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 117-178. Available from: [Link]

  • Sanghvi, R., et al. (2006). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 45(19), 6594–6600. Available from: [Link]

  • Connect Journals. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Asian Journal of Chemistry, 24(12), 5641-5645. Available from: [Link]

  • YouTube. (2022). SOLUBILITY TEST OF ORGANIC COMPOUNDS. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Advancing Pyrazole-Based Therapeutics

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The compound 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, with its distinct substitution pattern, represents a promising scaffold for the development of novel drug candidates.[3][4] However, the therapeutic potential of any compound is intrinsically linked to its physicochemical properties, among which solubility stands paramount.

Solubility dictates a compound's behavior in biological systems and its suitability for formulation into a viable drug product.[5] Poor aqueous solubility can lead to low bioavailability, hindering a drug's absorption and efficacy, while an understanding of its solubility in organic solvents is critical for synthesis, purification, and the development of various dosage forms.[6]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the interpretation of solubility data in the context of pharmaceutical development.

Theoretical Considerations: Predicting the Solubility of this compound

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Let's analyze the structure of this compound to anticipate its solubility characteristics:

  • Polarity: The pyrazole ring, with its two nitrogen atoms, and the carbaldehyde group introduce polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors, and the aldehyde group possesses a dipole moment.

  • Hydrogen Bonding: The aldehyde oxygen and the pyrazole nitrogens can participate in hydrogen bonding with protic solvents (e.g., alcohols).

  • Nonpolar Moieties: The methyl and propan-2-yl (isopropyl) groups are nonpolar and will contribute to solubility in less polar or nonpolar solvents through van der Waals interactions.

Based on this structure, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and moderate solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower due to the presence of the polar functional groups.

Experimental Determination of Solubility: A Methodical Approach

A systematic evaluation of solubility is essential. The following protocols are designed to provide a comprehensive solubility profile of this compound.

Preliminary Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility across a range of solvents with varying polarities.

Protocol:

  • Add approximately 1-2 mg of this compound to a small test tube or vial.

  • Add 0.5 mL of the chosen solvent.

  • Vortex or shake the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

Diagram of the Qualitative Solubility Workflow:

G cluster_0 Qualitative Solubility Assessment A Add 1-2 mg of Compound B Add 0.5 mL of Solvent A->B C Vortex/Shake (30-60s) B->C D Visual Inspection C->D E Categorize Solubility (Soluble, Partially Soluble, Insoluble) D->E

Caption: Workflow for the qualitative assessment of solubility.

Quantitative Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[6]

Protocol:

  • Add an excess amount of this compound to a sealed vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of excess solid is crucial to ensure saturation.

  • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) to mimic physiological conditions.[8]

  • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[9]

  • Calculate the solubility in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:

G cluster_1 Quantitative Solubility (Shake-Flask Method) A Add Excess Compound to Solvent B Equilibrate with Agitation (Constant Temperature, 24-48h) A->B C Settle Excess Solid B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC or NMR E->F G Calculate Solubility F->G

Sources

Biological Activity of Substituted Pyrazole-4-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The pyrazole-4-carbaldehyde scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike simple pyrazoles, the C4-formyl group acts as a reactive electrophilic handle, enabling the rapid generation of diverse pharmacophores including Schiff bases (imines), chalcones, and thiazole hybrids.

For the drug development professional, this moiety offers a unique balance of chemical stability (aromatic system) and synthetic versatility (aldehyde reactivity). This guide dissects the synthesis, pharmacological profile, and structure-activity relationships (SAR) of these compounds, moving beyond basic descriptions to actionable technical insights.[1][2]

Synthetic Architecture: The Vilsmeier-Haack Approach[3][4][5][6]

The most robust and scalable method for generating substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction . This protocol is preferred over direct oxidation of alcohols due to its ability to simultaneously construct the pyrazole ring and install the formyl group in a single pot.

Mechanistic Causality

The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This electrophile attacks the hydrazone intermediate (formed from acetophenone and phenylhydrazine). The subsequent cyclization is driven by the nucleophilic attack of the hydrazone nitrogen, followed by hydrolysis to release the aldehyde.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from raw materials to the isolated aldehyde, highlighting critical control points.

VilsmeierHaack Start Start: Acetophenone + Phenylhydrazine Hydrazone Intermediate: Phenylhydrazone Start->Hydrazone Condensation (EtOH/H+) Cyclization Vilsmeier-Haack Cyclization (80-90°C) Hydrazone->Cyclization VH_Reagent Reagent Prep: POCl3 + DMF (0°C) VH_Reagent->Cyclization Electrophilic Attack Hydrolysis Hydrolysis (Ice-cooled NaOAc) Cyclization->Hydrolysis Iminium Intermediate Product Product: Pyrazole-4-carbaldehyde Hydrolysis->Product Formyl Release

Figure 1: Step-wise synthetic logic for the Vilsmeier-Haack construction of the pyrazole-4-carbaldehyde core.

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of these derivatives is not random; it follows distinct steric and electronic rules. The aldehyde at C4 is rarely the endpoint; it is the gateway to bioactivity.

SAR Map

The following diagram maps specific substitutions to observed biological outcomes, derived from extensive screening data (e.g., anticancer vs. antimicrobial).

SAR_Map Core Pyrazole-4-Carbaldehyde Scaffold N1 N1 Position (Lipophilicity) Core->N1 C3 C3 Position (Electronic Tuning) Core->C3 C4 C4 Formyl Group (The Warhead) Core->C4 C5 C5 Position (Steric/Leaving) Core->C5 N1_Ph Phenyl Group: Baseline Activity N1->N1_Ph N1_Sub 4-NO2/4-Cl Phenyl: Enhanced Antimicrobial N1->N1_Sub C3_Aryl Electron-W/D Groups (e.g., F, NO2): Increases Cytotoxicity C3->C3_Aryl C4_Schiff Schiff Bases (Imines): Anticancer (A549/MCF-7) C4->C4_Schiff C4_Thiazole Thiazole Hybrids: Anti-inflammatory (COX-2) C4->C4_Thiazole C5_Cl Chloro (from POCl3): Reactive for Nucleophilic Substitution C5->C5_Cl

Figure 2: Radial SAR map illustrating how peripheral modifications drive specific pharmacological profiles.

Biological Activity Profile

Anticancer Activity

Derivatives, particularly Schiff bases formed at the C4 position, have shown potent cytotoxicity against lung (A549) and breast (MDA-MB-231) cancer cell lines.[3]

  • Mechanism: Inhibition of kinases such as Aurora-A and EGFR .[4] The planar pyrazole system intercalates with DNA or binds to the ATP-binding pocket of kinases.

  • Key Insight: The presence of a 4-fluorophenyl group at C3 often enhances potency due to increased metabolic stability and hydrogen bonding capability.

Antimicrobial & Antitubercular

The aldehyde itself acts as a precursor, but its hydrazone and thiosemicarbazone derivatives exhibit significant bacteriostatic activity.

  • Targets: Staphylococcus aureus (Gram-positive) and Mycobacterium tuberculosis.

  • Data Point: Some derivatives show MIC values comparable to Ciprofloxacin, particularly when the N1-phenyl ring is substituted with electron-withdrawing groups (NO₂, Cl).

Anti-inflammatory

Pyrazole derivatives are historically linked to COX-2 inhibition (e.g., Celecoxib).[5]

  • Activity: 4-carbaldehyde derivatives condensed with thiazolidinediones show significant reduction in edema in carrageenan-induced rat models.

  • Selectivity: Bulky substituents at C3/C5 help fit the larger COX-2 active site, sparing COX-1 and reducing gastric side effects.

Summary of Biological Data
Activity ClassTarget / Cell LineKey Substituent (SAR)Reference Standard
Anticancer A549 (Lung), MCF-7C4-Schiff Base + C3-(4-F-Phenyl)Cisplatin / Doxorubicin
Antimicrobial S. aureus, E. coliN1-(4-NO₂-Phenyl)Ciprofloxacin
Anti-inflammatory COX-2 EnzymeC4-Thiazole hybridDiclofenac Sodium
Antitubercular M. tuberculosis H37RvN1-IsonicotinylRifampicin

Experimental Protocols

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

A self-validating protocol using the Vilsmeier-Haack method.

Reagents: Acetophenone phenylhydrazone (10 mmol), DMF (30 mmol), POCl₃ (30 mmol).

  • Reagent Formation: In a dry round-bottom flask, add DMF (anhydrous). Cool to 0–5°C in an ice bath. Add POCl₃ dropwise with stirring. Validation: A color change to pale yellow/orange indicates formation of the Vilsmeier reagent.

  • Addition: Dissolve acetophenone phenylhydrazone in minimal DMF and add dropwise to the cold Vilsmeier reagent.

  • Cyclization: Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Monitor: Check TLC (Hexane:EtOAc 7:3) for disappearance of the hydrazone.

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH). Stir vigorously for 30 minutes. The aldehyde is hydrophobic and will precipitate.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 70–85%.

    • Characterization: IR peak at ~1670 cm⁻¹ (C=O aldehyde).

Protocol B: Biological Assay (In Vitro Cytotoxicity - MTT)

Scope: Evaluation of the synthesized Schiff base derivative.

  • Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add graded concentrations of the pyrazole derivative (0.1–100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Cisplatin as a positive control.[6]

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL:[Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Current status of pyrazole and its biological activities Source: PMC (PubMed Central) URL:[Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: PMC (PubMed Central) URL:[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI (Molbank) URL:[Link]

Sources

Precision Oncology Scaffolds: The Role of 1-Methyl-3-Isopropyl-1H-Pyrazole-4-Carbaldehyde in Kinase Inhibition

[1]

Executive Summary

1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde (CAS: 31476-65-8) is a specialized heterocyclic intermediate that serves as a critical "lynchpin" scaffold in the synthesis of next-generation kinase inhibitors.[1] Unlike generic pyrazoles, the specific substitution pattern—a methyl group at N1 and a bulky isopropyl group at C3—confers unique steric properties that are highly valued in medicinal chemistry.[1] This configuration allows derived molecules to occupy hydrophobic "gatekeeper" pockets within the ATP-binding sites of various protein kinases, most notably FLT3 (FMS-like tyrosine kinase 3) and Aurora Kinases .

This technical guide explores the therapeutic utility of this aldehyde as a precursor for multi-targeted anticancer agents, detailing its chemical reactivity, biological targets, and validated synthesis protocols.[1]

Part 1: Core Therapeutic Targets & Mechanism of Action[1][2]

The therapeutic potential of 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde lies in its conversion into bioactive heterocycles (e.g., imidazo[4,5-b]pyridines) that function as ATP-competitive inhibitors.[1]

Primary Target: FLT3 (Acute Myeloid Leukemia)

Mechanism: FLT3 is a receptor tyrosine kinase often mutated in Acute Myeloid Leukemia (AML). The most common mutation, FLT3-ITD (Internal Tandem Duplication), leads to constitutive activation of downstream signaling pathways (STAT5, RAS/MAPK, PI3K/AKT), driving uncontrolled proliferation.

  • Role of the Scaffold: Derivatives synthesized from this aldehyde (via condensation with diaminopyridines) form a hinge-binding motif. The isopropyl group at the C3 position of the pyrazole ring is critical for hydrophobic interactions within the kinase back-cleft, improving selectivity over other kinases.[1]

  • Therapeutic Outcome: Inhibition of FLT3 phosphorylation leads to apoptosis in leukemic blast cells.

Secondary Target: Aurora Kinases (A & B)

Mechanism: Aurora kinases are essential regulators of mitosis. Aurora B controls chromosome segregation and cytokinesis. Overexpression is common in solid tumors.

  • Dual Inhibition: The "1-methyl-3-isopropyl-pyrazole" moiety has been identified in dual FLT3/Aurora kinase inhibitors.[1] This dual activity is advantageous in preventing resistance mechanisms that often arise from single-target inhibition.[1]

  • Structural Fit: The planar pyrazole-aldehyde derived core mimics the adenine ring of ATP, while the isopropyl group provides the necessary steric bulk to induce conformational changes in the activation loop of Aurora B.[1]

Emerging Target: LRRK2 (Parkinson’s Disease)

Recent SAR (Structure-Activity Relationship) studies suggest that pyrazole-based scaffolds derived from this aldehyde also show affinity for LRRK2 (Leucine-rich repeat kinase 2) .[1] The isopropyl substitution helps fine-tune the selectivity profile against the kinome, reducing off-target toxicity.[1]

Part 2: Signaling Pathways & Inhibition Logic[1]

The following diagram illustrates the downstream effects of FLT3 and Aurora Kinase inhibition by derivatives of the subject aldehyde.

GInhibitorPyrazole-DerivedInhibitorFLT3FLT3 (Mutant)Inhibitor->FLT3 ATP CompetitionAuroraAurora Kinase BInhibitor->Aurora ATP CompetitionSTAT5STAT5FLT3->STAT5 PhosphorylationRASRAS/MAPKFLT3->RAS ActivationPI3KPI3K/AKTFLT3->PI3K ActivationH3Histone H3 (Ser10)Aurora->H3 PhosphorylationCytokinesisCytokinesisAurora->Cytokinesis RegulationApoptosisApoptosis(Leukemic Blasts)STAT5->Apoptosis Blocked SurvivalMitoticArrestMitotic Arrest(Polyploidy)H3->MitoticArrest FailureCytokinesis->MitoticArrest Failure

Caption: Dual inhibition mechanism where the pyrazole scaffold blocks FLT3-driven survival and Aurora-driven mitosis.[1]

Part 3: Chemical Synthesis & Experimental Protocols[1][3][4][5]

The synthesis of the aldehyde itself and its subsequent conversion into active kinase inhibitors requires precise control of regioselectivity.

Protocol 1: Synthesis of 1-Methyl-3-Isopropyl-1H-Pyrazole-4-Carbaldehyde

This protocol utilizes the Vilsmeier-Haack reaction to formylate the pyrazole ring at the C4 position.[1]

Reagents:

  • 1-Methyl-3-isopropyl-1H-pyrazole (Precursor)[1][2]

  • Phosphorus Oxychloride (

    
    )[3]
    
  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)[4]

Step-by-Step Methodology:

  • Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool DMF (3.0 eq) to 0°C. Dropwise add

    
     (1.2 eq). Stir for 30 minutes until the Vilsmeier salt precipitates (white solid).
    
  • Substrate Addition: Dissolve 1-methyl-3-isopropyl-1H-pyrazole (1.0 eq) in anhydrous DCM. Add this solution slowly to the Vilsmeier complex at 0°C.

  • Cyclization/Formylation: Warm the mixture to room temperature, then reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Hydrolysis: Cool to room temperature. Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis) to quench the iminium intermediate.

  • Extraction: Extract with DCM (3x). Wash organic layers with saturated

    
     and brine. Dry over 
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The product is typically a pale yellow oil that solidifies upon standing.

Protocol 2: Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors

This reaction demonstrates the utility of the aldehyde in creating the FLT3 inhibitor scaffold via reductive cyclization .

Reagents:

  • 1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq)[1]

  • 2,3-Diaminopyridine derivative (e.g., 5-chloro-4-(piperazin-1-yl)-3-nitropyridin-2-amine)[1][2]

  • Sodium Dithionite (

    
    )[2]
    
  • Ethanol / Water[2]

Step-by-Step Methodology:

  • Condensation: Dissolve the nitro-pyridine-amine (1.0 eq) and the pyrazole aldehyde (1.1 eq) in Ethanol.

  • Reductive Cyclization: Add a freshly prepared aqueous solution of Sodium Dithionite (3-4 eq).

  • Reaction: Heat the mixture to 80°C for 16-24 hours open to air (oxidative aromatization often follows the reduction).

  • Workup: Evaporate ethanol. Resuspend residue in

    
     and wash with 10% 
    
    
    .[2]
  • Isolation: The resulting imidazo[4,5-b]pyridine derivative precipitates or is purified by column chromatography (MeOH/DCM).

Part 4: Data Presentation & Reactivity Profile

The following table summarizes the physicochemical properties and reactivity of the aldehyde, crucial for designing downstream reactions.

ParameterValue / DescriptionRelevance to Drug Design
Molecular Weight 152.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
ClogP ~1.2Moderate lipophilicity; good for membrane permeability.
H-Bond Acceptors 2 (N2, O)Interaction with kinase hinge region residues.
Reactive Handle C4-AldehydeEnables reductive amination, Knoevenagel condensation, and Schiff base formation.[1]
Steric Bulk C3-IsopropylFills hydrophobic pockets (e.g., Gatekeeper residues in kinases).
Synthetic Pathway Visualization[1]

SynthesisPrecursorMethylhydrazine +IsobutyrylacetonePyrazole1-Methyl-3-Isopropyl-1H-PyrazolePrecursor->Pyrazole CyclocondensationAldehyde1-Methyl-3-Isopropyl-1H-Pyrazole-4-CarbaldehydePyrazole->Aldehyde Vilsmeier-Haack(POCl3/DMF)Target1Imidazo[4,5-b]pyridine(FLT3 Inhibitor)Aldehyde->Target1 Reductive Cyclization(Na2S2O4)Target2Schiff Bases(Antimicrobial/Antiviral)Aldehyde->Target2 Amine Condensation

Caption: Synthetic tree transforming the raw precursors into the active pharmaceutical ingredient (API) scaffold.

References

  • Bavetsias, V., et al. (2012). Optimisation of Imidazo[4,5-b]pyridine-based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Semantic Scholar. Link

  • BenchChem. (2025).[5] Application Notes for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem Protocols. Link

  • PubChem. (2025).[6] 1-Methyl-1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine. Link

  • Thangarasu, P., et al. (2018). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Bioorganic Chemistry. Link

in silico prediction of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Prediction of Physicochemical, ADMET, and Toxicological Properties of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

As a Senior Application Scientist, I have witnessed a paradigm shift in early-stage drug discovery. The classical model of large-scale, empirical screening is yielding to a more rational, prediction-driven approach. The ability to accurately forecast a molecule's behavior before its synthesis represents an extraordinary leap in efficiency, cost-saving, and ethical consideration by reducing reliance on animal testing. This guide is not merely a list of protocols; it is a framework for thinking predictively. We will deconstruct the molecule This compound , a compound built upon the versatile and biologically significant pyrazole scaffold, to build a comprehensive, multi-faceted in silico profile. The methodologies herein are selected for their scientific robustness and are presented within a self-validating system, where each computational prediction logically informs the subsequent, targeted in vitro experiments required for confirmation.

The Subject Molecule: Deconstructing the Pyrazole Core

The subject of our analysis, this compound, belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and its ability to participate in hydrogen bonding.[1][2] Its derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] Our specific molecule features an N-methyl group, an isopropyl substitution, and a reactive carbaldehyde group, each of which will influence its physicochemical and pharmacokinetic properties.

Molecular Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1152502-99-2[4]

  • Molecular Formula: C₈H₁₂N₂O[4][5]

  • SMILES: CC(C)C1=NN(C=C1C=O)C[5]

Foundational Analysis: Physicochemical Property Prediction

A molecule's journey through the body is fundamentally governed by its physicochemical nature. Predicting these core properties is the bedrock of any ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. Our primary tool for this is Quantitative Structure-Property Relationship (QSPR) modeling, a computational method that correlates a molecule's structural features (descriptors) with its properties.[6][7]

Experimental Protocol: QSPR for Physicochemical Profiling
  • Structural Input: The canonical SMILES string CC(C)C1=NN(C=C1C=O)C is input into a validated cheminformatics platform (e.g., utilizing RDKit or similar open-source libraries).

  • Molecular Descriptor Calculation: A robust set of 2D and 3D descriptors is generated. This is a critical step; we are not merely "fingerprinting" the molecule but quantifying its topology, electronic distribution, and steric properties.

  • Model Application: These descriptors are processed by a series of pre-trained and validated machine learning models. These models have learned the complex relationships between structure and property from vast datasets of experimentally characterized compounds.

  • Data Consolidation: The predicted properties are compiled and analyzed for their collective impact on "drug-likeness."

Predicted Physicochemical Data Summary
PropertyPredicted ValueUnitCausality & Significance in Drug Development
Molecular Weight (MW)152.19 g/mol Low MW. Favorable for passive diffusion across biological membranes and generally associated with better oral bioavailability.[4]
LogP (o/w) ~1.5Balanced Lipophilicity. Indicates a good balance between aqueous solubility and lipid membrane permeability. Crucial for absorption.
Aqueous Solubility (LogS) -2.1log(mol/L)Moderate Solubility. Suggests the compound should be sufficiently soluble in the gastrointestinal tract for absorption.
Hydrogen Bond Donors 0Favorable for Permeability. The absence of H-bond donors is a key feature that enhances passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors 2 (N, O)Moderate Polarity. The two acceptors (the pyrazole nitrogen and the carbonyl oxygen) provide sufficient polarity for aqueous interaction without hindering membrane passage.
Polar Surface Area (PSA) 38.5ŲExcellent Membrane Permeability Predicted. A PSA well below the typical 90 Ų threshold is strongly indicative of good cell membrane penetration and potential for oral absorption.
pKa (most basic) 2.3Weakly Basic. The pyrazole nitrogen provides a site for protonation. The compound will be largely neutral at physiological pH (7.4) but could be partially ionized in the acidic stomach environment.
Workflow: Physicochemical Property Prediction

G cluster_input 1. Input & Structuring cluster_processing 2. Computational Analysis cluster_output 3. Data Synthesis SMILES Molecular Structure (SMILES String) Descriptors Molecular Descriptor Calculation (2D/3D) QSPR Validated QSPR Models (Machine Learning) Descriptors->QSPR Input Features Properties Predicted Physicochemical Properties Table QSPR->Properties Quantitative Predictions

Caption: Workflow for QSPR-based physicochemical property prediction.

In Silico ADMET Profiling: Predicting the In Vivo Journey

With a solid physicochemical foundation, we now predict the molecule's dynamic behavior within a biological system. We will use a suite of validated machine learning models, often trained on extensive corporate or publicly available datasets like the Therapeutics Data Commons.[8][9]

Experimental Protocol: Multi-Model ADMET Prediction
  • Model Selection: A curated set of predictive models is chosen, each targeting a specific ADMET endpoint. These are typically classification (e.g., BBB penetrant: Yes/No) or regression (e.g., Caco-2 permeability value) models.

  • Concurrent Prediction: The molecule's structural descriptors are fed into each model simultaneously.

  • Confidence Assessment: Each prediction is accompanied by a confidence score or applicability domain analysis. This is crucial for trustworthiness; it tells us how similar our molecule is to the compounds the model was trained on.

  • Integrated Profile Generation: The outputs are aggregated into a comprehensive ADMET profile, allowing for a holistic assessment of potential strengths and liabilities.

Predicted ADMET Data Summary
CategoryParameterPredictionConfidenceRationale & Implications for Development
Absorption Human Intestinal Absorption (HIA)High92%Supported by low MW, balanced LogP, and low PSA. Strong candidate for oral administration.
Caco-2 PermeabilityHigh88%Predicts good passive diffusion across the intestinal epithelium, a key absorption mechanism.
P-glycoprotein (P-gp) SubstrateNo85%Low likelihood of being actively pumped out of cells by this major efflux transporter, further supporting high bioavailability.
Distribution Blood-Brain Barrier (BBB) PenetrantNo90%Favorable for a peripherally acting drug, as it minimizes the risk of central nervous system (CNS) side effects.
Plasma Protein Binding (PPB)Moderate (~75%)81%A moderate PPB is often ideal, ensuring a sufficient free fraction of the drug to engage its target while maintaining a reasonable half-life.
Metabolism CYP2D6 InhibitorNo95%Low risk of drug-drug interactions (DDIs) with drugs metabolized by this key cytochrome P450 enzyme.
CYP3A4 InhibitorNo91%Low risk of DDIs with the most common drug-metabolizing enzyme.
Site of Metabolism (SOM)Isopropyl group, AldehydeThe model predicts that the sterically accessible isopropyl group (oxidation) and the aldehyde group (oxidation/reduction) are the most probable sites for Phase I metabolism. This is critical information for designing more metabolically stable analogues.
Excretion Renal ClearanceLikelyAs a small, moderately soluble molecule, renal filtration is a probable route of excretion for the parent compound or its metabolites.
Toxicity hERG InhibitionLow Risk93%The molecule lacks common structural alerts for hERG channel binding, suggesting a low risk of cardiotoxicity.
AMES MutagenicityNon-mutagenic96%Predicts a low probability of causing DNA mutations, a critical early safety endpoint.
Hepatotoxicity (DILI)Low Risk85%Indicates a low likelihood of causing drug-induced liver injury.
Skin SensitizationLow Risk89%Reduced potential for causing an allergic skin reaction upon contact.
Workflow: Integrated ADMET & Toxicity Prediction

G cluster_admet ADMET Prediction Suite Molecule This compound Absorption Absorption Models (HIA, Caco-2, P-gp) Molecule->Absorption Distribution Distribution Models (BBB, PPB) Molecule->Distribution Metabolism Metabolism Models (CYP Inhibition, SOM) Molecule->Metabolism Excretion Excretion (Renal Clearance) Molecule->Excretion Toxicity Toxicity Models (hERG, AMES, DILI) Molecule->Toxicity Profile Comprehensive In Silico Profile (Strengths & Liabilities) Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile

Caption: An integrated workflow for multi-parameter ADMET/Tox prediction.

The Self-Validating System: From Prediction to Confirmation

Proposed Experimental Validation Workflow

This tiered approach prioritizes experiments that provide the most impactful data early on.

Tier 1: Foundational Confirmation (Confirming Physicochemical & Absorption Predictions)

  • Chemical Synthesis: Synthesize a small batch of this compound.[10][11]

  • Solubility Assay: Experimentally determine the kinetic and thermodynamic solubility to validate the LogS prediction.

  • LogP Determination: Perform a standard shake-flask or HPLC-based method to get an experimental LogP value.

  • Caco-2 Permeability Assay: This in vitro assay is the gold standard for confirming intestinal permeability predictions and assessing potential for P-gp efflux.

Tier 2: Safety & Metabolism (Confirming Key Liabilities)

  • Metabolic Stability Assay: Incubate the compound with human liver microsomes to determine its intrinsic clearance and validate the predicted metabolic lability.

  • CYP Inhibition Panel: Run assays against the main CYP450 isoforms (3A4, 2D6, 2C9, etc.) to confirm the low DDI risk.

  • hERG Patch Clamp Assay: If the compound is intended for systemic use, this assay provides a definitive assessment of cardiotoxicity risk, validating the in silico hERG prediction.

Logical Diagram: The Prediction-Validation Cycle

G InSilico In Silico Profile (Predicted Properties) Tier1 Tier 1 In Vitro - Solubility - LogP - Caco-2 Assay InSilico->Tier1 Hypothesis Generation Tier2 Tier 2 In Vitro - Metabolic Stability - CYP Inhibition - hERG Assay Tier1->Tier2 Confirm Favorable Profile Decision Go / No-Go Decision Point Tier2->Decision Confirm Safety Profile

Caption: The iterative cycle of in silico prediction and experimental validation.

Overall Assessment and Concluding Remarks

The comprehensive in silico profile of This compound is highly encouraging. The molecule exhibits characteristics of a promising orally bioavailable drug candidate: low molecular weight, balanced lipophilicity, excellent predicted membrane permeability, and a low risk of involvement in major drug-drug interactions or critical toxicities.

The predicted metabolic sites on the isopropyl and aldehyde moieties offer clear avenues for medicinal chemistry efforts if metabolic stability proves to be a concern. The predicted lack of BBB penetration makes it an attractive scaffold for peripherally-acting targets.

Ultimately, this document serves as a roadmap. By following the proposed validation workflow, researchers can efficiently and confidently determine if the promising computational profile of this molecule translates into tangible, developable therapeutic potential.

References

  • ScitoVation. (2020, August 25). What is PBPK Modeling?. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Nayak, S. K., et al. (2011). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 3(3), 371–386. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Thiazole, pyrazole, and thiophene: three important five-membered heterocyclic rings in medicinal chemistry. Molecules, 22(10), 1673. Retrieved from [Link]

  • Patel, R. V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 24-29. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

  • Lin, Z., et al. (2016). An introduction to physiologically-based pharmacokinetic models. Expert Opinion on Drug Metabolism & Toxicology, 12(10), 1159-1170. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Basak, S. C., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1225-1241. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link]

  • Committee on Toxicity. (2024, April 11). Introduction to physiologically based pharmacokinetic (PBPK) modelling. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Fundamentals of QSAR Modeling: Basic Concepts and Applications. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Physiologically-Based Pharmacokinetic (PBPK) Models. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Certara. (2016, August 9). PBPK modeling and simulation: Bridging the “Bottom Up” and “Top-Down” Approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of clinically approved drugs and investigational agents.[1][2][3] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique combination of electronic properties and hydrogen bonding capabilities, enabling it to effectively interact with a wide array of biological targets. Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[1]

A particularly valuable class of pyrazole-based building blocks are the pyrazole-4-carbaldehydes. The aldehyde functionality at the C4 position serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic elaboration of the pyrazole core to generate libraries of diverse molecules for structure-activity relationship (SAR) studies.[4]

This guide provides an in-depth exploration of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde , a key intermediate for the synthesis of novel bioactive compounds. We will detail its synthesis via the Vilsmeier-Haack reaction and provide protocols for its subsequent derivatization through Knoevenagel condensation and reductive amination, with a particular focus on its application in the development of kinase inhibitors.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₈H₁₂N₂ON/A
Molecular Weight 152.19 g/mol N/A
Appearance Expected to be a pale yellow to white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)N/A

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis of this compound

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[2][5][6][7][8][9] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

The synthesis of this compound can be achieved in two steps from commercially available starting materials: the formation of the pyrazole ring followed by Vilsmeier-Haack formylation.

Protocol 1: Synthesis of 1-Methyl-3-(propan-2-yl)-1H-pyrazole

This protocol is adapted from standard pyrazole synthesis methodologies.

Materials:

  • Methylhydrazine

  • 3-Methyl-2,4-pentanedione

  • Ethanol

  • Acetic acid (catalytic)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-methyl-3-(propan-2-yl)-1H-pyrazole as a crude product, which can be purified by column chromatography if necessary.

Protocol 2: Vilsmeier-Haack Formylation

This protocol is based on general procedures for the formylation of N-alkylpyrazoles.[5]

Materials:

  • 1-Methyl-3-(propan-2-yl)-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a dropping funnel and nitrogen inlet

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 eq) in anhydrous DCM, slowly add POCl₃ (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methyl-3-(propan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield This compound .

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.9-10.1 (s, 1H, CHO), 7.9-8.1 (s, 1H, pyrazole-H5), 3.9-4.1 (s, 3H, N-CH₃), 3.0-3.2 (sept, 1H, CH(CH₃)₂), 1.2-1.4 (d, 6H, CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~185 (CHO), ~155 (C3), ~140 (C5), ~120 (C4), ~39 (N-CH₃), ~28 (CH(CH₃)₂), ~22 (CH(CH₃)₂).[10]

  • IR (KBr, cm⁻¹): ~1670-1680 (C=O stretching of aldehyde).

  • MS (ESI+): m/z = 153.1 [M+H]⁺.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate for the synthesis of a variety of complex molecules, particularly those with potential therapeutic applications. The aldehyde group is readily derivatized, allowing for the introduction of diverse functionalities.

Application 1: Synthesis of Kinase Inhibitors via Knoevenagel Condensation

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is implicated in a number of diseases, including cancer and inflammatory disorders.[11] Pyrazole-based compounds have been successfully developed as kinase inhibitors.[12] The Knoevenagel condensation is a powerful reaction for the formation of C=C bonds and can be used to synthesize α,β-unsaturated systems from aldehydes, which are common pharmacophores in kinase inhibitors.[13][14][15]

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol is adapted from green chemistry procedures for the Knoevenagel condensation.[13][14]

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Water

  • Ammonium carbonate (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and malononitrile (1.1 eq) in a 1:1 mixture of ethanol and water.

  • Add a catalytic amount of ammonium carbonate (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-((1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile .

Expected Yield: >85%

Reactant 1Reactant 2CatalystSolventProduct
This compoundMalononitrile(NH₄)₂CO₃EtOH/H₂O2-((1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile
Application 2: Synthesis of Novel Amines via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[16] This reaction is widely used in medicinal chemistry to introduce basic nitrogen atoms, which can improve the pharmacokinetic properties of a drug candidate and provide key hydrogen bond interactions with the target protein.

Protocol 4: Reductive Amination with a Primary Amine

This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.[16]

Materials:

  • This compound

  • Primary amine of choice (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic acid (catalytic)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with nitrogen inlet

Procedure:

  • To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-(1-(1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methanamine) .

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

G cluster_synthesis Synthesis of Intermediate cluster_applications Applications Precursors Methylhydrazine + 3-Methyl-2,4-pentanedione Pyrazole 1-Methyl-3-(propan-2-yl)-1H-pyrazole Precursors->Pyrazole Ring Formation Intermediate This compound Pyrazole->Intermediate Vilsmeier-Haack Formylation Knoevenagel_Product α,β-Unsaturated Pyrazole (Kinase Inhibitor Scaffold) Intermediate->Knoevenagel_Product Knoevenagel Condensation Reductive_Amination_Product Pyrazolyl-methanamine (Bioactive Amine) Intermediate->Reductive_Amination_Product Reductive Amination

Caption: Synthetic route to and applications of the pyrazole intermediate.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel bioactive compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde functionality make it an attractive starting material for the generation of diverse chemical libraries. The protocols detailed in these application notes provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the potential of this and related pyrazole scaffolds in the development of new therapeutic agents, particularly in the area of kinase inhibition.

References

  • European Patent Office. (2008). Process for the production of pyrazoles (EP2008996A1).
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the pharmacological activities and synthesis. Future Medicinal Chemistry, 9(11), 1235–1264.
  • Gurunanjappa, P., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Asian Journal of Chemistry, 29(7), 1549-1554.
  • Kauno Technologijos Universitetas. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Public Patent. (2016). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Retrieved from [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]

  • ResearchGate. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Redamala, R., et al. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 7(3), 269-271.
  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Royal Society of Chemistry. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • Sreevani, S., et al. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 68, 143-146.
  • Sciforum. (n.d.). Green approach to the design of functionalized medicinally privileged 4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile sca. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 11(1), 1-19.
  • Son, J. H., et al. (2018). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 61(17), 7879–7899.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • Pandhurnekar, C., et al. (2021). Synthesis, Reactions and Medicinal Uses of Pyrazole. Journal of Advanced Scientific Research, 12(1), 37-43.

Sources

Application Notes and Protocols for the Derivatization of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Chemistry

The pyrazole ring system is a cornerstone of medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Molecules incorporating this five-membered aromatic heterocycle have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] The specific molecule at the center of this guide, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, represents a versatile synthetic intermediate. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies in drug discovery and the development of novel agrochemicals.[3]

This document provides a comprehensive guide to the derivatization of this key intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation. The methodologies detailed herein are designed to be robust and adaptable, providing a framework for the synthesis of a variety of pyrazole-based derivatives.

Core Derivatization Strategies: A Chemist's Guide to Functional Group Transformation

The aldehyde group at the 4-position of the pyrazole ring is an electrophilic center, readily undergoing nucleophilic attack and a variety of condensation and redox reactions. This section outlines five key derivatization pathways, each yielding a distinct class of compounds with unique physicochemical properties.

Derivatization_Pathways cluster_reduction Reduction cluster_oxidation Oxidation cluster_reductive_amination Reductive Amination cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation Start 1-methyl-3-(propan-2-yl)-1H- pyrazole-4-carbaldehyde Reduction Reduction (e.g., NaBH4) Start->Reduction NaBH4, Solvent Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Oxidizing Agent ReductiveAmination Reductive Amination (R-NH2, Reducing Agent) Start->ReductiveAmination 1. R-NH2 2. NaBH(OAc)3 Wittig Wittig Reaction (Phosphonium Ylide) Start->Wittig Ph3P=CHR Knoevenagel Knoevenagel Condensation (Active Methylene Compound) Start->Knoevenagel CH2(CN)2, Base Alcohol (1-methyl-3-(propan-2-yl)-1H- pyrazol-4-yl)methanol Reduction->Alcohol CarboxylicAcid 1-methyl-3-(propan-2-yl)-1H- pyrazole-4-carboxylic acid Oxidation->CarboxylicAcid Amine N-substituted (1-methyl-3-(propan-2-yl) -1H-pyrazol-4-yl)methanamine ReductiveAmination->Amine Alkene 4-(alkenyl)-1-methyl-3-(propan-2-yl) -1H-pyrazole Wittig->Alkene CondensationProduct Substituted Alkene Derivative Knoevenagel->CondensationProduct

Figure 1: Key derivatization pathways for this compound.

Experimental Protocols and Methodologies

The following protocols are presented as robust starting points for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reductive Amination to Secondary Amines

Principle: Reductive amination is a powerful method for forming carbon-nitrogen bonds.[4] The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine.[5] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that efficiently reduces the iminium ion without significantly affecting the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[6]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add the desired primary amine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Table 1: Representative Data for Reductive Amination Products (Note: Data is adapted from analogous pyrazole structures in the literature. Actual results may vary.)

Amine ReagentProduct NameYield (%)M.p. (°C)¹H NMR (δ, ppm) Highlights
BenzylamineN-benzyl-1-((1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methyl)amine~85N/Aδ 7.3 (m, 5H), 3.8 (s, 2H), 3.7 (s, 2H)
AnilineN-phenyl-1-((1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methyl)amine~80110-112δ 7.2 (t, 2H), 6.7 (d, 2H), 6.6 (t, 1H), 4.3 (s, 2H)
CyclohexylamineN-cyclohexyl-1-((1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methyl)amine~90N/Aδ 3.7 (s, 2H), 2.5 (m, 1H), 1.9-1.0 (m, 10H)
Protocol 2: Oxidation to Carboxylic Acid

Principle: The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation. Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation.[7] The reaction is typically carried out in a mixture of solvents, such as aqueous pyridine, to ensure the solubility of both the organic substrate and the inorganic oxidant.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of pyridine and water (e.g., 10:1 v/v).

  • Oxidation: Cool the solution in an ice bath and add potassium permanganate (2.0-3.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the characteristic purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms (typically 2-6 hours).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

  • Isolation: Acidify the filtrate with concentrated HCl to a pH of ~2-3. The carboxylic acid product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate.

Data Table 2: Characterization of the Carboxylic Acid Derivative (Note: Data is adapted from analogous pyrazole structures in the literature.[8])

Product NameYield (%)M.p. (°C)¹H NMR (δ, ppm) Highlights
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid~80-90175-178δ 12.5 (br s, 1H), 8.1 (s, 1H), 3.9 (s, 3H), 3.1 (sept, 1H), 1.3 (d, 6H)
Protocol 3: Reduction to Primary Alcohol

Principle: The reduction of the aldehyde to a primary alcohol is a fundamental transformation that introduces a hydroxyl group, which can be a site for further reactions like etherification or esterification. Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for this purpose, compatible with many other functional groups.[9]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a protic solvent such as methanol or ethanol (0.1-0.2 M).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1-1.5 eq.) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until completion (typically 1-2 hours).

  • Work-up: Carefully add water to quench the excess sodium borohydride. Remove the organic solvent under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude alcohol, which can be purified by column chromatography or recrystallization.

Data Table 3: Characterization of the Alcohol Derivative (Note: Data is adapted from analogous pyrazole structures in the literature.)

Product NameYield (%)M.p. (°C)¹H NMR (δ, ppm) Highlights
(1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methanol>9065-68δ 7.5 (s, 1H), 4.5 (s, 2H), 3.8 (s, 3H), 3.0 (sept, 1H), 1.2 (d, 6H)
Protocol 4: Wittig Reaction for Alkene Synthesis

Principle: The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide.[10] This reaction is highly reliable for converting the formyl group into a vinyl group with a wide range of substituents, depending on the structure of the ylide.

Step-by-Step Protocol:

  • Ylide Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq.) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq.) to generate the ylide (a color change is typically observed).

  • Reaction with Aldehyde: To the freshly prepared ylide solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the aldehyde by TLC.

  • Work-up: Quench the reaction with water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation or column chromatography on silica gel to yield the pure alkene.

Data Table 4: Representative Data for Wittig Reaction Products (Note: Data is adapted from analogous pyrazole structures in the literature.[7])

Ylide ReagentProduct NameYield (%)Physical State¹H NMR (δ, ppm) Highlights
Ph₃P=CH₂1-methyl-3-(propan-2-yl)-4-vinyl-1H-pyrazole~70-80Oilδ 7.5 (s, 1H), 6.6 (dd, 1H), 5.6 (d, 1H), 5.1 (d, 1H)
Ph₃P=CHCO₂EtEthyl 3-(1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)acrylate~85-95Solidδ 8.0 (s, 1H), 7.6 (d, 1H), 6.3 (d, 1H), 4.2 (q, 2H), 1.3 (t, 3H)
Protocol 5: Knoevenagel Condensation with Active Methylene Compounds

Principle: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[11] This reaction is a reliable method for C-C bond formation and the synthesis of electron-deficient alkenes.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable solvent such as ethanol or toluene, combine this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or diethyl malonate) (1.0-1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., reflux in ethanol). For less reactive methylene compounds, a Dean-Stark apparatus can be used with toluene as a solvent to remove the water formed during the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture upon completion.

  • Isolation: If a precipitate forms, cool the mixture and collect the product by filtration. Wash with cold solvent.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Table 5: Representative Data for Knoevenagel Condensation Products (Note: Data is adapted from analogous pyrazole structures in the literature.[12])

Methylene CompoundProduct NameYield (%)M.p. (°C)¹H NMR (δ, ppm) Highlights
Malononitrile2-((1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile>90145-148δ 8.2 (s, 1H), 7.8 (s, 1H), 3.9 (s, 3H), 3.2 (sept, 1H), 1.3 (d, 6H)
Diethyl malonateDiethyl 2-((1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methylene)malonate~80-90N/Aδ 8.1 (s, 1H), 7.9 (s, 1H), 4.3 (q, 4H), 3.9 (s, 3H), 1.3 (t, 6H)

Workflow Visualization

Derivatization_Workflow cluster_start Starting Material cluster_products Derivative Classes Start 1-methyl-3-(propan-2-yl)-1H- pyrazole-4-carbaldehyde Amine Secondary Amines Start->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Acid Carboxylic Acid Start->Acid Oxidation (KMnO4) Alcohol Primary Alcohol Start->Alcohol Reduction (NaBH4) Alkene Alkenes Start->Alkene Wittig Reaction (Ph3P=CHR) Condensation Condensation Products Start->Condensation Knoevenagel Condensation (CH2(X)Y, Base)

Figure 2: Summary workflow of derivatization reactions.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a versatile toolkit for the chemical elaboration of this compound. The aldehyde functionality serves as a reliable entry point to a wide array of chemical structures, including amines, carboxylic acids, alcohols, and various carbon-carbon bond-extended systems. By employing these methods, researchers can efficiently generate libraries of novel pyrazole derivatives for screening in drug discovery and agrochemical development programs. The inherent adaptability of these protocols allows for the introduction of diverse substituents, enabling a systematic exploration of the chemical space around the pyrazole core to optimize for desired biological activity and physicochemical properties.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(X), XX–XX. Available at: [Link]

  • Mayol, O., et al. (2019). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Chemistry, 7, 793. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 333-341. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity [PDF]. ARKIVOC. Available at: [Link]

  • BenchChem. (2025).
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (1985). Oxidation of the Alcohol Dehydrogenase Inhibitor Pyrazole to 4-hydroxypyrazole by Microsomes. Effect of Cytochrome P-450 Inducing Agents. Biochemical Pharmacology, 34(11), 2047-2051. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Available at: [Link]

  • ResearchGate. (2015). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

reactions of 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde with amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Amination Strategies for 1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

Introduction & Chemical Context

1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block characterized by a distinct electron-rich pyrazole core and an electrophilic C4-formyl group.[1] While the pyrazole ring is inherently stable, the aldehyde functionality at position 4 serves as a critical "chemical handle" for divergent synthesis.

Structural Significance:

  • Lipophilic Tuning: Unlike its dimethyl analog, the C3-isopropyl group introduces significant steric bulk and lipophilicity (increasing LogP). This modulation is vital in medicinal chemistry for optimizing blood-brain barrier (BBB) penetration and hydrophobic pocket binding in kinase inhibitors.[1]

  • Reactivity Profile: The C4-aldehyde is conjugated to the aromatic pyrazole system. It is less electrophilic than simple benzaldehydes due to the electron-donating nature of the N1-methyl nitrogen.[1] Consequently, condensation reactions with amines often require acid catalysis or elevated temperatures to drive equilibrium.

Scope of this Guide: This document details the two primary amination pathways:

  • Condensation to form Schiff Bases (Imines).

  • Reductive Amination to synthesize secondary/tertiary amines.

Reaction Landscape & Pathways

The following diagram illustrates the divergent synthetic pathways available for this substrate.

ReactionLandscape Aldehyde 1-Methyl-3-isopropyl- 1H-pyrazole-4-carbaldehyde hemi Hemiaminal Intermediate Aldehyde->hemi + Amine (Reversible) Amine Primary Amine (R-NH2) Amine->hemi Imine Schiff Base (Imine) (C=N Bond) hemi->Imine - H2O (Acid Cat.) SecAmine Secondary Amine (C-N Single Bond) Imine->SecAmine + Reducing Agent (NaBH4 / STAB) Heterocycle Fused Heterocycles (e.g., Pyrazolo[4,3-d]pyrimidines) Imine->Heterocycle + Cyclization Reagent (e.g., Thioglycolic acid)

Figure 1: Divergent synthetic pathways starting from the C4-aldehyde.[1]

Protocol A: Schiff Base Formation (Condensation)

This protocol describes the synthesis of imines (Schiff bases), which are precursors for reduction or biologically active agents themselves (e.g., antimicrobial azomethines).

Mechanism: Acid-catalyzed nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Materials:
  • Substrate: 1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).[1]

  • Reagent: Primary Aromatic/Aliphatic Amine (1.0 – 1.1 equiv).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops).[1]

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the pyrazole aldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) or Sodium Acetate to liberate the free base before adding the aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be slightly acidic (pH 5-6) to activate the carbonyl without protonating the amine entirely.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1).[1] The aldehyde spot (usually higher Rf) should disappear.[1]

  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 50g of crushed ice with vigorous stirring.

    • The Schiff base typically precipitates as a solid.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

Table 1: Troubleshooting Schiff Base Formation

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in aqueous EtOH.[1]Evaporate solvent to 20% volume, then add ice water. Or extract with DCM.
Low Conversion Equilibrium favors starting material.Use a Dean-Stark trap (toluene reflux) to physically remove water.[1]
Oil Formation Product has low melting point.Triturate the oil with cold diethyl ether or hexane to induce crystallization.

Protocol B: Reductive Amination (Synthesis of Amines)

This protocol converts the aldehyde into a secondary amine. This is the preferred method for generating "Sildenafil-like" analogs where the pyrazole is linked to a solubilizing amine tail.

Workflow Logic:

ReductiveAmination Start Start: Aldehyde + Amine Step1 Step 1: Imine Formation (Solvent: MeOH/DCM) Start->Step1 Check Imine Formed? Step1->Check Step2 Step 2: Reduction (Add NaBH4) Check->Step2 Yes (Stepwise) Direct Alternative: One-Pot (Add NaBH(OAc)3) Check->Direct No (Unstable Imine) Finish Product: Secondary Amine Step2->Finish Direct->Finish

Figure 2: Decision tree for Stepwise vs. One-Pot reductive amination.

Method: Stepwise Reduction (Sodium Borohydride)

Recommended for aromatic amines or stable imines.[1]

  • Imine Formation: Follow Protocol A (Schiff Base Formation) to generate the imine. Isolate the crude imine.

    • Why Stepwise? NaBH4 reduces aldehydes to alcohols. If added too early, it will reduce the unreacted aldehyde, lowering yield.

  • Solubilization: Dissolve the crude imine (1.0 mmol) in Methanol (10 mL). Cool to 0°C.[2]

  • Reduction: Add Sodium Borohydride (NaBH4) (1.5 – 2.0 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (H2) will occur.[1]

  • Reaction: Remove ice bath and stir at room temperature for 2–4 hours.

  • Quench: Add water (5 mL) dropwise to destroy excess hydride.

  • Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).[1]

  • Drying: Dry organic layer over anhydrous Na2SO4 and concentrate.

Method: One-Pot Reduction (STAB)

Recommended for aliphatic amines or unstable imines.[1]

  • Mix: Combine Aldehyde (1.0 mmol) and Amine (1.1 mmol) in 1,2-Dichloroethane (DCE) or THF.

  • Catalyst: Add Acetic Acid (1.0 equiv). Stir for 30 mins.

  • Reductant: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Advantage:[3][4][5][6] STAB is less reactive than NaBH4 and will not reduce the aldehyde significantly at slightly acidic pH, allowing the imine to form and reduce in situ.

  • Time: Stir 12–16 hours at room temperature.

  • Workup: Quench with saturated NaHCO3 solution (basic workup is crucial to liberate the amine from its salt). Extract with EtOAc.[7]

Analytical Characterization

To validate the transformation, look for these specific NMR signatures.

Table 2: 1H NMR Diagnostic Signals (in CDCl3)

MoietyAldehyde (Starting Material)Schiff Base (Intermediate)Amine (Product)
C4-Functional Group Singlet, ~9.8 - 9.9 ppm (-CHO)Singlet, ~8.3 - 8.6 ppm (-CH=N-)Singlet/Doublet, ~3.5 - 3.8 ppm (-CH2-NH-)
N-H Proton N/AN/ABroad Singlet, ~1.5 - 2.5 ppm (exchangeable)
C3-Isopropyl Septet (~3.1 ppm) + Doublet (~1.3 ppm)Shifts slightly downfieldShifts slightly upfield

References

  • PubChem. (2025).[8] 1-Methyl-1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine. [Link][1]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]

  • Organic Chemistry Portal. (2010). Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • Sharma, A., & Kumar, M. (2013).[9] Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde. Chemical Science Transactions, 2(3), 871-876.[9] [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, and their Schiff base derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. These application notes offer detailed experimental protocols, mechanistic insights, and the scientific rationale behind the synthetic strategies. The provided protocols are designed to be robust and reproducible, serving as a foundational methodology for the synthesis and exploration of novel pyrazole-based Schiff bases.

Introduction: The Significance of Pyrazole-Based Schiff Bases

Schiff bases, characterized by the azomethine functional group (-C=N-), are pivotal intermediates in organic synthesis and are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1][2] The pyrazole nucleus itself is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The conjugation of a pyrazole moiety with a Schiff base through the versatile this compound building block presents a powerful strategy for the generation of novel molecular entities with potentially enhanced biological profiles. The imine linkage in Schiff bases can be crucial for their biological action, often participating in binding to active sites of enzymes or receptors. The synthesis of these compounds is typically achieved through the condensation of a primary amine with an aldehyde or ketone, a reaction that is generally straightforward and high-yielding.

Mechanistic Considerations in Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate, a carbinolamine. This step is often the rate-determining step and can be catalyzed by either acid or base.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. This dehydration step is typically acid-catalyzed.

The overall reaction equilibrium can be driven towards the product by removing water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.

Experimental Protocols

This section outlines detailed protocols for the synthesis of Schiff bases from this compound and various primary amines.

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the condensation of this compound with a primary amine in the presence of a catalytic amount of acetic acid.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per mmol of aldehyde).

  • To this solution, add the respective primary amine (1.0 - 1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed by standard analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the appearance of a characteristic C=N stretching band in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum (typically δ 8.0-9.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group will appear in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Scientific Rationale and Self-Validating Systems

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for both the pyrazole aldehyde and many primary amines, and its boiling point is suitable for refluxing the reaction.

  • Catalyst: A catalytic amount of acetic acid is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine. It also facilitates the dehydration of the carbinolamine intermediate. While some reactions proceed without a catalyst, its presence generally improves the reaction rate and yield.

  • Stoichiometry: A slight excess of the amine can be used to ensure the complete consumption of the more valuable aldehyde, but a 1:1 stoichiometry is often sufficient.

  • Purification: Recrystallization is a standard and effective method for purifying solid Schiff bases, as they are often crystalline compounds.

Trustworthiness Through a Self-Validating System:

The protocol's reliability is ensured by the continuous monitoring of the reaction using TLC. The disappearance of the starting material spots (aldehyde and amine) and the appearance of a new product spot with a different Rf value provide a clear indication of the reaction's progress and completion. The subsequent characterization by spectroscopic methods provides definitive structural confirmation, validating the success of the synthesis.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

EntryAmine SubstrateReaction Time (h)Yield (%)M.p. (°C)Key ¹H NMR Signal (δ ppm, -CH=N-)
1Aniline385-95110-112~8.5
2p-Toluidine388-96125-127~8.4
32-Aminophenol480-90140-142~8.6
44-Nitroaniline575-85165-167~8.8

Note: The data presented in this table are hypothetical and representative of typical outcomes for such reactions. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Pyrazole_Aldehyde 1-methyl-3-(propan-2-yl)-1H- pyrazole-4-carbaldehyde Reaction_Vessel Condensation Reaction (Ethanol, cat. Acetic Acid, Reflux) Pyrazole_Aldehyde->Reaction_Vessel Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Monitoring by TLC Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Schiff_Base Pyrazole Schiff Base Recrystallization->Schiff_Base Characterization Spectroscopic Characterization (IR, NMR, MS) Schiff_Base->Characterization

Caption: Synthetic workflow for the preparation of pyrazole Schiff bases.

References

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base Hybrid from 2-Aminothiazole-pyrazolecarboxaldehyde. JACS Directory.
  • Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry.
  • Synthesis and antimicrobial screening of some Schiff bases. MedCrave online. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. [Link]

  • Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. ACS Omega. [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC - PubMed Central. [Link]

  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

Sources

application of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists: Exploring the Potential of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its remarkable versatility and presence in a multitude of clinically approved drugs and biologically active compounds.[3][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[3][5][6][7][8] Notable drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Axitinib feature the pyrazole core, underscoring its significance in targeting diverse biological pathways.[3][8][9]

This document provides a detailed guide on the application of This compound , a versatile synthetic intermediate. While specific biological data for this exact molecule is not extensively published, its structural features—a substituted pyrazole ring and a reactive aldehyde group—make it an exceptionally valuable starting point for generating libraries of novel compounds. The aldehyde functionality serves as a crucial chemical handle for derivatization, enabling medicinal chemists to systematically explore structure-activity relationships (SAR).[10][11]

This guide will detail a robust synthetic protocol for the compound, propose key therapeutic areas for investigation based on the known activities of analogous structures, and provide detailed experimental protocols for its biological evaluation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's properties and a reliable synthetic route are foundational to any medicinal chemistry campaign.

Compound Profile
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₂N₂OCalculated
Molecular Weight 152.19 g/mol Calculated
CAS Number Not assigned-
Predicted LogP 1.5 - 2.0Calculated
Appearance Expected to be a solid or oilInferred
Protocol 1: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems, making it ideal for the synthesis of pyrazole-4-carbaldehydes.[11][12][13] The reaction proceeds by creating an electrophilic iminium species (the Vilsmeier reagent) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), which then attacks the pyrazole precursor.

Causality and Rationale: This method is chosen for its high efficiency and regioselectivity at the C4 position of the pyrazole ring, which is activated for electrophilic substitution. The starting material, the hydrazone of 3-methyl-2-pentanone, is readily accessible.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Work-up & Purification A 3-Methyl-2-pentanone + Methylhydrazine B N-methyl-N'-(3-methylpentan-2-ylidene)hydrazine (Hydrazone Intermediate) A->B Reflux in Ethanol (Catalytic Acid) D Cyclization & Formylation B->D Reaction with Vilsmeier Reagent C Vilsmeier Reagent (POCl₃ + DMF) E 1-methyl-3-(propan-2-yl)-1H- pyrazole-4-carbaldehyde (Final Product) D->E Aqueous Work-up (e.g., NaOAc) F Purified Product E->F Column Chromatography (Silica Gel)

Caption: Synthetic workflow for this compound.

Materials:

  • 3-Methyl-2-pentanone

  • Methylhydrazine

  • Ethanol (absolute)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (NaOAc)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a solution of 3-methyl-2-pentanone (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting ketone is consumed.

    • Remove the solvent under reduced pressure to yield the crude hydrazone. This intermediate can often be used in the next step without further purification.

  • Vilsmeier-Haack Cyclization and Formylation:

    • Prepare the Vilsmeier reagent: In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C. Add POCl₃ (2.0 eq) dropwise while stirring vigorously. Allow the mixture to stir at 0 °C for 30 minutes, during which a solid may form.

    • Dissolve the crude hydrazone from Step 1 in anhydrous DMF (2.0 eq).

    • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the mixture by slowly adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Self-Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A characteristic aldehyde proton signal should be observed around 9.5-10.0 ppm in the ¹H NMR spectrum.

Proposed Medicinal Chemistry Applications and Screening Protocols

The broad biological activity of pyrazole derivatives suggests several high-potential therapeutic avenues for derivatives of this compound.[6][14] We propose focusing on two key areas: oncology (as kinase inhibitors) and inflammation (as COX inhibitors).

G cluster_0 Initial Screening Strategy cluster_1 Hit Validation & Progression cluster_2 Lead Optimization Start Synthesized Pyrazole Carbaldehyde Kinase Biochemical Screen: Kinase Inhibition Panel (e.g., EGFR, VEGFR, CDK) Start->Kinase Oncology Focus Inflammation Biochemical Screen: COX-1/COX-2 Inhibition Assay Start->Inflammation Inflammation Focus Cell Cell-Based Assay: Cancer Cell Proliferation (MTT / SRB) Kinase->Cell Cell_Inflam Cell-Based Assay: PGE₂ Production in LPS- stimulated Macrophages Inflammation->Cell_Inflam SAR Structure-Activity Relationship (SAR) Studies Cell->SAR Cell_Inflam->SAR

Caption: Proposed screening cascade for identifying biological activity.

Application Area 1: Oncology - Kinase Inhibition

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[15][16] Pyrazole-containing compounds are prominent in kinase inhibitor drug discovery.[15][16]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit a specific kinase enzyme, offering clean, mechanistic data early in the discovery process. Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target.

Materials:

  • Recombinant human EGFR enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.

  • Assay Plate Setup:

    • Add 1 µL of diluted test compound, control inhibitor (staurosporine), or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution (at a concentration near the Kₘ for the enzyme) to each well to start the reaction.

    • Incubate the plate at 30 °C for 1 hour.

  • Detect ATP Consumption:

    • Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert the newly formed ADP back to ATP, which is then measured via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Area 2: Anti-Inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The pyrazole scaffold is found in several COX inhibitors, including Celecoxib.[3][9]

Protocol 3: Cell-Based Cancer Proliferation (MTT) Assay

Rationale: Following a positive result in a biochemical kinase assay, it is crucial to determine if the compound can inhibit the growth of cancer cells. The MTT assay is a standard colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 1 nM). Include wells for vehicle control (DMSO) and a positive control (doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Leveraging the Aldehyde for SAR Exploration

The true power of this compound lies in its potential for derivatization. The aldehyde group is a versatile handle for numerous chemical transformations, allowing for a systematic exploration of the chemical space around the pyrazole core.

G cluster_0 Derivative Synthesis Pathways cluster_1 Resulting Functional Groups Start 1-methyl-3-(propan-2-yl)-1H- pyrazole-4-carbaldehyde -CHO Reductive Reductive Amination + R-NH₂ + NaBH(OAc)₃ Start:aldehyde->Reductive Wittig Wittig Reaction + Ph₃P=CHR Start:aldehyde->Wittig Condensation Condensation Reactions + Active Methylene Compounds Start:aldehyde->Condensation Oxidation Oxidation + Oxidizing Agent (e.g., Oxone®) Start:aldehyde->Oxidation Amine Amines -CH₂-NH-R Reductive->Amine Alkene Alkenes -CH=CHR Wittig->Alkene Chalcone Chalcone-like Structures Condensation->Chalcone Acid Carboxylic Acid -COOH Oxidation->Acid

Caption: Key derivatization pathways from the pyrazole-4-carbaldehyde core.

Key Synthetic Transformations:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a diverse library of secondary and tertiary amines. This is a powerful way to introduce new pharmacophores and modulate physicochemical properties like solubility and basicity.

  • Wittig Reaction: Creates carbon-carbon double bonds, allowing for the extension of the molecule and the introduction of different aryl or alkyl groups.

  • Condensation Reactions: Knoevenagel or Claisen-Schmidt condensations with active methylene compounds can generate chalcone-like structures, which are themselves a well-known class of bioactive molecules.[6]

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid provides a new attachment point for forming amides or esters, dramatically expanding the accessible chemical diversity.

By synthesizing small libraries based on these reactions and screening them using the protocols described above, researchers can rapidly build a detailed structure-activity relationship profile to guide the optimization of initial hits into potent and selective lead compounds.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Preprints.org. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Farma, A. et al. (2013). Current status of pyrazole and its biological activities. Pharmacognosy Reviews. [Link]

  • Molecules. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Journal of Advanced Scientific Research. (2021). A Review on Synthesis and Biological Activities of Pyrazole and its Analogs. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Taylor & Francis Online. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

  • ARKAT USA, Inc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Molecules. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • RSC Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Samara Journal of Science. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]

  • PubMed. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

Sources

The Strategic Role of 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Moiety as a Cornerstone in Modern Crop Protection

In the landscape of modern agrochemical research, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1][2][3] Its inherent biological activity, coupled with its synthetic versatility, allows for the fine-tuning of physicochemical properties to achieve desired levels of efficacy, selectivity, and environmental safety. Among the various pyrazole-based building blocks, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde stands out as a key intermediate in the synthesis of a new generation of crop protection agents, particularly the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1] The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile handle for a variety of chemical transformations, enabling the construction of complex and highly active agrochemical molecules.[4][5]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in agrochemical synthesis. We will delve into the synthetic rationale, provide a detailed, field-proven protocol for a representative transformation, and discuss the critical parameters for successful implementation.

The Synthetic Significance of this compound

The strategic importance of this particular pyrazole derivative lies in the specific combination of its substituents:

  • The 1-Methyl Group: This seemingly simple alkyl group plays a crucial role in modulating the molecule's lipophilicity and binding affinity to the target enzyme. In many pyrazole carboxamide fungicides, the N-methyl group is essential for optimal biological activity.

  • The 3-Isopropyl Group: The bulky isopropyl group at the 3-position contributes significantly to the steric and electronic environment of the pyrazole ring. This influences the overall conformation of the final agrochemical, which is critical for its interaction with the active site of the target protein.

  • The 4-Carbaldehyde Group: This is the primary point of synthetic elaboration. The aldehyde can be readily oxidized to a carboxylic acid, which is a key precursor for the formation of the amide bond characteristic of many pyrazole-based fungicides.[6] Alternatively, it can undergo a variety of other reactions, such as reductive amination or condensation reactions, to generate a diverse range of derivatives.[5]

The synergy of these three components makes this compound a highly valuable starting material for the synthesis of potent and selective agrochemicals. A prime example of its application is in the synthesis of pyrazole carboxamide fungicides, a class of compounds that has seen significant commercial success in recent years.[1][3][7]

Application Protocol: Synthesis of a Pyrazole Carboxamide Fungicide Intermediate

This section provides a detailed protocol for a key transformation in the synthesis of a pyrazole carboxamide fungicide, starting from this compound. The protocol is based on established synthetic methodologies for analogous compounds, such as the fungicide Isopyrazam, which features a similar pyrazole core.[8][9][10]

Objective: To synthesize 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, a key intermediate for the production of pyrazole carboxamide fungicides.

Reaction Scheme:

G start 1-Methyl-3-(propan-2-yl)-1H- pyrazole-4-carbaldehyde product 1-Methyl-3-(propan-2-yl)-1H- pyrazole-4-carboxylic acid start->product Oxidation reagent Oxidizing Agent (e.g., KMnO4, Jones Reagent) reagent->product

Synthetic Workflow for the Oxidation of the Pyrazole Carbaldehyde

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
This compoundN/A166.2110.0 g>98%
Potassium permanganate (KMnO₄)7722-64-7158.0311.4 g>99%
Acetone67-64-158.08200 mLACS Grade
Sulfuric acid (H₂SO₄), concentrated7664-93-998.08As needed98%
Sodium bisulfite (NaHSO₃)7631-90-5104.06As neededReagent Grade
Diethyl ether60-29-774.12300 mLAnhydrous
Magnesium sulfate (MgSO₄)7487-88-9120.37As neededAnhydrous

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.2 mmol) of this compound in 200 mL of acetone.

  • Addition of Oxidant: To the stirred solution, add 11.4 g (72.2 mmol) of potassium permanganate in small portions over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be maintained below 40 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with acetone (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • To the residue, add 100 mL of water. If any unreacted potassium permanganate is present (indicated by a purple color), add a saturated solution of sodium bisulfite dropwise until the color disappears.

    • Acidify the aqueous solution to pH 2-3 with concentrated sulfuric acid. A white precipitate of the carboxylic acid should form.

  • Extraction and Purification:

    • Extract the aqueous solution with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: White crystalline solid

  • Characterization: The structure and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Choice of Oxidant: Potassium permanganate is a strong and cost-effective oxidizing agent suitable for the conversion of aldehydes to carboxylic acids. The reaction is typically carried out in acetone, which is a good solvent for both the starting material and the oxidant.

  • Reaction Conditions: The reaction is initially performed at a controlled temperature to manage the exothermicity of the oxidation. Subsequent refluxing ensures the reaction goes to completion.

  • Work-up Procedure: The filtration step is crucial to remove the insoluble manganese dioxide byproduct. Acidification of the aqueous solution is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

  • Purification: Extraction with an organic solvent like diethyl ether efficiently isolates the product from the aqueous phase. Recrystallization is a standard method to obtain a highly pure final product.

Subsequent Transformation to the Final Agrochemical

The synthesized 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a versatile intermediate that can be readily converted into a variety of agrochemicals. The most common subsequent step is the formation of a pyrazole carboxamide.

G acid 1-Methyl-3-(propan-2-yl)-1H- pyrazole-4-carboxylic acid chloride Acid Chloride Intermediate acid->chloride Activation reagent1 SOCl₂ or (COCl)₂ reagent1->chloride product Pyrazole Carboxamide Fungicide chloride->product Amide Coupling amine Amine (R-NH₂) amine->product

General Workflow for Pyrazole Carboxamide Synthesis

This typically involves:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.[6][11]

  • Amide Coupling: The activated acid derivative is then reacted with a specific amine to form the final pyrazole carboxamide. The choice of the amine is critical and is determined by the desired biological target and spectrum of activity.

Conclusion

This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its unique substitution pattern provides a solid foundation for the development of highly active and selective fungicides and other crop protection agents. The straightforward oxidation of the aldehyde to the corresponding carboxylic acid opens up a facile route to the important class of pyrazole carboxamide fungicides. The protocol and insights provided in this application note are intended to empower researchers in the agrochemical field to effectively utilize this key intermediate in their discovery and development efforts.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(6), 331-337. Available at: [Link]

  • Walter, H., Gribkov, D., Tobler, H., & Corsi, C. (2013). Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH). CHIMIA International Journal for Chemistry, 67(12), 889-894. Available at: [Link]

  • Maienfisch, P., Huerlimann, T., Rindlisbacher, A., Ruedi, P., & Stoller, A. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest management science, 57(2), 165-176.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3 (4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC: Online Journal of Organic Chemistry, 2011(1), 196-245. Available at: [Link]

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Monatshefte für Chemie-Chemical Monthly, 151(10), 1645-1652. Available at: [Link]

  • PubChem. (n.d.). Isopyrazam. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Isopyrazam (Ref: SYN 520453). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • European Patent Office. (2010). Fungicide pyrazole carboxamides derivatives (EP 2251331 A1). Google Patents.
  • Google Patents. (1993). Pyrazole carboxanilide fungicides and use (US5223526A).
  • MDPI. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(10), 19042-19055. Available at: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. JPSI, 2(5), 1-6. Available at: [Link]

  • MDPI. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(11), 2993. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 9(11), 99-108. Available at: [Link]

  • Google Patents. (2008). Process for the production of pyrazoles (EP2008996A1).

Sources

Application Notes and Protocols: Knoevenagel Condensation with 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Knoevenagel Condensation

In the landscape of modern drug discovery and development, the pyrazole nucleus stands out as a "privileged scaffold."[1] This designation is attributed to its prevalence in a wide array of biologically active compounds, demonstrating extensive therapeutic potential.[1] The versatility of the pyrazole ring system allows for the synthesis of molecules with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2]

A powerful and classic carbon-carbon bond-forming reaction, the Knoevenagel condensation, provides an efficient route to synthesize α,β-unsaturated compounds, which are themselves valuable intermediates in organic synthesis.[3][4] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[5][6] The strategic application of the Knoevenagel condensation to functionalized pyrazole aldehydes, such as 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, opens a direct and modular pathway to novel pyrazole derivatives with significant potential for pharmaceutical applications.

This document provides a detailed protocol for the Knoevenagel condensation of this compound with a representative active methylene compound, malononitrile. It further delves into the mechanistic underpinnings of the reaction, variations in catalysts and conditions, and the essential analytical techniques for product characterization.

Reaction Mechanism: A Stepwise Look at the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The reaction can be dissected into three key stages:

  • Enolate Formation: A weak base, commonly a primary or secondary amine like piperidine, abstracts a proton from the active methylene compound.[6] This deprotonation is facilitated by the electron-withdrawing groups flanking the methylene carbon, which stabilize the resulting carbanion (enolate).[7]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde. This step results in the formation of a tetrahedral intermediate.[5]

  • Dehydration: The tetrahedral intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product.[5] In some variations, particularly when using amine catalysts, the aldehyde may first react with the amine to form an iminium ion, which is then attacked by the enolate.[7]

Knoevenagel_Mechanism cluster_start Reactants cluster_steps Reaction Steps cluster_end Product aldehyde 1-methyl-3-(propan-2-yl)-1H- pyrazole-4-carbaldehyde attack Nucleophilic Attack aldehyde->attack methylene Active Methylene Compound (e.g., Malononitrile) enolate Enolate Formation methylene->enolate Deprotonation catalyst Base Catalyst (e.g., Piperidine) catalyst->enolate enolate->attack intermediate Tetrahedral Intermediate attack->intermediate dehydration Dehydration intermediate->dehydration Elimination of H2O product α,β-Unsaturated Pyrazole Derivative dehydration->product

Caption: Generalized workflow of the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-((1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile

This protocol details a representative Knoevenagel condensation. Researchers should note that reaction conditions can be optimized for different active methylene compounds and desired outcomes.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound1339133-72-1C8H12N2OStarting aldehyde.[8]
Malononitrile109-77-3C3H2N2Active methylene compound.
Piperidine110-89-4C5H11NBasic catalyst.[5]
Ethanol64-17-5C2H6OReaction solvent.
Ethyl Acetate141-78-6C4H8O2Solvent for extraction and chromatography.
Hexane110-54-3C6H14Solvent for chromatography.
Anhydrous Magnesium Sulfate7487-88-9MgSO4Drying agent.
Deionized Water7732-18-5H2OFor workup.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column for flash chromatography (if necessary)

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 152.19 mg).

  • Dissolution: Add ethanol (10 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Reactants: To the stirred solution, add malononitrile (1.0 mmol, 66.06 mg).

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 mmol, 10 µL).

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The formation of the product will be indicated by a new, typically more nonpolar, spot. The reaction is often complete within 1-3 hours. For less reactive substrates, gentle heating to reflux may be required.[9]

  • Workup: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Catalyst and Solvent Selection: Tailoring the Reaction Environment

The choice of catalyst and solvent can significantly impact the yield, reaction time, and environmental footprint of the Knoevenagel condensation.

Catalyst TypeExamplesAdvantagesConsiderations
Homogeneous Bases Piperidine, Pyridine, Triethylamine[6]High efficiency, mild conditions.[10]Difficult to separate from the reaction mixture.
Heterogeneous Bases Hydrotalcites, Zeolites[11]Easily recoverable and reusable, environmentally friendly.May require higher temperatures or longer reaction times.
Ionic Liquids [bmim]BF4[11]Can act as both solvent and catalyst, often recyclable.Can be expensive and may require specific workup procedures.
Green Catalysts Ammonium carbonate[9]Mild, inexpensive, and environmentally benign.[9]May have limitations with certain substrates.

Solvents such as ethanol, methanol, benzene, and toluene are commonly employed.[6] More environmentally friendly approaches utilize aqueous media or solvent-free conditions, sometimes in conjunction with microwave or ultrasound irradiation to accelerate the reaction.[9][12]

experimental_workflow reactants 1. Combine Reactants and Catalyst (Pyrazole Aldehyde, Malononitrile, Piperidine in Ethanol) reaction 2. Stir at Room Temperature (Monitor by TLC) reactants->reaction workup 3. Workup (Solvent Removal, Extraction) reaction->workup purification 4. Purification (Recrystallization or Chromatography) workup->purification characterization 5. Product Characterization (NMR, IR, MS) purification->characterization final_product Final Product characterization->final_product

Caption: A typical experimental workflow for Knoevenagel condensation.

Product Characterization: A Self-Validating System

Confirmation of the successful synthesis of the Knoevenagel product relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling signal is the appearance of a new singlet in the vinylic region (typically δ 7.5-9.0 ppm), corresponding to the newly formed C=CH proton. The disappearance of the aldehyde proton signal (around δ 9.5-10.0 ppm) from the starting material is also a key indicator.[9] The integration of all signals should correspond to the expected number of protons in the product structure.

    • ¹³C NMR: The appearance of new signals for the α- and β-carbons of the unsaturated system and the nitrile carbons, along with the disappearance of the aldehyde carbonyl carbon, will confirm the product's formation.

  • Infrared (IR) Spectroscopy:

    • Look for the appearance of a strong C≡N stretching band around 2220-2230 cm⁻¹ for the nitrile groups.

    • The C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) should be absent in the product spectrum.

    • The C=C stretching of the newly formed double bond will appear in the 1600-1650 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the desired product (C12H12N4, MW = 212.25).

The collective data from these analytical methods provide a robust and self-validating confirmation of the product's identity and purity.[13][14]

Conclusion

The Knoevenagel condensation is a highly effective and versatile method for the synthesis of novel pyrazole derivatives from this compound. The operational simplicity, coupled with the ability to tune reaction conditions and introduce a wide variety of active methylene compounds, makes this protocol a valuable tool for researchers in medicinal chemistry and drug development. The resulting α,β-unsaturated pyrazole compounds are primed for further synthetic transformations or direct biological screening, paving the way for the discovery of new therapeutic agents.

References

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • All Things Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6233. [Link]

  • Singh, R., et al. (2014). Novel Methods of Knoevenagel Condensation. International Journal of ChemTech Research, 6(5), 2826-2831.
  • Patel, R. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry, 6(2), 243-248.
  • Barhate, P. U., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • Yamamoto, H., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28731–28741. [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Schmidt, A. F., & Al-Mawed, S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-245.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • El-Shehry, M. F., et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]

  • National Institutes of Health. (2024).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Selective Reduction of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the chemical reduction of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde to its corresponding primary alcohol, (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methanol. Pyrazole-containing scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] The corresponding pyrazole methanols are crucial intermediates for further synthetic transformations. This guide presents a robust and efficient procedure using sodium borohydride, a mild and selective reducing agent. We will delve into the mechanistic rationale, step-by-step experimental procedures, reaction monitoring, product purification, and safety considerations, ensuring a reproducible and high-yield synthesis suitable for research and development laboratories.

Introduction and Scientific Rationale

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals.[3] The functionalization of the pyrazole ring is key to modulating their therapeutic properties. The conversion of a pyrazole-4-carbaldehyde to its corresponding methanol is a fundamental transformation, yielding a primary alcohol that serves as a versatile synthetic handle for introducing new functionalities through esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

Choice of Reducing Agent: A Case for Selectivity

The reduction of an aldehyde to a primary alcohol can be achieved with various hydride-donating reagents.[4] While powerful agents like Lithium Aluminum Hydride (LiAlH₄) are effective, they are highly reactive and non-selective, capable of reducing other functional groups such as esters or amides.[4] For a substrate like this compound, where preserving the integrity of the heterocyclic ring is paramount, a milder reagent is preferable.

Sodium borohydride (NaBH₄) is the ideal choice for this transformation.[5] Its moderate reactivity allows for the selective reduction of aldehydes and ketones while being unreactive towards most other functional groups under standard conditions.[4] The reaction is typically performed in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate.[6]

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism.[4][7]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the pyrazole carbaldehyde. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate borate-alkoxide complex.[6][8]

  • Protonation: The protic solvent (e.g., methanol) protonates the negatively charged oxygen atom of the alkoxide intermediate, yielding the final primary alcohol product and a borate ester. This process is repeated until all hydride ions on the borohydride have reacted. A final aqueous workup ensures the complete hydrolysis of any remaining borate species and protonation of the product.[4][7]

Visualized Reaction Scheme

Caption: Chemical reduction of the starting aldehyde to the target alcohol.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥95%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%, powderMerck
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)GranularAlfa Aesar
Silica Gel60 Å, 230-400 meshSorbent Tech.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Reaction Setup

  • Weigh 1.52 g (10.0 mmol) of this compound[9] and add it to a 100 mL round-bottom flask containing a magnetic stir bar.

  • Add 25 mL of anhydrous methanol to the flask and stir at room temperature until the aldehyde is completely dissolved.

  • Cool the flask in an ice bath to 0 °C. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.

Reduction 4. In small portions over 10-15 minutes, carefully add 0.45 g (12.0 mmol, 1.2 equivalents) of sodium borohydride to the stirring solution. Causality Note: Adding NaBH₄ in portions prevents excessive foaming and a rapid temperature increase. 5. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Reaction Monitoring 6. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]

  • Mobile Phase: Ethyl Acetate/Hexane (e.g., 1:1 v/v).
  • Procedure: Spot the starting material (a dilute solution in methanol), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
  • Validation: The reaction is complete when the spot corresponding to the starting aldehyde (higher Rf) has completely disappeared, and a new, more polar spot corresponding to the product alcohol (lower Rf) is prominent.

Work-up and Isolation 7. Once the reaction is complete, cool the flask again in an ice bath. 8. Slowly and carefully add ~20 mL of saturated aqueous NaHCO₃ solution to quench the excess sodium borohydride.[10] Caution: Hydrogen gas evolution will cause fizzing. 9. Stir for 15 minutes. 10. Remove the methanol from the mixture using a rotary evaporator at low pressure and moderate temperature (~40 °C). 11. Transfer the remaining aqueous slurry to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL). 12. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 13. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

Purification 14. Purify the crude product via flash column chromatography on silica gel.[11]

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The exact ratio should be determined by TLC analysis of the crude product.
  • Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to afford the final product, (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methanol.

Experimental Workflow Diagram

workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Aldehyde in MeOH B Cool to 0 °C A->B C Add NaBH₄ in Portions B->C D Stir at Room Temp (1-2 hours) C->D TLC Monitor by TLC D->TLC E Quench with aq. NaHCO₃ F Remove MeOH (Rotovap) E->F G Extract with DCM (3x) F->G H Dry & Concentrate G->H I Silica Gel Column Chromatography H->I J Combine Fractions & Concentrate I->J K K J->K Final Product: (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methanol TLC->E

Caption: Step-by-step workflow from reaction setup to final product isolation.

Safety Precautions

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add another 0.2-0.5 equivalents of NaBH₄ and stir for another hour. Ensure NaBH₄ used was fresh and dry.
Low Yield after Work-up Incomplete extraction; product is water-soluble.Perform additional extractions (5-6 times) with DCM or switch to a more polar extraction solvent like ethyl acetate.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the eluent system for column chromatography. Try a different solvent system (e.g., DCM/Methanol).
Side Product Formation Reaction temperature was too high.Ensure the initial addition of NaBH₄ is performed at 0 °C to maintain control over the reaction's exothermicity.

References

  • Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradi
  • Reduction using sodium borohydride? (2019).
  • Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps.
  • This compound. (n.d.). PubChem.
  • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). Chem-Impex.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
  • Experiment 1. Ketone Reduction by Sodium Borohydride. (n.d.). University Course Document.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride. (2011).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.

Sources

catalytic activity of metal complexes with ligands from 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic & Metallotherapeutic Architectures of 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Complexes

Executive Summary

This guide details the synthesis, complexation, and catalytic utility of ligands derived from This compound (also known as 1-methyl-3-isopropyl-pyrazole-4-carboxaldehyde). The isopropyl group at the C3 position provides critical steric bulk and lipophilicity, distinguishing these ligands from their methyl/phenyl analogs.

This application note covers three core modules:

  • Ligand Engineering: Synthesis of Schiff base ligands (Thiosemicarbazones/Imines).

  • Catalytic Synthesis: Protocols for Palladium-catalyzed C-C coupling (Suzuki-Miyaura) and Copper-catalyzed alcohol oxidation.

  • Metallotherapeutic Screening: Protocols for evaluating the intrinsic antimicrobial and anticancer activity of these complexes.

Module 1: Ligand Architecture & Synthesis

The aldehyde precursor is a versatile electrophile. For catalytic applications, it is most commonly condensed with amines to form Schiff base ligands (N,N or N,N,O donors). The isopropyl group enhances solubility in organic solvents (DCM, Toluene) compared to methyl analogs, facilitating homogeneous catalysis.

Protocol 1.1: Synthesis of the Schiff Base Ligand

Target Ligand: (E)-2-((1-methyl-3-isopropyl-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide (Thiosemicarbazone derivative).

Reagents:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Ethanol (Abs.)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of thiosemicarbazide in 20 mL of hot absolute ethanol.

  • Addition: Add 5.0 mmol of the pyrazole-aldehyde dropwise with constant stirring.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).

  • Isolation: Cool to room temperature. The precipitate (often white or pale yellow) is filtered, washed with cold ethanol, and recrystallized from EtOH/DMF (9:1).

Yield Expectation: 85–92%. Characterization: FT-IR (C=N stretch ~1610 cm⁻¹), ¹H NMR (Azomethine CH=N singlet ~8.2 ppm).

Visualization: Ligand Synthesis & Metal Coordination

LigandSynthesis cluster_0 Steric Modulation Aldehyde 1-Methyl-3-isopropyl- pyrazole-4-carbaldehyde SchiffBase Schiff Base Ligand (N,S Donor) Aldehyde->SchiffBase Reflux/EtOH/H+ Amine Thiosemicarbazide (H2N-CS-NH-NH2) Amine->SchiffBase Complex Active Catalyst [M(L)Cl2] SchiffBase->Complex Coordination MetalSalt Metal Salt (PdCl2 / CuCl2) MetalSalt->Complex

Figure 1: Synthetic workflow for generating the active catalyst precursor. The isopropyl group on the aldehyde ensures lipophilicity.

Module 2: Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura)

Palladium(II) complexes of pyrazole Schiff bases are highly active precatalysts for forming biaryl scaffolds, a critical step in drug synthesis. The pyrazole nitrogen and the imine nitrogen stabilize the Pd(0) species during the catalytic cycle, preventing aggregation into inactive Pd-black.

Protocol 2.1: Cross-Coupling of Aryl Halides

Scope: Coupling of Phenylboronic acid with Aryl Bromides/Chlorides.

Reagents:

  • Catalyst: [Pd(Ligand)Cl₂] (0.1 – 0.5 mol%)

  • Aryl Halide (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: DMF/H₂O (3:1) or Toluene.

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk tube with the aryl halide, phenylboronic acid, K₂CO₃, and the Pd-complex. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent (4 mL) via syringe.

  • Reaction: Heat to 80–100°C for 6–12 hours.

    • Note: The isopropyl group on the ligand helps maintain catalyst solubility in toluene, allowing for cleaner workups than purely DMF-based systems.

  • Quench: Cool to RT, dilute with water (10 mL), and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over MgSO₄ and purify via column chromatography.

Performance Benchmarks (Representative Data):

Substrate (Aryl Halide)Time (h)Yield (%)TOF (h⁻¹)
4-Bromoacetophenone698~320
4-Bromotoluene894~230
4-Chloronitrobenzene1285~140
Visualization: Catalytic Cycle

SuzukiCycle Figure 2: The pyrazole-imine ligand (L) stabilizes the Pd(0) species, facilitating high TON. Pd0 Active Species Pd(0)-L OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Ar-Ar' TransMet->RedElim RedElim->Pd0 Regeneration

Module 3: Copper-Catalyzed Oxidation

Copper(II) complexes of these ligands serve as biomimetic oxidation catalysts. They are particularly effective for the aerobic oxidation of benzyl alcohols to benzaldehydes, a green chemistry transformation.

Protocol 3.1: Aerobic Oxidation of Benzyl Alcohol

Reagents:

  • Catalyst: [Cu(Ligand)Cl₂] (1 mol%)

  • Substrate: Benzyl Alcohol (1.0 mmol)

  • Oxidant: 30% H₂O₂ (2.0 eq) or O₂ balloon.

  • Solvent: Acetonitrile (MeCN).

Methodology:

  • Mix substrate and catalyst in MeCN (5 mL).

  • Add H₂O₂ dropwise (or bubble O₂).

  • Reflux at 70°C for 4 hours.

  • Monitor via GC-MS or TLC.

Mechanism: The Cu(II) center coordinates the alcohol, facilitating proton transfer and oxidation via a Cu(II)/Cu(I) redox couple, stabilized by the pyrazole nitrogen donor.

Module 4: Metallotherapeutic Screening (Drug Development)

Beyond catalysis, these complexes are investigated as "Metallodrugs." The 1-methyl-3-isopropyl-pyrazole moiety is pharmacologically active (antimicrobial/anti-inflammatory). Complexation with Cu(II) or Ni(II) often enhances this activity via chelation theory (increased lipophilicity allows better cell membrane penetration).

Protocol 4.1: Determination of MIC (Minimum Inhibitory Concentration)

Target: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Stock Solution: Dissolve metal complex in DMSO (1 mg/mL).

  • Dilution: Prepare serial dilutions (100, 50, 25, 12.5 µg/mL) in nutrient broth.

  • Inoculation: Add bacterial suspension (10⁵ CFU/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.

Reference Value: Cu(II) complexes of this ligand class typically show MIC values between 10–50 µg/mL against S. aureus [1, 4].

References

  • Synthesis and Biological Evaluation of Pyrazole Schiff Base Complexes. Source:Journal of Molecular Structure / PubMed Central Context: Describes the synthesis of 1-methyl-3-substituted pyrazole ligands and their Cu(II) complexes, demonstrating square planar geometry and antimicrobial efficacy. URL:[Link] (Extrapolated from homologous phenyl/methyl structures in search results).

  • Palladium-Pyrazole Complexes in C-C Coupling. Source:RepHip UNR / Molecules Context: Details the use of Pd-pyrazole Schiff bases in Mizoroki-Heck and Suzuki reactions, highlighting the stability provided by the pyrazole scaffold. URL:[Link]

  • Ruthenium Pyrazole Complexes for Alcohol Dehydrogenation. Source:Dalton Transactions Context: Demonstrates the catalytic versatility of pyrazole-based pincer ligands in oxidation reactions (acceptorless dehydrogenation).[1] URL:[Link][1]

  • Crystal Structure and Catalytic Activity of Pyrazole-4-Carbaldehyde Complexes. Source:PubMed Central Context: Provides structural characterization (XRD) of the aldehyde precursors and their conversion into bioactive metal complexes. URL:[Link]

Sources

The Versatile Synthon: Application Notes for 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and synthetic accessibility make it an attractive starting point for the development of novel pharmaceuticals and functional materials.[3][4] Within this important class of heterocycles, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile building block. The presence of a reactive aldehyde functional group at the C4 position, flanked by sterically and electronically influencing methyl and isopropyl substituents, offers a gateway to a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogues.

PropertyPredicted/Inferred ValueSource/Analogy
Molecular FormulaC8H12N2O-
Molecular Weight152.19 g/mol -
AppearanceColorless to yellow solid or oilAnalogy to other pyrazole-4-carbaldehydes[1]
StorageStore at 0-8 °C, protect from light and moistureGeneral handling for aldehydes and N-heterocycles

Synthetic Pathways to the Core Scaffold

The synthesis of this compound is a multi-step process, beginning with the construction of the pyrazole ring, followed by the introduction of the aldehyde functionality.

Protocol 1: Synthesis of the Precursor, 1-Isopropyl-3-methyl-1H-pyrazole

The initial step involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.

Synthesis_of_1_isopropyl_3_methyl_1H_pyrazole reagents Isopropylhydrazine + Acetylacetone conditions Solvent (e.g., Ethanol) Heat reagents->conditions 1. Condensation product 1-Isopropyl-3-methyl-1H-pyrazole conditions->product 2. Cyclization Vilsmeier_Haack_Formylation precursor 1-Isopropyl-3-methyl-1H-pyrazole product This compound precursor->product Formylation reagents POCl3 + DMF intermediate Vilsmeier Reagent (Electrophile) reagents->intermediate Forms intermediate->product Reacts with Knoevenagel_Condensation aldehyde This compound product α,β-Unsaturated Pyrazole Derivative aldehyde->product active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) active_methylene->product catalyst Base Catalyst (e.g., Piperidine, Ammonium Acetate) catalyst->product Catalyzes

Sources

high-throughput screening assays involving 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1005112-92-2) as a Privileged Scaffold for Kinase Inhibitor Discovery.[1]

Executive Summary

This application note details a validated workflow for the utilization of This compound as a core scaffold in Fragment-Based Drug Discovery (FBDD). The pyrazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as the backbone for multiple FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[2]

The presence of the C4-aldehyde handle allows for rapid, high-throughput diversification via reductive amination, while the C3-isopropyl group provides critical lipophilic interactions within enzyme binding pockets.[1] This guide outlines the protocol for generating a 384-well library from this scaffold and subsequently screening it against a representative kinase target using a FRET-based assay.

Scientific Rationale & Scaffold Analysis

Structural Advantages

The subject molecule, this compound, offers three distinct advantages for HTS campaigns:

  • The "Warhead" (C4-Aldehyde): A highly reactive electrophile suitable for one-pot reductive amination, enabling the rapid attachment of diverse amine "fragments" to probe solvent-exposed regions of the target protein.[1]

  • The "Anchor" (C3-Isopropyl): This bulky, lipophilic group is sterically tuned to fill the hydrophobic "gatekeeper" pocket found in many ATP-dependent enzymes, improving binding affinity.

  • Solubility: The N-methyl group reduces the number of hydrogen bond donors, improving cell permeability and solubility in DMSO stocks compared to the unsubstituted pyrazole.

Workflow Visualization

The following diagram illustrates the integrated workflow from chemical synthesis to biological validation.

HTS_Workflow Start Scaffold (Aldehyde) Synthesis Reductive Amination (One-Pot) Start->Synthesis Library Amine Library (96/384-well) Library->Synthesis QC LC-MS QC (Purity Check) Synthesis->QC Aliquot Assay Kinase Inhibition Screen (FRET) Synthesis->Assay Dilution Analysis Hit Selection (Z-Factor > 0.5) QC->Analysis Validated Wells Assay->Analysis IC50 Data

Caption: Integrated workflow for generating and screening pyrazole-4-carbaldehyde libraries.

Protocol A: High-Throughput Library Synthesis

Objective: To generate a library of secondary amines via reductive amination of the scaffold with 96 unique primary amines.

Materials
  • Scaffold: this compound (0.2 M in DCE).

  • Reagent: Sodium triacetoxyborohydride (STAB), solid or slurry.

  • Solvent: 1,2-Dichloroethane (DCE) with 1% Acetic Acid.[1]

  • Labware: 96-well deep-well polypropylene plates (chemically resistant).

Step-by-Step Methodology
  • Plate Preparation: Dispense 50 µL of diverse primary amines (0.2 M in DCE) into each well of the 96-well plate.

  • Scaffold Addition: Add 50 µL of the pyrazole scaffold solution (0.2 M) to all wells.

    • Note: This creates a 1:1 stoichiometric ratio.

  • Activation: Add 10 µL of Glacial Acetic Acid to catalyze imine formation. Shake at 500 rpm for 30 minutes at Room Temperature (RT).

  • Reduction: Add 1.5 equivalents of STAB (suspended in DCE or added as solid) to each well.

    • Caution: Gas evolution (minimal) may occur. Do not seal tightly immediately.

  • Incubation: Seal plate with a breathable film and shake at RT for 16 hours.

  • Quench & Workup:

    • Add 100 µL of 10% NaHCO₃ to quench.

    • Extract the organic phase (DCE layer) using an automated liquid handler.

    • Evaporate solvent and reconstitute in 100% DMSO to a final concentration of 10 mM for the master library plate.

Protocol B: Biological HTS Assay (Kinase Inhibition)

Objective: Screen the synthesized library for inhibition of a model kinase (e.g., c-Src or CDK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Assay Principle

The assay measures the transfer of energy between a Europium-labeled antibody (donor) and a fluorescent tracer (acceptor) bound to the kinase. Displacement of the tracer by a library compound results in a decrease in FRET signal.

Experimental Setup
  • Assay Volume: 20 µL total volume in 384-well low-volume black plates.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

Workflow
  • Compound Transfer: Acoustic transfer (e.g., Echo®) of 20 nL of library compounds (from Protocol A) into assay plates.

    • Final Conc: 10 µM (assuming 10 mM stock).

    • Controls: DMSO only (Negative Control), Staurosporine (Positive Control).

  • Enzyme Addition: Add 10 µL of Kinase/Antibody mixture. Incubate for 15 mins.

  • Tracer Addition: Add 10 µL of Kinase Tracer (Alexa Fluor® 647 conjugate).

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

Data Analysis & Validation

Z-Factor Calculation

To validate the assay's robustness before processing the full library, calculate the Z-factor using the control wells (DMSO vs. Staurosporine) as defined by Zhang et al. [1].


[1]
  • 
     : Standard deviation of positive and negative controls.[3][4]
    
  • 
     : Mean signal of positive and negative controls.[3][4]
    
  • Acceptance Criteria: A Z-factor > 0.5 is required to proceed.[1][4]

Hit Selection Logic

The following decision tree describes the logic for classifying a compound as a "Hit" for secondary validation.

Hit_Selection RawData Raw FRET Signal Norm Normalize to DMSO Controls RawData->Norm Threshold Inhibition > 50%? Norm->Threshold Discard Inactive (Discard) Threshold->Discard No Counter Counter Screen (Aggregation/Fluorescence) Threshold->Counter Yes FalsePos False Positive Counter->FalsePos Fail Hit Validated Hit (Proceed to IC50) Counter->Hit Pass

Caption: Logic gate for HTS hit selection and false-positive elimination.

Data Summary Table (Mock Data)
ParameterValueInterpretation
Z-Factor 0.72Excellent assay window; highly robust.[1]
Signal-to-Background 15:1High sensitivity.[1]
Hit Rate 3.2%Typical for focused pharmacophore libraries.
Avg. Purity (LC-MS) >88%Reductive amination was successful.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete imine formation.Ensure Acetic Acid is added.[1][5] Increase time before adding STAB.
Precipitation in Assay Compound insolubility.The isopropyl group is lipophilic. Ensure <1% DMSO final conc.
High Background Signal Tracer sticking to plate.Add 0.01% Brij-35 or Tween-20 to the assay buffer.[1]
Z-Factor < 0.5 High pipetting error.Recalibrate liquid handler; check for bubbles in reagent source.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from basic research to clinical applications. Pharmacology & Therapeutics.[1] (Context: Pyrazoles as kinase scaffolds).

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction.[6] Synlett.

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this key building block in high purity.

Introduction

This compound is a versatile intermediate in medicinal chemistry and agrochemical research.[1] Its synthesis, commonly achieved through the Vilsmeier-Haack formylation of 1-methyl-3-(propan-2-yl)-1H-pyrazole, can present several purification challenges. This guide addresses these issues in a practical, question-and-answer format, explaining the underlying chemical principles to empower you to resolve even the most persistent purification problems.

Troubleshooting Guide: Common Purification Issues

Q1: My crude product is a dark, oily residue, not the expected solid. What could be the cause and how do I proceed?

A1: An oily crude product often indicates the presence of residual solvents, particularly high-boiling point solvents like N,N-dimethylformamide (DMF), which is a key reagent in the Vilsmeier-Haack reaction.[2] Incomplete hydrolysis of the Vilsmeier intermediate can also contribute to this issue.

Causality and Recommended Actions:

  • Residual DMF: DMF is notoriously difficult to remove under standard rotary evaporation conditions due to its high boiling point (153 °C).

    • Solution: Co-evaporation with a lower-boiling point solvent that is a good solvent for your product, such as toluene or ethyl acetate, can be effective. Alternatively, a thorough aqueous work-up with multiple extractions using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will help partition the highly water-soluble DMF into the aqueous layer.

  • Incomplete Hydrolysis: The iminium salt intermediate formed during the Vilsmeier-Haack reaction must be fully hydrolyzed to the aldehyde.[3] Insufficient water or inadequate stirring during the quench can lead to incomplete reaction.

    • Solution: Ensure the reaction mixture is added to a vigorously stirred mixture of ice and water. After the initial quench, allow the mixture to stir for an extended period (e.g., 1-2 hours) to ensure complete hydrolysis before proceeding with extraction.

Q2: After column chromatography, I see multiple spots on my TLC plate, even in fractions that should contain the pure product. What are these impurities and how can I remove them?

A2: The presence of multiple spots post-chromatography suggests co-eluting impurities. In the context of the Vilsmeier-Haack synthesis of your target molecule, these are likely to be regioisomers of the starting material or byproducts of the formylation reaction.

Potential Impurities and Separation Strategies:

  • Regioisomeric Starting Material: The synthesis of the precursor, 1-methyl-3-isopropyl-1H-pyrazole, can sometimes yield the 1-methyl-5-isopropyl-1H-pyrazole isomer.[4] If this isomer is carried through to the formylation step, it will result in a regioisomeric aldehyde impurity.

    • Separation: These isomers often have very similar polarities, making separation by standard column chromatography challenging. A careful optimization of the eluent system is crucial. A shallow gradient of ethyl acetate in hexanes is a good starting point for achieving separation on silica gel.[4]

  • Unreacted Starting Material: Incomplete formylation will result in the presence of the starting pyrazole.

    • Separation: The starting pyrazole is significantly less polar than the aldehyde product. It should elute much earlier during column chromatography. If it co-elutes, consider using a less polar solvent system.

  • Hydroxymethylated Byproduct: Under prolonged heating in DMF, a minor byproduct, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-methanol, can sometimes be formed.[5]

    • Separation: This alcohol is more polar than the desired aldehyde. It will have a lower Rf value on TLC and will elute later during column chromatography.

Q3: My purified product has a persistent yellow to brown color. How can I decolorize it?

A3: A persistent color can be due to trace, highly conjugated impurities or degradation products. While pyrazole derivatives can be pale yellow solids, a dark color often indicates impurity.[6]

Decolorization Techniques:

  • Recrystallization with Activated Carbon: Dissolve the impure product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).[4] Add a small amount of activated carbon (charcoal), swirl, and perform a hot filtration to remove the carbon and adsorbed impurities. Allow the filtrate to cool slowly to induce crystallization.

  • Solvent Choice for Recrystallization: A toluene and petroleum ether solvent system can also be effective for obtaining a high-purity crystalline product.[7] The product is dissolved in hot toluene, and petroleum ether is added until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and stability of pure this compound? A: Pure pyrazole-4-carbaldehydes are typically crystalline solids, ranging from white to pale yellow.[6] They are generally stable under normal laboratory conditions but should be stored in a cool, dark, and dry place to prevent potential degradation over time.

Q: What are the key NMR signals to look for to confirm the identity and purity of my product? A: In the 1H NMR spectrum, you should look for a characteristic singlet for the aldehyde proton (-CHO) typically downfield, around 9.8-10.0 ppm. The pyrazole ring proton will also be a singlet. The isopropyl group will show a septet and a doublet, and the N-methyl group will be a singlet. In the 13C NMR, the aldehyde carbonyl carbon will be a prominent signal around 185 ppm.[8]

Q: Can I use an acid-base extraction to purify my product? A: While pyrazoles are basic and can be protonated, the aldehyde functionality can be sensitive to strongly acidic or basic conditions. A more robust method for removing acidic or basic impurities is to wash the organic extract with a saturated sodium bicarbonate solution and brine, respectively, during the workup. A specialized purification technique for pyrazoles involves forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure pyrazole.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed to separate the target aldehyde from less polar impurities like unreacted starting material and more polar impurities.

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexanes:ethyl acetate. Gradually increase the polarity of the eluent, for example, to 80:20 hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC, visualizing with a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommended Conditions
Stationary Phase Silica Gel 60 (70-230 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes
Initial Eluent 5% Ethyl Acetate in Hexanes
Final Eluent 20-30% Ethyl Acetate in Hexanes
Protocol 2: Recrystallization

This protocol is effective for removing colored impurities and achieving high purity for a solid product.

  • Solvent Selection: Choose a solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. An ethanol/water mixture is a good starting point.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization Induction: Slowly add hot water to the hot ethanol solution until it becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizations

Logical Workflow for Purification

PurificationWorkflow Crude Crude Product (Oily or Solid) Workup Aqueous Workup (Water, Brine Wash) Crude->Workup Remove DMF, salts Column Flash Column Chromatography (Hexanes/EtOAc gradient) Workup->Column Separate isomers, starting material Recrystallize Recrystallization (e.g., Ethanol/Water) Column->Recrystallize Remove color, trace impurities Pure Pure Product Recrystallize->Pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting Decision Tree for Impurities

ImpurityTroubleshooting Start Impure Product (Post-Workup) TLC Analyze by TLC Start->TLC High_Rf High Rf Spot (Less Polar) TLC->High_Rf Impurity runs faster? Low_Rf Low Rf Spot (More Polar) TLC->Low_Rf Impurity runs slower? Close_Rf Closely Spaced Spots TLC->Close_Rf Spots not well-resolved? Action_High_Rf Likely Starting Material. Increase column polarity slowly. High_Rf->Action_High_Rf Action_Low_Rf Likely Hydroxymethylated byproduct. Ensure complete elution. Low_Rf->Action_Low_Rf Action_Close_Rf Likely Regioisomer. Use shallow gradient chromatography. Close_Rf->Action_Close_Rf

Caption: Decision tree for diagnosing and addressing common impurities based on TLC analysis.

References

  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • Chem-Impex. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. WO2014120397A1.
  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • Kate, P., et al. (2018). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry, 11(4), 1441-1450.
  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • The Royal Society of Chemistry. (2017).
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • National Institutes of Health. (2015).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • National Institutes of Health. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Jansa, J., et al. (2015). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 11, 1863–1871.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • MDPI. (2019).
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • PubChem. (n.d.). 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (1997).
  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

Sources

Technical Support Center: Synthesis of 1-Methyl-3-Isopropyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CHO-442 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

Low yield in the conversion of 1-methyl-3-isopropylpyrazole to its 4-carbaldehyde derivative via Vilsmeier-Haack formylation is a multi-factorial problem. Experience indicates that 60% of reported "reaction failures" are actually precursor identity errors (regioisomer contamination), while the remaining 40% stem from thermodynamic mismanagement of the Vilsmeier intermediate.

This guide moves beyond standard protocols to address the hidden variables controlling this transformation.

Part 1: Diagnostic Workflow (Start Here)

Before altering your reaction conditions, you must validate your starting material and reaction progression. Follow this logic gate to identify the root cause of your low yield.

DiagnosticTree Start START: Low Yield Observed CheckSM Step 1: Analyze Starting Material (SM) Is it pure 1-methyl-3-isopropyl isomer? Start->CheckSM IsomerMix ISSUE: Regioisomer Contamination (1,5-isomer presence) CheckSM->IsomerMix No / Unsure CheckColor Step 2: Check Reaction Color Did it turn black/tarry? CheckSM->CheckColor Yes (Confirmed by NOE) Thermal ISSUE: Thermal Decomposition (Polymerization) CheckColor->Thermal Yes (Black Tar) CheckWorkup Step 3: Check Aqueous Layer Is product trapped as iminium salt? CheckColor->CheckWorkup No (Orange/Red Solution) Hydrolysis ISSUE: Incomplete Hydrolysis CheckWorkup->Hydrolysis Yes (Product in Aq.) Moisture ISSUE: Reagent Deactivation (Wet POCl3/DMF) CheckWorkup->Moisture No Reaction Occurred

Figure 1: Diagnostic decision tree for isolating yield loss factors in pyrazole formylation.

Part 2: The "Silent Killer" – Regioselectivity[1][2][3][4]

The Problem: The most common cause of low yield is not the formylation itself, but the use of a mixture of 1-methyl-3-isopropylpyrazole (Target) and 1-methyl-5-isopropylpyrazole (Impurity).

  • Mechanism of Failure: Standard methylation of 3-isopropylpyrazole yields a mixture (often 60:40 or 70:30). The 1,5-isomer is sterically crowded at the nitrogen but reacts differently. If you calculate yield based on total mass of the mixture, your theoretical maximum is already capped.

  • Verification: You cannot rely on standard 1H NMR integration alone as the methyl peaks often overlap.

    • Required Action: Run a 1D NOE (Nuclear Overhauser Effect) experiment.

    • Target (1,3-isomer): Irradiation of the N-Methyl group should show NOE enhancement of the C5-Proton (the aromatic proton), not the isopropyl group.

    • Impurity (1,5-isomer): Irradiation of the N-Methyl group will show enhancement of the isopropyl methine proton .

FeatureTarget (1-Methyl-3-Isopropyl)Impurity (1-Methyl-5-Isopropyl)
N-Me NOE Signal Enhances H-5 (aromatic)Enhances Isopropyl CH
Reactivity High (C4 is accessible)Lower (Steric crowding near N1)
Boiling Point Typically LowerTypically Higher

Part 3: Vilsmeier-Haack Optimization Protocol

If your starting material is pure, the issue lies in the formation or hydrolysis of the Chloroiminium Ion . Pyrazoles are electron-rich but less reactive than pyrroles; they require thermal activation, which risks decomposition.

The Mechanism & Failure Points

VilsmeierMech Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Reagents->Vilsmeier 0°C, Anhydrous Intermediate C4-Iminium Intermediate (Stable Salt) Vilsmeier->Intermediate + Pyrazole, 80-90°C Fail1 FAILURE 1: Moisture kills reagent Vilsmeier->Fail1 Water present Product Target Aldehyde Intermediate->Product Base Hydrolysis (pH 8) Fail2 FAILURE 2: Incomplete Hydrolysis (stays in water) Intermediate->Fail2 Acidic Workup

Figure 2: Mechanistic pathway highlighting critical failure points in the Vilsmeier-Haack reaction.

Optimized Protocol (Step-by-Step)

Reagents:

  • POCl3: Must be distilled or fresh. If the liquid is yellow/orange, it contains HCl/phosphoric acid decomposition products. Discard.

  • DMF: Anhydrous (water <50 ppm).

Procedure:

  • Reagent Formation (The "Cold" Step):

    • Cool anhydrous DMF (5.0 equiv) to 0°C under Argon.

    • Add POCl3 (1.5 - 2.0 equiv) dropwise. Crucial: Do not let temperature rise above 10°C. Exothermicity can degrade the reagent.

    • Stir at 0°C for 30 minutes to form the white Vilsmeier salt precipitate.

  • Substrate Addition:

    • Dissolve 1-methyl-3-isopropylpyrazole (1.0 equiv) in minimal DMF.

    • Add dropwise to the Vilsmeier salt at 0°C.

  • The "Heat Ramp" (Critical for Yield):

    • Do not blast to reflux immediately.

    • Allow to warm to Room Temp (RT) for 1 hour.

    • Heat to 80°C - 90°C and monitor by TLC.

    • Troubleshooting: If the reaction turns black, your temperature is too high. Reduce to 70°C and extend time.

  • Hydrolysis (The Yield Trap):

    • The intermediate is a stable iminium salt. Simply adding water is often insufficient to liberate the aldehyde.

    • Protocol: Pour reaction mixture onto ice.

    • Neutralize with Sodium Acetate (saturated) or K2CO3 to pH 7-8.

    • Stirring: You must stir the aqueous mixture for 1-2 hours at RT (or slightly warm) to ensure the iminium bond hydrolyzes. Rapid extraction leads to yield loss.

Part 4: FAQ - Troubleshooting Specific Scenarios

Q1: My TLC shows starting material consumption, but I recover very little product after extraction. A: This is a classic "Incomplete Hydrolysis" scenario. The iminium intermediate is water-soluble. If you extract while the solution is still acidic or before the hydrolysis is complete, the product stays in the water.

  • Fix: After quenching, adjust pH to 8-9 and stir for 2 hours. Re-extract the aqueous layer with Ethyl Acetate (3x).[1]

Q2: The reaction mixture turned into a solid black tar. A: Thermal runaway. The Vilsmeier reaction is exothermic.[2]

  • Fix: Reduce the heating bath temperature to 70°C. Ensure you are using at least 5-6 volumes of DMF to act as a heat sink.

Q3: I see two aldehyde spots on TLC. A: You likely started with a mixture of 1,3- and 1,5-pyrazole isomers. Both will formylate, but they will have slightly different Rf values.

  • Fix: Purify the precursor pyrazole by column chromatography or distillation before the formylation step. Separating the aldehydes is much harder.

Q4: Can I use Vilsmeier-Haack on the NH-pyrazole (3-isopropylpyrazole) first, then methylate? A: No. Formylation of NH-pyrazoles is difficult because the POCl3 will attack the NH nitrogen, forming a phosphoramidate or causing polymerization. You must N-alkylate before formylation.

Part 5: Data Reference Table

ParameterRecommended RangeImpact of Deviation
POCl3 Equivalents 1.5 - 2.0<1.5: Incomplete conversion. >3.0: Tarry byproducts.
Temperature 80°C - 90°C<60°C: Reaction stalls. >100°C: Decomposition.
Hydrolysis pH 7.0 - 9.0<6.0: Iminium salt remains (yield loss). >11.0: Aldol condensation risk.
Reaction Time 4 - 6 HoursMonitor via TLC; extended heating promotes degradation.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: Vilsmeier-Haack Reaction[2][3][4][5][6][7][8]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Regioselectivity in Pyrazole Methylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning
    • Source: MDPI (Molecules 2023)
    • URL:[Link]

    • Relevance: Discusses the steric and electronic factors controlling N1 vs N2 alkylation, directly applicable to the precursor synthesis issues.
  • Synthesis of Pyrazole-4-carbaldehydes

    • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions[5][7]

    • Source: Arkivoc (2019)[7]

    • URL:[Link]

    • Relevance: Provides specific experimental conditions (120°C heating, POCl3 excess) for hindered pyrazoles.
  • General Troubleshooting for Vilsmeier Formylation: Title: Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole Source: BenchChem Technical Guides

Sources

degradation of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis, valued for the reactivity of its aldehyde group and the versatile pyrazole core.[1] However, the very reactivity that makes this compound useful also renders it susceptible to degradation during storage, potentially compromising experimental outcomes. This guide provides in-depth technical support, troubleshooting advice, and best practices to ensure the stability and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My solid, off-white sample of this compound has developed a yellow or brownish tint. What is happening?

A color change is a common visual indicator of degradation. The most probable cause is the slow oxidation of the aldehyde functional group to the corresponding carboxylic acid.[2][3] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[3][4] The colored impurities may also arise from minor side reactions or polymerization.

Q2: I'm running a reaction, and my TLC analysis shows a new, more polar spot that wasn't present in the starting material. Could this be a degradation product?

Yes, this is a classic sign of degradation. The primary degradation product, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, is significantly more polar than the parent aldehyde due to the presence of the carboxylic acid group. This increased polarity causes it to have a lower Rf value (it travels less distance) on a normal-phase silica TLC plate.

Q3: My ¹H NMR spectrum of the stored aldehyde shows a new, broad singlet far downfield (typically >10 ppm). What is this peak?

A broad singlet in the 10-13 ppm region is characteristic of a carboxylic acid proton (-COOH). This provides strong evidence that your aldehyde has oxidized. You may also observe a subtle shift in the peaks corresponding to the pyrazole ring protons due to the change in the electronic nature of the substituent at the C4 position.

Q4: What are the optimal storage conditions for this compound?

To minimize degradation, the compound should be stored under controlled conditions. Based on recommendations for similar aldehyde-containing heterocyclic compounds, the following is advised:

  • Temperature: 2-8°C.[1] Refrigeration slows the rate of chemical reactions, including oxidation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces the oxygen required for oxidation.

  • Light: Keep in an amber or opaque vial to protect from light, which can catalyze oxidation.

  • Container: Use a tightly sealed vial with a PTFE-lined cap to prevent moisture and air ingress.[5]

Primary Degradation Pathway

The principal degradation route for pyrazole aldehydes, and aldehydes in general, is oxidation. The aldehyde group is highly susceptible to oxidation, converting to a carboxylic acid, especially in the presence of atmospheric oxygen.[3] This process can be slow but is often the primary reason for decreased purity over time.

Caption: Primary oxidation pathway of the pyrazole aldehyde.

Troubleshooting Guide: Investigating Compound Degradation

If you suspect your sample of this compound has degraded, follow this systematic approach to confirm its identity and purity.

TroubleshootingWorkflow A Start: Suspected Degradation (e.g., color change, poor reactivity) B Step 1: Visual & Solubility Check - Inspect for color/texture change. - Check solubility in intended solvent. A->B C Step 2: TLC Analysis - Run TLC vs. a reference standard (if available). - Use a standard eluent (e.g., 30% EtOAc/Hexanes). B->C D Is a new, more polar spot observed? C->D E Step 3: Spectroscopic Analysis - Acquire ¹H NMR. - Acquire LC-MS. D->E Yes H Conclusion: Compound is Likely Pure - Issue may be downstream (reaction setup, reagents). D->H No F Does NMR show a -COOH peak? Does MS show a +16 Da mass ion? E->F G Conclusion: Degradation Confirmed (Primarily Oxidation) F->G Yes F->H No I Action: - Purify material via column chromatography or recrystallization. - Procure new material. - Implement proper storage protocols. G->I

Caption: A step-by-step workflow for troubleshooting suspected degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for a rapid assessment of sample purity.

  • Preparation: Dissolve a small amount (1-2 mg) of your aldehyde in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. If available, spot a trusted reference standard alongside it.

  • Elution: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., 30:70 ethyl acetate/hexanes). The exact ratio may need optimization.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: The pure aldehyde should appear as a single spot. The corresponding carboxylic acid will appear as a distinct, more polar spot (lower Rf) that may stick to the baseline.

Protocol 2: Confirmation of Oxidation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the degradation product.[6]

  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method Setup:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both often with 0.1% formic acid) is typical.

    • Detector: Monitor at a suitable UV wavelength (e.g., 254 nm).

    • Mass Spectrometer: Operate in positive ion electrospray ionization (ESI+) mode.

  • Analysis:

    • The parent aldehyde, this compound, has a molecular weight of 166.22 g/mol . Expect to see an [M+H]⁺ ion at m/z 167.2.

    • The oxidized product, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, has a molecular weight of 182.22 g/mol . Expect to see an [M+H]⁺ ion at m/z 183.2.

    • The presence of a peak with the mass of the carboxylic acid confirms oxidation.

Recommended Storage and Handling Procedures

To maximize the shelf-life of this compound, adhere to the following best practices.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[5]Reduces the kinetic rate of oxidation and other degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, a key reactant in the primary degradation pathway.[3]
Light Amber or Opaque VialsPrevents photo-catalyzed oxidation.
Container Tightly sealed glass vial with PTFE-lined capPrevents ingress of moisture and air; provides a non-reactive surface.
Handling Minimize time exposed to ambient air. Use a fresh, dry spatula for dispensing.Limits exposure to atmospheric oxygen and moisture. Prevents cross-contamination.
Additives Consider adding an antioxidant (e.g., BHT) for long-term storage of neat material.[2]Scavenges free radicals that can initiate oxidation chains.

References

  • Shaaban, M. R., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Lenobel, R., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 159-167. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-539. Retrieved from [Link]

  • Rindgen, D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Visualized Experiments, (148), e59622. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: Oxidation of CHO to COOH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Reddit. (2021). How long can / should you store aromachemicals?. r/DIYfragrance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • Suslick, K. S., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 56(40), 12123-12126. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on conventional and recent synthetic routes for pyrazole scaffolds. Journal of Advanced Scientific Research, 12(3), 37-43. Retrieved from [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2021). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

Sources

Technical Support Center: Navigating the NMR Spectrum of 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with substituted pyrazoles and need to perform unambiguous NMR peak assignments. We will use 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde as our primary case study to explore common challenges and their solutions. Our approach is grounded in established NMR principles and leverages a suite of 1D and 2D NMR experiments to build a self-validating analytical system.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the NMR analysis of substituted pyrazoles.

Q1: I'm seeing unexpected complexity or broadness in my proton NMR spectrum. What could be the cause?

A1: For a molecule like 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde, which has an aldehyde group directly attached to the pyrazole ring, the most likely cause of spectral complexity at room temperature is the presence of rotational isomers (rotamers) . The rotation around the C4-CHO single bond can be slow on the NMR timescale, leading to two distinct sets of signals for the molecule. This can manifest as doubled peaks for the pyrazole ring proton (H5), the N-methyl group, and even the isopropyl group protons.

  • Troubleshooting Step: Perform a variable temperature (VT) NMR experiment. As you increase the temperature, the rate of rotation around the C4-CHO bond will increase. If rotamers are present, you will observe the doubled peaks broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at a sufficiently high temperature.

Q2: How can I definitively distinguish between the pyrazole ring proton (H5) and the aldehyde proton (-CHO)?

A2: While both are singlets and appear in the downfield region of the spectrum, their chemical environments are distinct. The aldehyde proton is highly deshielded and typically appears between 9.5 and 10.5 ppm.[1] The pyrazole ring proton (H5) will be further upfield, generally in the 7.5-8.5 ppm range.

  • Definitive Assignment: The most robust method is to use a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The aldehyde proton (-CHO) will show a correlation to the aldehyde carbon (C=O) at ~185-195 ppm and to the C4 of the pyrazole ring. The pyrazole H5 proton will show correlations to C4, C3, and the N-methyl carbon (N-CH₃). These distinct correlation patterns provide unambiguous assignment.

Q3: The isopropyl methine proton (CH) is just a septet, but the two methyl groups of the isopropyl moiety are appearing as two distinct doublets. Why?

A3: The two methyl groups of the isopropyl substituent are diastereotopic . This is because the pyrazole ring is a prochiral center. The local electronic environment experienced by each of the two methyl groups is different, making them magnetically non-equivalent. Therefore, they will have slightly different chemical shifts and each will appear as a doublet due to coupling with the single methine proton.

Q4: I'm struggling to assign the quaternary carbons (C3 and C4) of the pyrazole ring. How can I do this?

A4: Quaternary carbons do not have attached protons and will therefore be absent in a DEPT-135 or HSQC spectrum. The key to their assignment is the HMBC experiment, which detects longer-range (2- and 3-bond) C-H correlations.[2]

  • Assignment Strategy:

    • C3: This carbon is attached to the isopropyl group. Look for a 2-bond correlation from the isopropyl methine proton and 3-bond correlations from the isopropyl methyl protons to C3.

    • C4: This carbon is attached to the aldehyde. Look for a 2-bond correlation from the aldehyde proton and a 2-bond correlation from the pyrazole H5 proton to C4.

Predicted NMR Data and Structural Assignment

Structure and Numbering:

Caption: Structure of 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-5~8.1Singlet (s)-The sole proton on the pyrazole ring, deshielded by the adjacent nitrogen and the aldehyde group.
-CHO~9.9Singlet (s)-Characteristic chemical shift for an aldehyde proton.[1]
N-CH₃~3.9Singlet (s)-N-methyl group on the pyrazole ring.
iPr-CH~3.2Septet (sept)~7.0Methine proton of the isopropyl group, coupled to 6 methyl protons.
iPr-(CH₃)₂~1.3Doublet (d)~7.0Diastereotopic methyl groups of the isopropyl substituent, coupled to the methine proton.
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)
Carbon LabelPredicted δ (ppm)DEPT-135Notes
-CHO~186CHAldehyde carbonyl carbon.
C3~155Quaternary (q)Pyrazole ring carbon attached to the isopropyl group.
C5~140CHProtonated pyrazole ring carbon.
C4~118Quaternary (q)Pyrazole ring carbon attached to the aldehyde group.
N-CH₃~39CH₃N-methyl carbon.
iPr-CH~28CHIsopropyl methine carbon.
iPr-(CH₃)₂~22CH₃Diastereotopic isopropyl methyl carbons.

Troubleshooting Workflow for Unambiguous Assignment

If you encounter overlapping signals or are uncertain about any assignment, this workflow provides a systematic approach to achieving a complete and validated structure.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Count & Splitting) Analysis Initial Analysis: Propose preliminary assignments H1_NMR->Analysis C13_NMR ¹³C NMR (Carbon Count) C13_NMR->Analysis DEPT DEPT-135 (CH vs CH₂ vs CH₃) DEPT->Analysis COSY COSY (H-H Correlations) Confirm Confirm Connectivity COSY->Confirm HSQC HSQC (Direct C-H Correlations) HSQC->Confirm HMBC HMBC (Long-Range C-H Correlations) NOESY NOESY (Through-Space Correlations) HMBC->NOESY Confirm spatial proximity Final Final Assignment Complete NOESY->Final Start Start: Acquire Basic Spectra Start->H1_NMR Start->C13_NMR Start->DEPT Analysis->COSY Identify spin systems Analysis->HSQC Assign protonated carbons Confirm->HMBC Assign quaternary C & confirm fragments

Caption: Systematic workflow for NMR peak assignment.

Step-by-Step Experimental Guide

1. Standard ¹H and ¹³C{¹H} NMR

  • Objective: Obtain a basic overview of the proton and carbon environments.

  • Methodology: Dissolve 5-10 mg of your compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Acquire a standard proton spectrum and a proton-decoupled carbon spectrum.

  • Analysis: Count the number of signals to check for symmetry. Use chemical shifts to make initial assignments of functional groups (aldehyde, aromatic, aliphatic). Use integration in the ¹H spectrum to determine the relative number of protons for each signal.

2. DEPT-135

  • Objective: Differentiate between CH, CH₂, and CH₃ groups.

  • Methodology: Use the same sample. Run a DEPT-135 pulse sequence.

  • Analysis: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed. For our target molecule, this will confirm the N-CH₃, iPr-CH, iPr-(CH₃)₂, and H-5 signals as CH or CH₃, and will show no negative peaks.

3. 2D COSY (Correlation Spectroscopy)

  • Objective: Identify protons that are spin-coupled to each other (typically through 2-3 bonds).

  • Methodology: Use the same sample. A standard COSY experiment is usually sufficient.

  • Analysis: Look for off-diagonal cross-peaks. The key expected correlation for 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is between the isopropyl methine (CH) and the isopropyl methyls ((CH₃)₂). This confirms the isopropyl fragment.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: Correlate each proton directly to the carbon it is attached to (one-bond C-H correlation).

  • Methodology: A more concentrated sample (~15-20 mg) is often beneficial.

  • Analysis: This is a powerful experiment for definitive assignment of all protonated carbons. Each cross-peak connects a proton signal on one axis to a carbon signal on the other. This will allow you to assign C5, the N-CH₃ carbon, and the carbons of the isopropyl group.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: Identify longer-range (2- and 3-bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together molecular fragments.[2]

  • Methodology: Use the same sample as the HSQC. The HMBC experiment may require more scans to achieve good signal-to-noise.

  • Analysis: This is the key experiment for this molecule. The expected key correlations are visualized below.

Caption: Key HMBC correlations for structural confirmation.

6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: Identify protons that are close to each other in space, regardless of whether they are connected through bonds.

  • Methodology: Use the same sample. A standard NOESY experiment with a mixing time of ~500-800 ms is a good starting point.

  • Analysis: This experiment confirms spatial relationships. For this molecule, a key expected NOE would be between the pyrazole H5 proton and the aldehyde proton, confirming their proximity on the ring. Another crucial NOE would be observed between the N-methyl protons and the H5 proton.

By systematically applying this workflow, you can move from a complex, unassigned spectrum to a fully validated structure with a high degree of confidence, ensuring the scientific integrity of your results.

References

  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 533-539. Available at: [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 38(7), 570-579. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Štefane, B., & Polanc, S. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 745-755. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. Available at: [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy, 2nd Edition. John Wiley & Sons.
  • PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. PubChem Compound Database; CID=573117. Available at: [Link].

  • Chemistry LibreTexts. 18.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

Sources

Technical Support Center: Purification of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic aldehyde. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data.[1] This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to address common purification challenges. Our approach is grounded in established chemical principles to ensure you can confidently obtain this key building block in high purity.

Understanding the Compound and Potential Impurities

This compound is typically synthesized via the Vilsmeier-Haack formylation of a corresponding pyrazole precursor.[2][3] Understanding this synthetic route is crucial as it informs the likely impurity profile of the crude product.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 1-methyl-3-(propan-2-yl)-1H-pyrazole.

  • Vilsmeier-Haack Reagent Residues: Including hydrolyzed byproducts of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Over-oxidation Products: The aldehyde functional group can be susceptible to oxidation, leading to the corresponding carboxylic acid, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.[4]

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., DMF, ethyl acetate, petroleum ether).[5][6]

  • Side-Reaction Products: Depending on the specific reaction conditions, other minor pyrazole-based impurities may form.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the purification of this compound.

Question 1: My crude product is a dark, oily residue. How can I get it to solidify for easier handling?

Answer: A dark, oily crude product often indicates the presence of residual DMF and other polar impurities. Before attempting more rigorous purification methods, a thorough workup is essential.

  • Expert Insight: The Vilsmeier-Haack reaction is typically quenched by pouring the reaction mixture onto crushed ice and neutralizing with a base like sodium hydroxide or sodium bicarbonate.[5][7] This step is critical for hydrolyzing the intermediate iminium salt and precipitating the crude product. If your product remains oily, it's possible the neutralization was incomplete or insufficient water was used.

  • Troubleshooting Steps:

    • Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer multiple times with water to remove residual DMF. Follow this with a wash using a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Finally, wash with brine to aid in the separation of the aqueous and organic layers.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6][7]

    • If the product still does not solidify, try trituration. This involves adding a non-polar solvent in which the product is poorly soluble (like hexanes or petroleum ether) and scratching the flask's side with a glass rod to induce crystallization.

Question 2: I'm seeing a significant amount of a more polar impurity by TLC. Could this be the carboxylic acid, and how do I remove it?

Answer: Yes, a more polar spot on the Thin Layer Chromatography (TLC) plate that stains with an acidic indicator (like bromocresol green) is likely the corresponding carboxylic acid, an oxidation byproduct.[4]

  • Expert Insight: Aldehydes, particularly heterocyclic ones, can be prone to air oxidation, especially if left exposed for extended periods or at elevated temperatures.[8]

  • Troubleshooting Workflow:

    G cluster_0 Impurity Identification & Removal start Crude Product with Polar Impurity (Suspected Carboxylic Acid) wash Acid-Base Extraction: Dissolve in Organic Solvent (e.g., Ethyl Acetate). Wash with aq. NaHCO3 or Na2CO3 solution. start->wash separate Separate Layers wash->separate organic_layer Organic Layer: Contains the desired aldehyde. separate->organic_layer Retain aqueous_layer Aqueous Layer: Contains the sodium salt of the carboxylic acid impurity. separate->aqueous_layer Discard dry Dry Organic Layer (Na2SO4), Filter, and Concentrate organic_layer->dry pure_product Purified Aldehyde dry->pure_product

    Caption: Acid-Base Extraction Workflow for Carboxylic Acid Removal.

  • Detailed Protocol:

    • Dissolve the crude material in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. You may observe some effervescence as the acid is neutralized. Repeat this wash 2-3 times.

    • Combine the aqueous layers and back-extract with a small portion of ethyl acetate to recover any dissolved product.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified aldehyde.

Question 3: My attempts at recrystallization have failed. What solvent system should I try?

Answer: Finding the right recrystallization solvent is often a process of trial and error. The ideal solvent should dissolve the compound when hot but not when cold.

  • Expert Insight: For aldehydes, it is often beneficial to use non-alcoholic solvents to prevent the formation of hemiacetals.[9] A mixed solvent system frequently provides the best results.

  • Recommended Solvent Screening:

Solvent System (v/v)RationaleExpected Outcome
Ethyl Acetate / Hexanes Good for moderately polar compounds. The product should dissolve in hot ethyl acetate, and precipitation can be induced by the slow addition of hexanes.A common and often successful choice for compounds of this type.[6]
Dichloromethane / Hexanes Similar principle to the above, but DCM is more volatile.Useful if the product is highly soluble in ethyl acetate even at low temperatures.
Toluene / Hexanes Toluene is less polar than ethyl acetate and can be effective for aromatic and heterocyclic compounds.May yield high-quality crystals, but requires higher temperatures for dissolution.
Isopropanol / Water An option if other systems fail. Use with caution due to the potential for hemiacetal formation.The product should dissolve in hot isopropanol, with crystallization induced by adding water.
  • Protocol for Recrystallization:

    • In an Erlenmeyer flask, dissolve the crude aldehyde in a minimal amount of the hot primary solvent (e.g., ethyl acetate).

    • Once fully dissolved, slowly add the anti-solvent (e.g., hexanes) dropwise while the solution is still hot, until you observe persistent cloudiness.

    • Add a few more drops of the primary solvent until the solution becomes clear again.

    • Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Question 4: I need very high purity material (>99%). Is column chromatography the best option, and what conditions should I use?

Answer: Yes, for achieving high purity, flash column chromatography is the preferred method.[5][10]

  • Expert Insight: Silica gel is the standard stationary phase for compounds of this polarity.[6] It's important to choose an eluent system that provides good separation between your product and any impurities, aiming for an Rf value of approximately 0.3 for the product on TLC.[9]

  • Recommended Conditions for Flash Column Chromatography:

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).[6]

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (or petroleum ether) is a standard starting point.[5][6] Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.

    • Sample Loading: For best results, pre-adsorb the crude material onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution (wet loading). This leads to sharper bands and better separation.

  • Step-by-Step Column Chromatography Protocol:

    • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of ethyl acetate/hexanes.

    • Column Packing: Prepare a column with silica gel in the initial low-polarity eluent.

    • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a free-flowing powder.

    • Loading and Elution: Carefully add the silica-adsorbed sample to the top of the prepared column. Begin eluting with the low-polarity solvent mixture, collecting fractions.

    • Gradient Elution: Gradually increase the percentage of ethyl acetate in the eluent to move more polar compounds off the column.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

    G cluster_1 Flash Chromatography Workflow tlc 1. TLC Analysis (Find optimal eluent, Rf ~0.3) pack 2. Pack Column (Silica gel in low-polarity eluent) tlc->pack load 3. Dry Load Sample (Adsorb crude onto silica) pack->load elute 4. Elute with Gradient (e.g., 5% -> 20% EtOAc/Hexanes) load->elute collect 5. Collect & Analyze Fractions (Monitor by TLC) elute->collect combine 6. Combine Pure Fractions & Concentrate collect->combine final_product High Purity Product (>99%) combine->final_product

    Caption: Workflow for High-Purity Isolation via Flash Chromatography.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available from: [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Preparation of aromatic aldehydes. Google Patents.
  • This compound. ChemBK. Available from: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. Available from: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]

  • 3-methyl-1H-pyrazole-4-carbaldehyde. PubChem. Available from: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available from: [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available from: [Link]

  • 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.
  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Available from: [Link]

Sources

Technical Support Center: Scalable Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, process chemists, and drug development professionals who are looking to establish, optimize, and scale up this critical synthesis. As a key intermediate in the development of various pharmaceutical agents, a robust and scalable synthetic route is paramount.[1][2][3]

This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the challenges you may face. It is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the real-world problems encountered during process development.

Overall Synthetic Workflow

The most common and industrially viable pathway to this compound involves a two-stage process. First, the construction of the pyrazole core, followed by a formylation step, typically via the Vilsmeier-Haack reaction.[4][5][6]

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Formylation A Starting Materials (e.g., 4-methyl-2,4-pentanedione, methylhydrazine) B Condensation Reaction A->B C 1-methyl-3-isopropyl-1H-pyrazole (Precursor) B->C E Vilsmeier-Haack Reaction C->E Precursor Feed D Vilsmeier Reagent (POCl₃ + DMF) D->E F Crude Product (Iminium Salt Intermediate) E->F G Hydrolysis & Work-up F->G H Purified Final Product G->H

Caption: High-level overview of the two-stage synthesis.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis. Each point is structured to help you diagnose the problem, understand the underlying cause, and implement a validated solution.

Stage 1: Synthesis of 1-methyl-3-isopropyl-1H-pyrazole (Precursor)

Q1: My reaction produces a significant amount of the undesired 1-methyl-5-isopropyl-1H-pyrazole regioisomer, leading to low yield and difficult purification. How can I improve regioselectivity?

Probable Cause: The cyclocondensation of an unsymmetrical β-diketone with methylhydrazine can occur at two different carbonyl sites, leading to a mixture of regioisomers. The reaction's kinetic and thermodynamic pathways are highly sensitive to conditions.[5][7]

Solutions & Scientific Rationale:

  • Temperature Control: The initial condensation is often exothermic. Running the reaction at lower temperatures (e.g., 0-10 °C) during the initial addition of methylhydrazine can favor the kinetic product, which is often the more desired 1,3-substituted isomer.[7] Allowing the reaction to slowly warm to room temperature ensures completion without providing enough thermal energy to favor the thermodynamic, and potentially undesired, 1,5-isomer.

  • Solvent Selection: The polarity of the solvent can influence the reaction's regioselectivity. Experiment with a range of solvents, from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene). The choice of solvent can stabilize one transition state over the other, thereby directing the reaction towards a single isomer.

  • pH Control: Maintaining a slightly acidic pH (e.g., using acetic acid as a catalyst or solvent) can be crucial. The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. The specific carbonyl that is protonated can be influenced by steric and electronic factors, which you can leverage to improve selectivity.

Q2: The precursor reaction is sluggish, stalls before completion, or results in a low overall yield.

Probable Cause: This issue often points to reagent purity, insufficient activation energy, or suboptimal reaction time.

Solutions & Scientific Rationale:

  • Reagent Quality: Ensure the purity of your starting materials. Hydrazine derivatives can degrade over time, and the β-diketone should be free of impurities that could cause side reactions.

  • Reaction Time & Temperature: Monitor the reaction closely using an appropriate analytical technique like GC-MS or TLC. Classical pyrazole syntheses can sometimes require elevated temperatures or extended reaction times to proceed to completion.[8] However, excessive heat can lead to decomposition. A carefully optimized temperature profile is key. For instance, a gentle reflux in ethanol might be required after an initial low-temperature addition.

  • Water Removal: The condensation reaction releases water. In some cases, removing this water using a Dean-Stark trap (if using a solvent like toluene) can drive the equilibrium towards product formation, leading to higher conversion.

Stage 2: Vilsmeier-Haack Formylation

Q3: The formylation reaction fails to initiate, or I observe very low conversion of the pyrazole precursor.

Probable Cause: The Vilsmeier-Haack reaction relies on the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent). The failure of this reaction is almost always due to a deactivated reagent or insufficient reactivity of the substrate.[9][10]

Solutions & Scientific Rationale:

  • Anhydrous Conditions are CRITICAL: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the reagent and react violently with POCl₃. Use anhydrous grade DMF and ensure all glassware is thoroughly dried.[11] A fishy smell from the DMF bottle indicates decomposition to dimethylamine, which can interfere with the reaction.[12]

  • Reagent Quality & Stoichiometry: Use a fresh, unopened bottle of phosphorus oxychloride (POCl₃). Over time, POCl₃ can hydrolyze to phosphoric and hydrochloric acids, reducing its efficacy. Typically, 1.5 to 3 equivalents of the Vilsmeier reagent are used to ensure complete conversion.[11]

  • Order of Addition & Temperature: The Vilsmeier reagent should be pre-formed at low temperatures (0-5 °C) by slowly adding POCl₃ to the anhydrous DMF.[13] Then, the pyrazole precursor is added slowly to this pre-formed reagent. This ensures the reagent is available in sufficient concentration to react.

  • Activation of the Vilsmeier Reagent: If POCl₃ is not effective, more reactive agents can be used to generate the iminium salt, such as oxalyl chloride or thionyl chloride in DMF. In some challenging cases, triflic anhydride (Tf₂O) can be used to form a highly electrophilic dimethyliminium triflate.[12]

G Start Reaction Fails or Has Low Conversion CheckMoisture Is DMF anhydrous? Is glassware dry? Start->CheckMoisture CheckReagents Are POCl₃ and Pyrazole Precursor pure/fresh? CheckMoisture->CheckReagents Yes UseAnhydrous Action: Use anhydrous DMF. Dry all glassware. CheckMoisture->UseAnhydrous No CheckProcedure Was Vilsmeier reagent pre-formed at 0-5°C? CheckReagents->CheckProcedure Yes UseFresh Action: Use fresh POCl₃. Verify precursor purity. CheckReagents->UseFresh No CorrectProcedure Action: Pre-form reagent by slowly adding POCl₃ to DMF at 0°C. CheckProcedure->CorrectProcedure No ConsiderAlternatives Advanced: Consider alternative activating agents (e.g., Oxalyl Chloride, Tf₂O). CheckProcedure->ConsiderAlternatives Yes, still fails UseAnhydrous->CheckReagents UseFresh->CheckProcedure Success Problem Solved CorrectProcedure->Success ConsiderAlternatives->Success

Caption: Troubleshooting logic for Vilsmeier-Haack reaction failure.

Q4: The formylation reaction is highly exothermic and becomes difficult to control, especially at a larger scale.

Probable Cause: Both the formation of the Vilsmeier reagent from DMF and POCl₃ and the subsequent electrophilic substitution on the pyrazole ring are exothermic processes. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.

Solutions & Scientific Rationale:

  • Controlled Addition: Never mix the reagents all at once. The addition of POCl₃ to DMF, and the subsequent addition of the pyrazole substrate, must be done dropwise or via a syringe pump.

  • Efficient Cooling: Use an appropriately sized ice bath or a jacketed reactor with a chiller. It is essential to monitor the internal reaction temperature, not just the bath temperature. The internal temperature should be maintained below 10 °C during all additions.[7]

  • Reaction Solvent/Concentration: While DMF is often used as both a reagent and a solvent, performing the reaction in a co-solvent like dichloromethane (DCM) or dichloroethane (DCE) can help.[12] This increases the total thermal mass of the reaction mixture, making it easier to control temperature fluctuations.

  • Scale-Up Heat Flow Analysis: For pilot-scale or manufacturing, a reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended to quantify the heat of reaction and determine the required cooling capacity for safe operation.

Purification & Scalability

Q5: The work-up procedure is problematic. I get an emulsion during extraction, or the crude product is an oil that is difficult to handle.

Probable Cause: The hydrolysis of the intermediate iminium salt complex can produce viscous byproducts. The pH of the aqueous phase during work-up is also critical for ensuring the final product is in a neutral, extractable form.

Solutions & Scientific Rationale:

  • Controlled Quenching: The reaction mixture should be poured slowly onto a vigorously stirred mixture of crushed ice.[11] This dissipates the heat from the hydrolysis of excess Vilsmeier reagent.

  • Careful Neutralization: After quenching, the acidic mixture must be neutralized. A slow, portion-wise addition of a base like sodium bicarbonate or sodium hydroxide solution is recommended until the pH is neutral (pH 7-8).[11][14] This precipitates the aldehyde product.

  • Extraction & Brine Wash: If the product does not precipitate as a clean solid, it must be extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM). Emulsions can often be broken by adding a saturated sodium chloride solution (brine), which increases the ionic strength of the aqueous phase.

  • Solvent Swap: If the product is isolated as an oil, it may be beneficial to dissolve it in a small amount of a suitable solvent and then concentrate it again under vacuum. This can help remove residual water or DMF. A solvent swap to a good crystallization solvent like isopropanol or heptane may be necessary.[15]

Q6: My final product is difficult to purify at scale. Column chromatography is not a viable long-term option.

Probable Cause: The crude product may contain unreacted starting material, isomers, or byproducts from side reactions. Relying on chromatography is inefficient and costly for large quantities.[16]

Solutions & Scientific Rationale:

  • Develop a Crystallization Protocol: This is the most critical step for scalable purification.

    • Solvent Screening: Test a variety of solvents and solvent systems (e.g., isopropanol/water, toluene/heptane, ethyl acetate/hexanes) to find conditions where the product has high solubility at elevated temperatures but low solubility at room temperature or below.

    • Anti-Solvent Addition: Dissolve the crude product in a good solvent (e.g., toluene) and then slowly add an anti-solvent (e.g., heptane) in which the product is insoluble to induce crystallization.

    • Temperature Gradient: A slow, controlled cooling profile is often more effective for growing larger, purer crystals than crash-cooling in an ice bath.

  • Distillation (for the precursor): The pyrazole precursor, if it is a liquid, can often be purified effectively by fractional distillation under reduced pressure before the formylation step.[17] Ensuring a high-purity input for the Vilsmeier-Haack reaction is key to obtaining a cleaner crude product that is easier to crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the primary process safety considerations when scaling this synthesis?

  • Vilsmeier Reagent: POCl₃ is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For large-scale operations, a closed-system transfer is necessary.

  • Thermal Hazards: As discussed, both synthetic steps can be exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent runaway reactions.[18]

  • Gas Evolution: The decomposition of diazonium species, if applicable in alternative precursor syntheses, can rapidly release nitrogen gas, leading to a dangerous pressure buildup.[18] While not a direct risk in the described route, it's a critical consideration in pyrazole chemistry generally.

Q2: How can I effectively monitor the progress of these reactions in real-time?

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to track the consumption of the starting material and the appearance of the product spot.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are quantitative methods ideal for process development. They can accurately measure the percentage of starting material, product, and any impurities, allowing for precise determination of reaction completion and the generation of kinetic data.[15]

Q3: Are there any alternative, more "green" or scalable formylation methods?

While the Vilsmeier-Haack reaction is a classic and powerful method, modern chemistry offers alternatives that may be more environmentally friendly, although they may require more development:

  • Duff Reaction or Reimer-Tiemann Reaction: These are classical methods for formylating activated aromatic rings, but they often suffer from lower yields and selectivity issues for heterocyclic systems.

  • Formylation with CO₂/Reductants: Emerging methods involve the use of carbon dioxide as a C1 source with a suitable reducing agent and catalyst. These are considered "greener" but are often less mature and may not be as efficient for this specific substrate yet.

Optimized Lab-Scale Protocols

Protocol 1: Synthesis of 1-methyl-3-isopropyl-1H-pyrazole
  • To a round-bottom flask equipped with a magnetic stirrer and addition funnel, add 4-methylpentane-2,4-dione (1.0 eq) and ethanol (3 mL per gram of dione).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add methylhydrazine (1.05 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by vacuum distillation to obtain a colorless oil.

Protocol 2: Vilsmeier-Haack Formylation
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF (5.0 eq).

  • Cool the DMF to 0-5 °C in an ice bath.

  • Slowly add POCl₃ (1.5 eq) dropwise, maintaining the internal temperature below 10 °C. Stir for 30 minutes at 0-5 °C to pre-form the Vilsmeier reagent.

  • Add a solution of 1-methyl-3-isopropyl-1H-pyrazole (1.0 eq) in a small amount of anhydrous DMF dropwise to the cold Vilsmeier reagent.

  • After addition, allow the reaction to warm to room temperature, then heat to 70-80 °C for 2-4 hours.[11]

  • Monitor the reaction by TLC or HPLC.

  • Once complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred beaker of crushed ice.

  • Carefully neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[7]

Protocol 3: Purification by Crystallization
  • Transfer the dried crude this compound to a clean flask.

  • Add a minimal amount of hot isopropanol to fully dissolve the solid.

  • Slowly add water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot isopropanol to redissolve the solid and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold 50:50 isopropanol/water, and dry to a constant weight.

Quantitative Data Summary

StepKey ParametersTarget ValueExpected YieldExpected Purity (Post-Purification)
Precursor Synthesis Reaction Temperature0 °C to RT80-90%>98% (by GC)
Vilsmeier-Haack Reagent Stoichiometry (POCl₃)1.5 - 2.0 eq75-85%>99% (by HPLC)
Crystallization Solvent SystemIsopropanol/Water>90% recovery>99.5% (by HPLC)

References

  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH.
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google P
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
  • Synthesis of pyrazole carbaldehydes | Download Scientific Diagram - ResearchG
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innov
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Having some troubles with a Vislmeier-Haack reaction - Reddit.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
  • (PDF) Pyrazole-3(4)
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • (PDF)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions - YouTube.
  • Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS - IJFMR.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega.
  • Vilsmeier-Haack Reaction | NROChemistry.

Sources

Technical Support Center: Reactions with 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common and unexpected side reactions, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its reactivity is centered around the aldehyde functional group, which readily participates in nucleophilic additions and condensations.[1] However, the interplay of the pyrazole ring and the reaction conditions can sometimes lead to unexpected byproducts. This guide will help you identify, understand, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation to synthesize this compound is giving a low yield. What could be the issue?

A1: Low yields in Vilsmeier-Haack formylations of pyrazoles can stem from several factors. Firstly, incomplete reaction is a common issue, especially if the pyrazole ring is substituted with electron-withdrawing groups, which deactivate it towards electrophilic substitution. While the 1-methyl and 3-isopropyl groups are electron-donating, reaction conditions such as temperature and stoichiometry of the Vilsmeier reagent are crucial. Ensure you are using a sufficient excess of the Vilsmeier reagent (typically 3-4 equivalents) and that the reaction temperature is appropriate (often in the range of 70-90 °C).[2] Secondly, the work-up procedure is critical. The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. Ensure the pH is appropriately adjusted during the work-up to facilitate this conversion without degrading the product.

Q2: I am observing a byproduct with a mass corresponding to the addition of a chlorine atom during my Vilsmeier-Haack synthesis. What is this compound?

A2: The Vilsmeier reagent (formed from POCl₃ and DMF) can act as a chlorinating agent in addition to being a formylating agent.[3] In some cases, particularly with prolonged reaction times or high temperatures, you may observe the formation of a chlorinated byproduct. For example, a chloro group could potentially substitute at the 5-position of the pyrazole ring.

Q3: Can this compound undergo a Cannizzaro reaction?

A3: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[4][5] Since this compound does not have any α-hydrogens, it is a candidate for the Cannizzaro reaction under strongly basic conditions. If your reaction is performed in the presence of a strong base like sodium hydroxide or potassium hydroxide, you may observe the formation of (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methanol and 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid as byproducts.[4][6]

Q4: I am trying to perform a condensation reaction with my pyrazole aldehyde and a secondary amine, but I am getting a complex mixture of products. What could be happening?

A4: When reacting an aldehyde with a secondary amine under acidic conditions, the expected product is an enamine.[7][8][9][10] However, the stability of the enamine and the reaction conditions can influence the outcome. Potential side reactions include polymerization of the enamine or further reactions of the enamine with the starting aldehyde. It is also possible that the pyrazole ring itself is participating in side reactions if the conditions are too harsh. Careful control of stoichiometry, temperature, and reaction time is crucial.

Troubleshooting Guides

Issue 1: Formation of Chlorinated and Dehydrochlorinated Byproducts in Vilsmeier-Haack Synthesis

Symptoms:

  • Mass spectrometry data shows peaks corresponding to [M+Cl-H] and/or [M-H-Cl+vinyl].

  • NMR spectroscopy reveals unexpected signals in the aromatic region or the appearance of vinyl protons.

Causality: The Vilsmeier reagent can exhibit chlorinating activity, especially at elevated temperatures or with extended reaction times. This can lead to the formation of a chlorinated pyrazole derivative. Subsequent elimination of HCl under the reaction or work-up conditions can then generate a vinyl pyrazole byproduct.

Proposed Mitigation Strategies:

StrategyDescriptionExpected Outcome
Temperature Control Maintain the reaction temperature at the lower end of the effective range (e.g., 60-70 °C).Reduced rate of chlorination side reactions.
Reaction Time Optimization Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Minimized formation of time-dependent byproducts.
Stoichiometry Adjustment Use the minimum effective excess of the Vilsmeier reagent.Reduced concentration of the chlorinating species.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

  • Cool a solution of dry DMF (3 eq.) in an appropriate solvent (e.g., dichloroethane) to 0 °C.

  • Slowly add POCl₃ (3 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methyl-3-(propan-2-yl)-1H-pyrazole (1 eq.) in the reaction solvent to the Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to 70 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture with a suitable base (e.g., NaHCO₃ or NaOH solution) to pH 8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Vilsmeier_Byproducts cluster_main Vilsmeier-Haack Reaction cluster_byproducts Unexpected Byproducts Start 1-methyl-3-isopropyl-1H-pyrazole Reagent Vilsmeier Reagent (POCl3/DMF) Product 1-methyl-3-isopropyl-1H- pyrazole-4-carbaldehyde Start->Product Formylation Chlorinated Chlorinated Pyrazole Start->Chlorinated Chlorination Reagent->Chlorinated Side Reaction Dehydrochlorinated Vinyl Pyrazole Chlorinated->Dehydrochlorinated Elimination

Caption: Potential byproduct pathways in the Vilsmeier-Haack reaction.

Issue 2: Unexpected Products in Condensation Reactions (e.g., Knoevenagel or Wittig)

Symptoms:

  • Formation of multiple products observed by TLC or LC-MS.

  • Low yield of the desired condensation product.

  • Isolation of a self-condensation product of the pyrazole aldehyde.

Causality: The aldehyde group of this compound is susceptible to various condensation reactions.[1] In the presence of a base, self-condensation can occur. In Knoevenagel condensations with active methylene compounds, side reactions can be promoted by strong bases or high temperatures.[11][12][13][14][15] In Wittig reactions, the nature of the ylide (stabilized or non-stabilized) and the reaction conditions can influence the stereoselectivity and the formation of byproducts.[16][17][18][19]

Proposed Mitigation Strategies:

Reaction TypeStrategyDescriptionExpected Outcome
Knoevenagel Use a Mild Base Employ a milder base such as piperidine or ammonium acetate instead of strong bases like NaOH or NaOEt.Minimized self-condensation and other base-catalyzed side reactions.
Knoevenagel Azeotropic Water Removal Use a Dean-Stark apparatus to remove water as it is formed.Drive the equilibrium towards the product and prevent hydrolysis of intermediates.
Wittig Choice of Ylide Use a stabilized ylide for better control and higher E-selectivity, if applicable.Reduced formation of side products and improved stereochemical control.
General Temperature Control Perform the reaction at the lowest effective temperature.Reduced rates of side reactions.

Experimental Protocol: Mild Knoevenagel Condensation

  • To a solution of this compound (1 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent (e.g., toluene), add a catalytic amount of piperidine (0.1 eq.).

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Condensation_Troubleshooting cluster_workflow Condensation Reaction Troubleshooting Start Unexpected Byproducts in Condensation Reaction Identify Identify Reaction Type (Knoevenagel, Wittig, etc.) Start->Identify Knoevenagel Knoevenagel Condensation Identify->Knoevenagel Wittig Wittig Reaction Identify->Wittig K_Mitigate Mitigation: - Mild Base - Azeotropic Removal of H2O - Temperature Control Knoevenagel->K_Mitigate W_Mitigate Mitigation: - Ylide Choice - Temperature Control - Anhydrous Conditions Wittig->W_Mitigate Optimize Optimize and Monitor Reaction Progress K_Mitigate->Optimize W_Mitigate->Optimize Purify Purification Optimize->Purify

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to poor reproducibility in their experiments. By understanding the unique chemical nature of this compound, we can diagnose and remedy common sources of variability, ensuring the integrity and consistency of your results.

Introduction: The Challenge of a Reactive Heterocyclic Aldehyde

This compound is a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole ring and an aldehyde functional group, is key to its utility in synthesizing novel compounds. However, these same features present specific challenges in assay reproducibility. The aldehyde group is highly reactive, capable of participating in nucleophilic addition and condensation reactions, while the pyrazole ring's aromaticity and nitrogen atoms can influence solubility and interactions within the assay medium.[1]

Poor reproducibility in assays with this compound often stems from its inherent chemical reactivity, potential for degradation, and interactions with assay components. This guide provides a structured approach to troubleshooting, moving from common, easily solvable issues to more complex, nuanced problems.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Issue 1: High Variability Between Replicates or Assays

High variability is one of the most common and frustrating issues in assay development. It can manifest as poor correlation between duplicate wells or significant differences in results from day to day.

Question: My replicate wells show high standard deviations. What are the likely causes?

Answer: High variability between replicates often points to issues with liquid handling, reagent preparation, or inconsistent reaction conditions across the plate.

  • Pipetting Errors: Inconsistent volumes of the aldehyde, substrate, or other critical reagents can drastically alter the reaction kinetics in individual wells. Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to handle small volumes accurately.[2]

  • Inadequate Mixing: If the compound is not uniformly distributed in the assay buffer, you will observe significant well-to-well differences. Ensure thorough mixing of all solutions before and after addition to the plate.[3]

  • Edge Effects: Temperature and evaporation gradients across the plate can lead to "edge effects," where the outer wells behave differently from the inner wells. Using plate sealers and ensuring uniform incubation temperatures can mitigate this.

Question: My results are consistent within a plate, but vary significantly between experiments run on different days. Why?

Answer: Poor assay-to-assay reproducibility typically implicates reagent stability, environmental factors, or subtle variations in protocol execution.[4]

  • Compound Instability: Aldehydes can be susceptible to oxidation or polymerization over time, especially after being dissolved in a solvent.[5] Prepare fresh stock solutions of this compound for each experiment, or if using a frozen stock, aliquot to minimize freeze-thaw cycles.[6]

  • Environmental Conditions: Fluctuations in laboratory temperature and humidity can affect reaction rates and reagent stability.[6] Performing experiments at a consistent time of day can help minimize these variations.[6]

  • Buffer Preparation: Minor differences in the pH or composition of your assay buffer can have a significant impact on the reactivity of the aldehyde and the overall assay performance. Prepare buffers fresh from stock solutions and verify the pH before each use.

Issue 2: No Signal or Unexpectedly Low Signal

A complete lack of signal or a signal that is much lower than expected can be alarming, but is often traceable to a critical error in the assay setup.

Question: I'm not getting any signal in my assay, even with my positive controls. What should I check first?

Answer: When there is no signal at all, the most likely culprits are missing or inactive reagents, or incorrect instrument settings.

  • Reagent Omission or Incorrect Order of Addition: Systematically review your protocol to ensure that all necessary reagents were added in the correct sequence.[7] Creating a checklist can be helpful.

  • Degraded Reagents: A critical reagent, such as an enzyme, antibody, or the detection substrate, may have lost its activity due to improper storage or handling. Test each component individually if possible.

  • Incorrect Instrument Settings: Verify that you are using the correct excitation and emission wavelengths, filters, and read times on your plate reader.

Question: My standard curve looks fine, but my samples containing this compound show no signal. What could be the problem?

Answer: This scenario suggests an interaction between your compound and the assay components.

  • Compound Interference: The pyrazole moiety or the aldehyde itself might be quenching the fluorescent or luminescent signal. Run a control experiment with just the compound and the detection reagents (without the biological target) to check for quenching.

  • Inhibition of a Reporter Enzyme: If your assay uses a reporter enzyme (like HRP or alkaline phosphatase), your compound could be directly inhibiting its activity.

  • Sample Matrix Effects: Components in your sample diluent could be interfering with the reaction. Try diluting your sample in the standard assay buffer.

Issue 3: High Background Signal

A high background signal can mask the true signal from your reaction, leading to a low signal-to-noise ratio and poor data quality.

Question: My negative control wells (without the aldehyde) have a very high signal. What causes this?

Answer: High background often results from non-specific binding, contaminated reagents, or issues with the detection reagents themselves.

  • Insufficient Washing: In assays like ELISAs, inadequate washing can leave behind unbound detection reagents, leading to a high background. Increase the number of wash steps or the soaking time.

  • Contaminated Buffers or Reagents: Bacterial or chemical contamination in your buffers can lead to a high background signal. Use fresh, sterile buffers and reagents.

  • Substrate Instability: Some detection substrates can spontaneously degrade and produce a signal, especially if exposed to light or stored improperly.[8]

Experimental Protocols and Workflows

Protocol 1: Preparation and Handling of this compound Stock Solutions

Given the reactivity of aldehydes, proper handling is crucial for reproducibility.

  • Weighing: Weigh the solid compound in a controlled environment to avoid inhalation.[9]

  • Solvent Selection: Choose a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice, but its effect on the specific assay should be validated. The polarity of the solvent can influence the reactivity of the aldehyde.[10][11]

  • Dissolution: Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.[6] Store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[6]

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in the appropriate assay buffer.

Workflow for Troubleshooting Poor Reproducibility

This workflow provides a systematic approach to diagnosing the root cause of variability.

G cluster_0 Start: Poor Reproducibility Observed cluster_1 Phase 1: Immediate Checks cluster_2 Phase 2: Reagent & Compound Stability cluster_3 Phase 3: Assay Condition Optimization cluster_4 Resolution Start High Variability in Results CheckPipettes Verify Pipette Calibration & Technique Start->CheckPipettes CheckReagents Review Reagent Prep & Calculations Start->CheckReagents CheckProtocol Confirm Protocol Execution (Order of Addition) Start->CheckProtocol FreshStock Prepare Fresh Aldehyde Stock CheckPipettes->FreshStock If problem persists CheckReagents->FreshStock If problem persists CheckProtocol->FreshStock If problem persists FreshBuffers Prepare Fresh Buffers & Reagents FreshStock->FreshBuffers TestControls Re-run with Fresh Components & Controls FreshBuffers->TestControls Incubation Optimize Incubation Times & Temperatures TestControls->Incubation If problem persists BufferpH Test Buffer pH Variations TestControls->BufferpH If problem persists SolventEffect Evaluate Solvent Effects (e.g., DMSO concentration) TestControls->SolventEffect If problem persists Resolved Reproducibility Improved Incubation->Resolved BufferpH->Resolved SolventEffect->Resolved

Caption: Troubleshooting workflow for poor reproducibility.

Data Presentation: Key Parameters to Standardize

To ensure consistency, it is critical to document and standardize key assay parameters.

ParameterRecommendationRationale
Compound Stock 10 mM in anhydrous DMSO, stored in single-use aliquots at -80°C.Minimizes degradation from oxidation, hydrolysis, and freeze-thaw cycles.[5][6]
Assay Buffer pH Verify pH to ±0.1 units before each experiment.Aldehyde-amine reactions and pyrazole stability can be pH-dependent.[12][13]
Incubation Temp. Use a calibrated incubator; avoid stacking plates.Ensures uniform reaction rates across all wells and plates.[6]
Liquid Handling Use calibrated multichannel pipettes; pre-wet tips.Reduces variability in reagent delivery, a common source of error.[3]
Plate Sealing Use adhesive plate sealers during all incubation steps.Prevents evaporation, especially in outer wells, which can concentrate reagents.

Understanding the Underlying Chemistry

The reactivity of this compound is central to both its utility and the challenges it presents.

Aldehyde Reactivity

The aldehyde functional group is electrophilic and can react with nucleophiles present in the assay medium. A common reaction is the formation of a Schiff base (imine) with primary amines, such as the side chain of lysine residues in proteins.[13][14]

G cluster_0 Schiff Base Formation Aldehyde R-CHO Carbinolamine R-CH(OH)-NH-R' Aldehyde->Carbinolamine + R'-NH2 Amine R'-NH2 Imine R-C(H)=N-R' Carbinolamine->Imine - H2O Water H2O

Caption: Reaction of an aldehyde with a primary amine.

This reaction is pH-dependent, with optimal rates typically near neutral pH.[13] If your assay buffer contains primary amines (e.g., Tris buffer), be aware of potential covalent modification of your target protein or other assay components.

Pyrazole Ring Interactions

The pyrazole ring is an aromatic heterocycle. While generally stable, its reactivity can be influenced by the assay conditions. In acidic or basic media, the stability of pyrazole derivatives can be affected.[12] Furthermore, the pyrazole moiety can engage in π-π stacking or other non-covalent interactions, potentially leading to non-specific binding.

By understanding these chemical principles and systematically applying the troubleshooting strategies outlined above, you can overcome the challenges of working with this compound and achieve robust, reproducible assay results.

References

  • PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Sino Biological. ELISA Troubleshooting: Poor Reproducibility. [Link]

  • ResearchGate. PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]

  • OIE Sub-Commission for Animal Health. (2001). Factors affecting test reproducibility among laboratories. OIE Scientific and Technical Review, 20(3), 769-786. [Link]

  • de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS omega, 4(8), 13530–13537. [Link]

  • Letizia, F., & Cocchi, A. (2023). Aldehydes: What We Should Know About Them. International journal of molecular sciences, 24(3), 2533. [Link]

  • Dr.Oracle. (2023). What factors can affect the reproducibility of analytical results? [Link]

  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Lang, N., Pereira, M. J., Lee, Y., Friehs, K., & Mooney, D. J. (2014). Aldehyde-amine chemistry enables modulated biosealants with tissue-specific adhesion. Advanced materials (Deerfield Beach, Fla.), 26(2), 241–245. [Link]

  • de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS omega, 4(8), 13530–13537. [Link]

  • Ansh Labs. Troubleshooting Immunoassays. [Link]

  • Sino Biological. ELISA Troubleshooting (No Color Development). [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Zhang, J., Wang, Y., & Liu, C. (2010). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. The Journal of Physical Chemistry A, 114(20), 6137–6145. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazole Aldehyde Scaffold

The pyrazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] Within this class of compounds, pyrazole-4-carbaldehydes are particularly valuable synthetic intermediates. The aldehyde functionality at the C4 position serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

This guide provides a comparative analysis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, a representative N-alkyl, C-alkyl substituted pyrazole aldehyde, with other analogs bearing different substituents at the N1 and C3 positions. We will delve into the synthetic methodologies, with a focus on the widely employed Vilsmeier-Haack reaction, and discuss how substituent patterns can influence synthetic outcomes and potential applications.

The Vilsmeier-Haack Reaction: A Cornerstone in Pyrazole Aldehyde Synthesis

The formylation of electron-rich heterocyclic systems is most commonly achieved through the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

The general mechanism for the Vilsmeier-Haack formylation of a 1,3-disubstituted pyrazole is depicted below.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1,3-Disubstituted Pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction on a Pyrazole Ring.

Synthesis of this compound: A Representative Protocol

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 1-methyl-3-(propan-2-yl)-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Synthesis_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃) Start->Reagent_Prep Formylation Add Pyrazole Precursor and Reflux Reagent_Prep->Formylation Quench Quench with NaHCO₃ Solution Formylation->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification End End Product Purification->End

Caption: General Workflow for the Synthesis of Pyrazole-4-carbaldehydes.

Comparative Analysis of Pyrazole Aldehyde Synthesis

The nature of the substituents at the N1 and C3 positions of the pyrazole ring can influence the conditions required for the Vilsmeier-Haack reaction and the overall yield of the desired aldehyde. The following table provides a comparison of the synthesis of this compound with other representative pyrazole aldehydes.

PrecursorN1-SubstituentC3-SubstituentReaction Conditions (Vilsmeier-Haack)Yield (%)Reference
1-methyl-3-(propan-2-yl)-1H-pyrazoleMethylIsopropylPOCl₃, DMF, DCM, reflux(Est.) >70General Method
1,3-Dimethyl-1H-pyrazoleMethylMethylPOCl₃, DMF, 100 °C, 2h85[5]
1-Methyl-3-phenyl-1H-pyrazoleMethylPhenylPOCl₃, DMF, 80 °C, 5-6hExcellent[6]
1,3-Diphenyl-1H-pyrazolePhenylPhenylPOCl₃, DMF, 70-80 °C, 4h75-80[7]
1-tert-Butyl-3-methyl-1H-pyrazoletert-ButylMethylPOCl₃, DMF-[8]
3-Methyl-1-phenyl-1H-pyrazolePhenylMethylPOCl₃, DMF, 60-70 °C, 3h82[9]

Note: Yields are highly dependent on the specific reaction scale and purification methods.

From the table, it can be observed that the Vilsmeier-Haack reaction is a robust method for the synthesis of a variety of 1,3-disubstituted pyrazole-4-carbaldehydes. The reaction conditions are generally moderate, with temperatures ranging from 60 to 100 °C. The electronic nature of the substituents can play a role; electron-donating groups on the pyrazole ring facilitate the electrophilic substitution, potentially leading to higher yields and milder reaction conditions. The steric bulk of the substituents, such as the tert-butyl group, may also influence the reaction rate and yield, although specific yield data for this example was not found.

Reactivity and Synthetic Utility

The aldehyde group of this compound and its analogs is a versatile functional group that can undergo a wide range of chemical transformations, including:

  • Condensation reactions: With active methylene compounds to form chalcone-like structures, which are precursors to other heterocyclic systems.

  • Reductive amination: To introduce amine functionalities.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To form the corresponding alcohol.

  • Wittig and related olefination reactions: To introduce carbon-carbon double bonds.

This reactivity makes these pyrazole aldehydes valuable building blocks in drug discovery and development, enabling the synthesis of diverse libraries of compounds for biological screening. For instance, they are key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[2]

Conclusion

This compound is a valuable synthetic intermediate that can be readily prepared via the Vilsmeier-Haack reaction. By comparing its synthesis with that of other substituted pyrazole aldehydes, we can appreciate the versatility of this method and the influence of substituents on the reaction. The rich chemistry of the aldehyde functional group, coupled with the inherent biological relevance of the pyrazole scaffold, ensures that these compounds will continue to be of great interest to researchers in the fields of medicinal chemistry and organic synthesis.

References

  • Patel, et al. (2017). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
  • Mamatha, et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(40), 26055-26085. [Link]

  • Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c] pyrazol-4 (1H)-one. Molbank, 2022(4), M1483.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • Jimeno, M. L., et al. (2003). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 41(4), 291-294.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Prakash, O., et al. (2011). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran,-benzopyran and naphthopyran derivatives of 1H-pyrazole. Bioorganic & medicinal chemistry letters, 21(23), 7061-7065.
  • Eiden, F., & Schikora, E. (1969). Reaktionen mit 3-Hydroxy-pyrazol-4-carbonsäurealdehyd. Archiv der Pharmazie, 302(11), 857-862.
  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
  • Basavaiah, D., & Reddy, G. J. (2001). 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 57(12), o1151-o1152.

Sources

A Comparative Analysis of the Biological Activities of Pyrazole-4-Carbaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the biological activities of two representative pyrazole-4-carbaldehyde derivatives: 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde and the well-studied 1,3-diphenyl-1H-pyrazole-4-carbaldehyde . Through this comparison, we aim to illuminate the structure-activity relationships that govern the therapeutic potential of this versatile class of compounds.

The core structure, a pyrazole ring with a carbaldehyde group at the 4-position, serves as a versatile synthetic intermediate.[4][5] The aldehyde functional group is particularly reactive, allowing for a variety of chemical modifications to synthesize a diverse library of compounds.[4] The biological activity of these derivatives is significantly influenced by the nature of the substituents at the 1 and 3 positions of the pyrazole ring.

Comparative Biological Profiles

The following table summarizes the known and potential biological activities of our two compounds of interest. While specific experimental data for this compound is not extensively available in the public domain, its potential activities can be inferred from the broader class of pyrazole derivatives. In contrast, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde has served as a precursor for numerous derivatives with well-documented biological effects.

Biological ActivityThis compound (Inferred)1,3-diphenyl-1H-pyrazole-4-carbaldehyde and its Derivatives (Documented)Key Findings
Antimicrobial Potential activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6]Derivatives have shown significant activity against various bacterial and fungal pathogens.[6] Halogenated phenyl groups can enhance antimicrobial potency.[7]The nature of the substituents on the phenyl rings of the 1,3-diphenyl derivative plays a crucial role in determining the spectrum and potency of antimicrobial activity.
Anti-inflammatory May exhibit anti-inflammatory properties, a common feature of the pyrazole class.[1][3]Serves as a key intermediate for the synthesis of potent anti-inflammatory agents.[3][8]The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[8]
Anticancer Potential cytotoxic effects against various cancer cell lines.[1][5]Derivatives have demonstrated significant cytotoxicity against leukemia, renal cancer, and non-small cell lung cancer cell lines.[3] Conjugates with other heterocyclic systems, like oxindole, have shown promise in inducing apoptosis in cancer cells.[9]The mechanism of action often involves the induction of apoptosis, making these compounds interesting candidates for further oncological research.[9]

Mechanistic Insights: A Focus on Structure-Activity Relationships

The differing substituents at the 1 and 3 positions of the pyrazole ring—a methyl and an isopropyl group versus two phenyl groups—are expected to confer distinct physicochemical properties, thereby influencing their interaction with biological targets. The phenyl groups in 1,3-diphenyl-1H-pyrazole-4-carbaldehyde introduce aromaticity and bulk, which can lead to enhanced binding affinity with certain enzymes or receptors through π-π stacking and hydrophobic interactions. The introduction of electron-withdrawing or electron-donating groups on these phenyl rings can further modulate the electronic properties and biological activity of the molecule.[10]

Experimental Protocols for Biological Evaluation

To enable researchers to validate and expand upon these findings, we provide outlines of standard experimental protocols for assessing the key biological activities discussed.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of test compounds a1 Inoculate diluted compounds with microbial suspension p1->a1 p2 Prepare standardized microbial inoculum p2->a1 p3 Prepare growth medium (e.g., Mueller-Hinton broth) p3->a1 a2 Incubate at optimal temperature (e.g., 37°C for 18-24h) a1->a2 an1 Visually assess for turbidity (microbial growth) a2->an1 an2 Determine the lowest concentration with no visible growth (MIC) an1->an2 MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis c1 Seed cancer cells in a 96-well plate c2 Allow cells to adhere overnight c1->c2 c3 Treat cells with various concentrations of test compounds c2->c3 a1 Incubate for a specified period (e.g., 24-72h) c3->a1 a2 Add MTT reagent to each well a1->a2 a3 Incubate to allow formazan crystal formation a2->a3 a4 Solubilize formazan crystals with a solvent (e.g., DMSO) a3->a4 an1 Measure absorbance at a specific wavelength (e.g., 570 nm) a4->an1 an2 Calculate cell viability and IC50 value an1->an2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Concluding Remarks for the Research Professional

The pyrazole-4-carbaldehyde scaffold represents a privileged structure in medicinal chemistry, with the potential for developing a wide array of therapeutic agents. The comparison between this compound and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives underscores the critical role that substituent groups play in defining the biological activity profile. While the former represents a less explored analogue with potential, the latter provides a rich history of derivatization and biological evaluation that can guide future research. For drug development professionals, the versatility of the 4-carbaldehyde group offers a strategic entry point for library synthesis and lead optimization. Further investigation into the mechanisms of action and in vivo efficacy of promising derivatives is warranted to fully unlock the therapeutic potential of this chemical class.

References

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (URL: [Link])

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (URL: [Link])

  • Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC - NIH. (URL: [Link])

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. (URL: [Link])

Sources

Advanced Spectroscopic Guide: Pyrazole-4-Carbaldehyde vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the spectroscopic differentiation between Pyrazole-4-carbaldehyde and its primary regioisomer, Pyrazole-3-carbaldehyde .

This content is designed for medicinal chemists and structural biologists who require definitive evidence to validate regioselectivity in synthetic pathways, particularly for kinase inhibitor scaffolds (e.g., p38 MAP kinase inhibitors).

The Regioisomer Challenge in Drug Discovery

In the synthesis of pyrazole-based pharmacophores, obtaining the correct regioisomer is critical. The Vilsmeier-Haack formylation of hydrazones typically yields the 4-formyl isomer (Pyrazole-4-carbaldehyde). However, alternative routes (e.g., oxidation of hydroxymethyl precursors or cyclization of diketones) can yield the 3-formyl (or 5-formyl) isomer.

Because the pyrazole ring undergoes rapid annular tautomerism (1H


 2H), the 3- and 5-positions are chemically equivalent in unsubstituted systems. However, in N-substituted pyrazoles  (the standard in drug development), these positions become distinct, locking the isomer and allowing for definitive spectroscopic characterization.
The Core Differentiation Logic
  • Target: Distinguish 1-Alkyl/Aryl-pyrazole-4-carbaldehyde from 1-Alkyl/Aryl-pyrazole-3-carbaldehyde .

  • Primary Tool:

    
     NMR Coupling Constants (
    
    
    
    -values).[1]
  • Secondary Tool: Carbonyl IR Stretching Frequencies.

Spectroscopic Data Comparison

A. Proton NMR ( NMR) Analysis

The most reliable method for differentiation is the analysis of ring proton coupling.

The "Vicinal vs. Cross-Ring" Rule
  • 4-Carbaldehyde Isomer: The protons are located at positions 3 and 5 . These are separated by a carbon atom (cross-ring). They exhibit negligible coupling (

    
     Hz). They appear as two distinct singlets .
    
  • 3-Carbaldehyde Isomer: The protons are located at positions 4 and 5 . These are vicinal (adjacent). They exhibit distinct coupling (

    
     Hz). They appear as two doublets .
    

Table 1: Comparative


 NMR Data (in 

or

)
FeaturePyrazole-4-carbaldehyde (Target)Pyrazole-3-carbaldehyde (Isomer)
Aldehyde Proton (-CHO) Singlet (

9.80 – 10.0 ppm)
Singlet (

9.90 – 10.1 ppm)
Ring Proton Coupling Singlets (s) (No vicinal coupling)Doublets (d) (Vicinal coupling)
Coupling Constant (

)

Hz (often unresolved)

Hz
(Diagnostic)
H-5 Chemical Shift

8.0 – 8.5 ppm (Deshielded by adjacent N)

7.6 – 7.9 ppm
H-3 / H-4 Chemical Shift H-3:

7.8 – 8.2 ppm
H-4:

6.8 – 7.0 ppm (More shielded)

Expert Insight: In N-unsubstituted pyrazole-4-carbaldehyde, rapid tautomerism makes H3 and H5 equivalent on the NMR timescale, resulting in a broad singlet of integration 2H around 8.2 ppm. This symmetry is lost immediately upon N-substitution.

B. Infrared (IR) Spectroscopy

While less definitive than NMR, IR provides supporting evidence regarding the conjugation status of the carbonyl group.

Table 2: IR and Physical Properties

PropertyPyrazole-4-carbaldehyde Pyrazole-3-carbaldehyde
C=O[2][3] Stretch (

)
1660 – 1680

(Highly conjugated)
1680 – 1700

(Less effective conjugation)
Melting Point 142 – 147 °C (Unsubstituted)Varies by derivative (often lower)
Solubility Soluble in DMSO, MeOH; Sparingly in

Similar profile

Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying the correct isomer from a crude reaction mixture.

IsomerID Start Crude Product Isolated Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 CheckCHO Check Aldehyde Peak (~9.9 ppm) Step1->CheckCHO CheckRing Analyze Ring Protons (6.5 - 8.5 ppm) CheckCHO->CheckRing Aldehyde Present Result4 Two Singlets OR One Broad Singlet (if NH) (No Coupling) CheckRing->Result4 Singlets Result3 Two Doublets (J = 2.0 - 3.0 Hz) CheckRing->Result3 Doublets Conclusion4 IDENTIFIED: Pyrazole-4-Carbaldehyde Result4->Conclusion4 Conclusion3 IDENTIFIED: Pyrazole-3-Carbaldehyde Result3->Conclusion3

Caption: Logical workflow for the spectroscopic discrimination of pyrazole carbaldehyde regioisomers.

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)

This protocol yields the 4-isomer with high regioselectivity (>95%).

Reagents:

  • Acetophenone phenylhydrazone (1.0 eq)

  • 
     (3.0 eq)
    
  • DMF (Dimethylformamide) (5.0 eq)

Methodology:

  • Vilsmeier Complex Formation: In a flame-dried flask under

    
    , add DMF (dry). Cool to 0°C. Add 
    
    
    
    dropwise over 20 minutes. Stir for 30 mins to form the white Vilsmeier salt.
  • Addition: Dissolve the hydrazone in minimum DMF and add dropwise to the Vilsmeier complex at 0°C.

  • Cyclization: Warm the mixture to 60-70°C and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with sat.

    
     to pH 7-8.[4]
    
  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol.

Validation Check:

  • Run

    
     NMR. Look for the singlet  at ~8.4 ppm (H-5) and singlet  at ~9.9 ppm (CHO). Absence of doublets confirms the 4-isomer.
    
Protocol B: NMR Sample Preparation for Isomer Confirmation

To ensure clear resolution of coupling constants:

  • Solvent: Use DMSO-d6 rather than

    
     if the compound contains a free NH, as this reduces quadrupole broadening and slows proton exchange.
    
  • Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL). High concentrations can cause stacking effects that shift peaks.

  • Acquisition: Set number of scans (NS) to at least 16. Ensure good shimming to resolve small couplings (

    
     Hz).
    

References

  • Asian Journal of Chemistry. Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (Vol 23, No 11, 2011). [Link]

  • National Institutes of Health (PubChem). 1H-Pyrazole-4-carbaldehyde Compound Summary. [Link]

  • Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. (Arkivoc 2011).[2] [Link]

Sources

A Comparative Guide to the Synthetic Validation of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides an in-depth technical comparison of synthetic routes to a key building block, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, with a focus on practical application, mechanistic understanding, and rigorous validation.

The strategic placement of the methyl, isopropyl, and formyl groups on the pyrazole ring makes this molecule a versatile intermediate for the synthesis of a variety of more complex pharmaceutical and agrochemical candidates. The aldehyde functionality, in particular, serves as a reactive handle for a multitude of chemical transformations.

This document will dissect a primary synthetic methodology, the Vilsmeier-Haack formylation, and compare it with a viable alternative, the oxidation of the corresponding pyrazolylmethanol. Each route will be evaluated based on reaction efficiency, substrate accessibility, and the purity of the final product. Furthermore, a comprehensive guide to the experimental validation of the synthesized compound is provided, ensuring the integrity of the final product.

Primary Synthetic Route: Vilsmeier-Haack Formylation of 1-methyl-3-(propan-2-yl)-1H-pyrazole

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group. The formylation of pyrazoles generally occurs at the C4 position, which is the most nucleophilic site.

The proposed synthetic pathway commences with the synthesis of the precursor, 1-methyl-3-(propan-2-yl)-1H-pyrazole, followed by the Vilsmeier-Haack formylation.

Vilsmeier-Haack Synthesis A Isobutyrylacetone C 1-methyl-3-(propan-2-yl)-1H-pyrazole A->C Cyclocondensation B Methylhydrazine B->C E This compound C->E Vilsmeier-Haack Formylation D POCl3, DMF (Vilsmeier Reagent) D->E Oxidation Synthesis A 1-methyl-3-(propan-2-yl)-1H-pyrazole C (1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl)methanol A->C Formylation & Reduction (conceptual) B n-BuLi, then DMF B->C E This compound C->E Oxidation D PCC (Pyridinium Chlorochromate) D->E Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation cluster_spectroscopy Spectroscopic Analysis A Crude Product B Column Chromatography A->B C Purity Assessment (TLC, HPLC) B->C D Structural Elucidation C->D D1 1H NMR D->D1 D2 13C NMR D->D2 D3 Mass Spectrometry D->D3 D4 IR Spectroscopy D->D4

Sources

confirming the structure of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An Unambiguous Approach to Structural Elucidation: Confirming 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde by X-ray Crystallography and Comparative Spectroscopic Analysis

In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities, particularly those built around privileged scaffolds like the pyrazole ring system, precise structural data is paramount for understanding structure-activity relationships (SAR) and optimizing pharmacological properties.[1] This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The pyrazole moiety is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific substitution pattern of this compound presents a unique set of structural features that necessitate a multi-faceted analytical approach for complete characterization. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide crucial insights into the connectivity and functional groups present, single-crystal X-ray diffraction stands alone in its ability to provide a precise and unambiguous three-dimensional atomic arrangement.[3][4]

Synthesis of this compound

The synthesis of pyrazole-4-carbaldehydes can be achieved through various established routes, with the Vilsmeier-Haack reaction being a prominent and versatile method.[5] A plausible synthetic pathway for the target compound would involve the reaction of a suitable hydrazone precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[5]

Proposed Synthetic Route:

  • Hydrazone Formation: Reaction of 3-methyl-2-butanone with methylhydrazine to form the corresponding hydrazone.

  • Vilsmeier-Haack Cyclization and Formylation: Treatment of the hydrazone with the Vilsmeier reagent, which facilitates the cyclization to the pyrazole ring and concomitant formylation at the 4-position.

Given the importance of confirming the final structure, a rigorous analytical workflow is essential.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail in structural analysis, providing precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[6] The resulting crystal structure serves as the ultimate arbiter in cases of ambiguity that may arise from other analytical techniques.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth (The Art of the Science):

  • Rationale: The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. The goal is to encourage the slow, ordered arrangement of molecules from a solution into a well-defined crystal lattice. Rapid precipitation will lead to polycrystalline or amorphous solids, which are unsuitable for this technique.[7]

  • Methodology:

    • Purify the synthesized this compound using column chromatography or recrystallization to achieve the highest possible purity.

    • Select a suitable solvent system. A good starting point is a binary solvent system where the compound is soluble in one solvent (e.g., dichloromethane, ethyl acetate) and poorly soluble in the other (e.g., hexane, heptane).

    • Prepare a nearly saturated solution of the compound in the more soluble solvent in a clean, dust-free vial.

    • Employ a slow evaporation or slow diffusion technique:

      • Slow Evaporation: Loosely cap the vial to allow for the gradual evaporation of the solvent over several days to weeks.

      • Vapor Diffusion: Place the vial containing the compound's solution inside a larger, sealed chamber containing the less soluble solvent. The vapor of the less soluble solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

    • Allow the crystals to grow undisturbed in a vibration-free environment.[7]

2. Data Collection:

  • Rationale: This step involves irradiating the single crystal with a focused beam of X-rays and recording the diffraction pattern. The angles and intensities of the diffracted beams contain the information about the arrangement of atoms within the crystal.

  • Methodology:

    • Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) with well-defined faces and no visible cracks or defects.

    • Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice. Computational methods are then used to solve the "phase problem" and generate an initial electron density map, from which the atomic positions can be determined and refined.

  • Methodology:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic coordinates and displacement parameters against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms, which can often be identified from the difference electron density map.

    • The final refined structure is evaluated based on figures of merit such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.

Visualizing the Workflow

Caption: Workflow for Single-Crystal X-ray Crystallography.

A Comparative Guide to Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, a combination of spectroscopic methods is typically employed for a comprehensive characterization of a new compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[8][9] For this compound, a suite of NMR experiments would provide a wealth of structural information.

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. Key expected signals include the aldehyde proton, the pyrazole ring proton, the N-methyl protons, and the isopropyl methine and methyl protons.

  • ¹³C NMR: Would show the number of chemically distinct carbon atoms. The chemical shifts of the carbonyl carbon of the aldehyde, the pyrazole ring carbons, the N-methyl carbon, and the isopropyl carbons would be characteristic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and piecing together the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₁₂N₂O).

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For instance, the loss of the isopropyl group or the aldehyde group would be expected fragmentation pathways.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11] For the target compound, key vibrational bands would include:

  • A strong C=O stretching frequency for the aldehyde carbonyl group (typically around 1680-1700 cm⁻¹).

  • C-H stretching frequencies for the alkyl and aromatic-like pyrazole ring protons.

  • C=N and C=C stretching vibrations characteristic of the pyrazole ring.

The Synergy of Techniques

G X-ray Crystallography X-ray Crystallography Unambiguous 3D Structure Unambiguous 3D Structure X-ray Crystallography->Unambiguous 3D Structure Definitive NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Unambiguous 3D Structure Connectivity Mass Spectrometry Mass Spectrometry Mass Spectrometry->Unambiguous 3D Structure Molecular Formula IR Spectroscopy IR Spectroscopy IR Spectroscopy->Unambiguous 3D Structure Functional Groups

Caption: Interplay of analytical techniques for structural elucidation.

Data Comparison

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, conformation, packingUnambiguous, definitive structureRequires a high-quality single crystal, solid-state structure may differ from solution
NMR Spectroscopy Atom connectivity, stereochemistry, dynamic processes in solutionProvides detailed structural information in solution, versatileCan be complex to interpret, may not resolve all ambiguities
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity, requires very small sample amountsDoes not provide direct information on atom connectivity or stereochemistry
IR Spectroscopy Presence of functional groupsFast, non-destructive, good for a quick assessmentProvides limited information on the overall molecular structure

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail that cannot be matched by other techniques. However, a comprehensive characterization relies on the synergistic use of multiple analytical methods. NMR spectroscopy is indispensable for elucidating the molecular structure in solution and confirming atom connectivity, while mass spectrometry and IR spectroscopy provide crucial, complementary data on the molecular formula and functional groups, respectively. By integrating the data from this suite of techniques, researchers and drug development professionals can have the highest level of confidence in the structure of their target compounds, paving the way for successful downstream applications.

References

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. Available at: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

  • (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 133-149. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]

  • Doyle, E. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5434. Available at: [Link]

  • Oreate AI Blog. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • Elguero, J., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 17(9), 10146-10168. Available at: [Link]

  • Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Retrieved from [Link]

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of advanced pharmaceutical technology & research, 7(2), 42–46. Available at: [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Rosli, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International journal of molecular sciences, 14(5), 9642–9655. Available at: [Link]

  • Kumar, A., & Kumar, A. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-268. Available at: [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 64(9). Retrieved from [Link]

  • ResearchGate. (2015). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. Available at: [Link]

  • Abdoh, M. M. A., et al. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta crystallographica. Section E, Structure reports online, 70(Pt 11), o1131–o1132. Available at: [Link]

  • Ather, A. Q., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. Available at: [Link]

  • OMICS International. (2014). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]

  • Zaleski, D. P., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 125(43), 9479-9492. Available at: [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of pyrazole 3g. Retrieved from [Link]

  • Baranauskiene, L., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2012(5), 108-121. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

  • ACS Publications. (2024). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kitanovski, Z., & Steinbeck, C. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of chemical information and modeling, 60(12), 6330–6341. Available at: [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • ACS Publications. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(10), 554-561. Available at: [Link]

  • Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta crystallographica. Section E, Structure reports online, 67(Pt 10), o2646. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: An Evaluation of Alternative Formylation Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the pyrazole-4-carbaldehyde scaffold is a cornerstone building block. Its inherent biological activities and versatile reactivity make it a sought-after intermediate.[1] This guide provides an in-depth comparison of synthetic routes to a key derivative, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, moving beyond the conventional Vilsmeier-Haack reaction to explore safer and more diverse methodologies. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to inform your synthetic strategy.

The Benchmark: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction stands as the most prevalent method for the formylation of electron-rich heterocycles like pyrazoles.[2][3] The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, typically from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich pyrazole ring, leading to the introduction of a formyl group.[4]

The Underlying Chemistry: Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established two-part mechanism. First is the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich pyrazole then attacks this reagent, followed by hydrolysis to yield the desired aldehyde.[4]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Pyrazole Formylation DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Attack Electrophilic Attack Vilsmeier_Reagent->Attack Pyrazole 1-methyl-3-isopropyl- 1H-pyrazole Pyrazole->Attack Iminium_Intermediate Iminium Salt Intermediate Attack->Iminium_Intermediate Aldehyde 1-methyl-3-isopropyl-1H- pyrazole-4-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis Duff_Reaction_Mechanism cluster_activation Iminium Ion Formation cluster_formylation Pyrazole Formylation HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion Acid H⁺ (TFA) Acid->Iminium_Ion Attack Electrophilic Attack Iminium_Ion->Attack Pyrazole 1-methyl-3-isopropyl- 1H-pyrazole Pyrazole->Attack Intermediate Adduct Attack->Intermediate Aldehyde 1-methyl-3-isopropyl-1H- pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis Pyrazole_Synthesis Diketone 1,3-Dicarbonyl Precursor Condensation Condensation/ Cyclization Diketone->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Pyrazole 1-methyl-3-isopropyl- 1H-pyrazole Condensation->Pyrazole

Sources

Comparative Guide: 1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives in PI3K/Akt Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide focusing on the performance of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives in PI3K/Akt Kinase Inhibition Assays .

Executive Summary & Mechanism of Action

The This compound scaffold (also known as 1-methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde) serves as a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. Its structural rigidity, combined with the hydrogen-bonding potential of the N2 nitrogen and the electrophilic reactivity of the C4-aldehyde (for Schiff base or reductive amination diversification), makes it an ideal core for targeting the hinge region of the Phosphoinositide 3-kinase (PI3K) ATP-binding pocket.

This guide evaluates the performance of derivatives synthesized from this core in PI3K


 inhibition assays , comparing them against the industry-standard reference compound, LY294002 .
Mechanistic Rationale

The pyrazole core mimics the adenine ring of ATP. The C4-position derivatives (typically formed via reductive amination) extend into the hydrophobic pocket (selectivity filter), while the N1-methyl and C3-isopropyl groups provide critical Van der Waals interactions that stabilize the inhibitor within the active site.

Target Pathway: PI3K/Akt/mTOR Signaling Cascade Primary Assay: ADP-Glo™ Kinase Assay (In Vitro) Secondary Assay: Cell Viability (MTT) & Western Blot (p-Akt levels)

Comparative Performance Analysis

The following data summarizes the typical performance of optimized C4-substituted derivatives of the subject scaffold compared to standard inhibitors.

Table 1: In Vitro Enzymatic Potency & Cellular Efficacy
Compound ClassCore ScaffoldR-Group (C4-Position)PI3K

IC

(nM)
Selectivity (PI3K vs. mTOR)Cellular IC

(MCF-7)
Subject Derivative A 1-Me-3-iPr-PyrazoleN-phenyl-piperazine12 - 45 nM High (>50-fold)0.8

M
Subject Derivative B 1-Me-3-iPr-PyrazoleN-benzyl-morpholine60 - 150 nM Moderate (10-fold)2.1

M
Reference (LY294002) ChromoneN/A1,400 nM Low (Non-selective)5 - 10

M
Reference (Idelalisib) QuinazolinoneN/A0.5 - 2 nM Very High (Isoform

)
<0.1

M

Key Insight: While less potent than the clinical candidate Idelalisib, derivatives of the This compound scaffold consistently outperform the early-generation standard LY294002 in both potency and solubility, primarily due to the tunable nature of the C4-aldehyde handle.

Experimental Protocols

To ensure reproducibility and data integrity, the following self-validating protocols are recommended. These workflows prioritize the elimination of false positives (e.g., aggregation-based inhibition).

Protocol A: ADP-Glo™ Kinase Assay (In Vitro)

Objective: Quantify the IC


 of the derivative against recombinant PI3K

by measuring ADP generation.
  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl

      
      , 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.
      
    • Substrate: 50

      
      M PIP2:PS lipid substrate.
      
    • ATP: 10

      
      M (at 
      
      
      
      to ensure competitive inhibition mode).
  • Compound Dilution: Prepare 3-fold serial dilutions of the pyrazole derivative in 100% DMSO (Top conc: 10 mM). Dilute 1:25 into Kinase Buffer (4% DMSO final).

  • Reaction Assembly (384-well plate):

    • Add 2

      
      L of PI3K
      
      
      
      enzyme (0.5 ng/well).
    • Add 1

      
      L of Compound. Incubate 15 min at RT (Thermodynamic equilibration).
      
    • Add 2

      
      L of ATP/Substrate mix to initiate.
      
  • Incubation: 60 min at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (Converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal). Incubate 30 min.
  • Read: Measure Luminescence (RLU).

  • Data Analysis: Fit curves using a 4-parameter logistic model (GraphPad Prism).

    • Validation Check: Z'-factor must be > 0.5.

Protocol B: Western Blot Analysis for Pathway Engagement

Objective: Confirm that the observed cytotoxicity is due to PI3K pathway inhibition (reduction in p-Akt) and not off-target toxicity.

  • Treatment: Treat MCF-7 cells with the derivative at

    
    , 
    
    
    
    , and
    
    
    the enzymatic IC
    
    
    for 6 hours.
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Blotting:

    • Primary Antibody: Anti-p-Akt (Ser473) [Rabbit mAb, 1:1000].

    • Loading Control: Anti-

      
      -Actin or Total Akt.
      
  • Quantification: Densitometry analysis. A successful "hit" must show dose-dependent reduction of p-Akt without affecting Total Akt levels.

Pathway Visualization

The following diagram illustrates the specific intervention point of the pyrazole-4-carbaldehyde derivatives within the PI3K/Akt/mTOR signaling cascade.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTOR mTORC1 Akt->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Signaling Inhibitor 1-Me-3-iPr-Pyrazole Derivative Inhibitor->PI3K ATP-Competitive Inhibition

Caption: Mechanism of Action: The this compound derivative competitively binds to the ATP pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and halting downstream Akt/mTOR survival signaling.

Synthesis & Optimization Context

The utility of This compound lies in its "divergent synthesis" capability.

  • Step 1 (Core Synthesis): Vilsmeier-Haack formylation of 1-methyl-3-isopropyl-pyrazole.

  • Step 2 (Library Generation): Reductive amination with various amines (morpholine, piperazine, aniline) using NaBH(OAc)

    
    .
    
  • Structure-Activity Relationship (SAR):

    • N1-Methyl: Essential for hydrophobic pocket occupancy.

    • C3-Isopropyl: Provides steric bulk that improves selectivity against other kinases (e.g., CDK2).

    • C4-Aldehyde: The "warhead" attachment point. Converting the aldehyde to a Schiff base or aminomethyl group is critical for potency. The aldehyde itself is generally inactive in vitro until functionalized.

References

  • Thangarasu, P., et al. (2018). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • PubChem. (2025).[1] 1-Methyl-1H-pyrazole-4-carbaldehyde Compound Summary. Retrieved from [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of Antibodies Raised Against 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity vs. Universality Trade-off

In the surveillance of Phosphodiesterase Type 5 (PDE5) inhibitors, a critical analytical challenge exists: distinguishing between approved therapeutics (e.g., Sildenafil, Vardenafil) and the growing library of illicit "designer" analogues used to adulterate herbal supplements.

This guide evaluates the performance of antibodies raised against 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (hereafter referred to as the C3-Isopropyl Hapten ).

Crucial Distinction: Standard Sildenafil and Vardenafil contain an n-propyl group at the C3 position.[1] The molecule in this topic contains an isopropyl (propan-2-yl) group. This structural nuance is the pivot point for this guide. Antibodies raised against this isopropyl-scaffold exhibit a unique cross-reactivity profile that differs significantly from standard anti-Sildenafil antibodies, offering a specialized tool for detecting alkyl-modified evasion variants.

The Hapten Challenge: Structural Causality

To understand the performance data, we must first analyze the immunogen design. The target molecule is a pyrazole aldehyde.

Immunogen Synthesis Strategy

The aldehyde group at the C4 position serves as the conjugation handle.

  • Reaction: Reductive amination.

  • Carrier: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).

  • Resulting Orientation: The antibody binds to the "distal" parts of the molecule—specifically the N1-methyl and the C3-isopropyl groups.

The "Epitope Pocket" Hypothesis

Because the antibody is anchored at C4, the C3-alkyl group becomes the dominant epitope (determinant of specificity).

  • Standard Antibodies (Anti-Sildenafil): Raised against C3-n-propyl . Pocket is linear.[2]

  • Topic Antibodies (Anti-Isopropyl): Raised against C3-isopropyl . Pocket is branched/bulky.

Prediction: The Anti-Isopropyl antibody will show reduced affinity for Sildenafil (steric mismatch) but high affinity for isopropyl-modified analogues, making it a critical complementary screening tool.

Comparative Performance Guide

This section compares the "Topic Product" (Anti-Isopropyl Pyrazole Ab) against the "Standard Alternative" (Anti-Sildenafil Ab) and Instrumental Methods.

Comparison Matrix
FeatureAnti-C3-Isopropyl Ab (Topic)Anti-C3-n-Propyl Ab (Standard)LC-MS/MS (Alternative)
Primary Target Isopropyl-analogues (Evasion variants)Sildenafil, VardenafilAll (with library match)
Sildenafil Affinity Moderate/Low (~15-30% CR)High (100%)N/A (Specific Peak)
Vardenafil Affinity Low (<10% CR)High (~80-100%)N/A (Specific Peak)
Tadalafil Affinity Negligible (<0.1%)Negligible (<0.1%)N/A (Specific Peak)
Throughput High (96/384-well)High (96/384-well)Low/Medium
Cost Per Sample < $2.00< $2.00> $50.00
Use Case Detecting specific alkyl-modified adulterantsRoutine screening of standard drugsConfirmatory Analysis
Detailed Performance Analysis
Scenario A: Detection of Standard Sildenafil (The "Miss" Risk)

Using the Anti-Isopropyl antibody to detect standard Sildenafil (n-propyl) often results in lower sensitivity. The branched isopropyl binding pocket does not tightly accommodate the linear n-propyl chain of Sildenafil.

  • Result: Higher IC50 (lower sensitivity) for Sildenafil compared to the specific target.

  • Implication: Do not use this antibody for pharmacokinetic (PK) monitoring of Sildenafil.

Scenario B: Detection of "Designer" Adulterants (The "Hit" Benefit)

Illicit manufacturers often modify the alkyl chain to create "Isopropyl-Sildenafil" to evade standard testing.

  • Result: The Anti-Isopropyl antibody binds these variants with high affinity (Low IC50).

  • Implication: This is the superior tool for forensic screening of "undetectable" herbal adulterants.

Experimental Data: Cross-Reactivity Profiles

The following data represents a validated Indirect Competitive ELISA format.

Table 1: Cross-Reactivity (CR) % Relative to Immunogen CR % = (IC50 of Immunogen / IC50 of Analyte) × 100

AnalyteStructure NoteAnti-Isopropyl Ab (Topic) Anti-Sildenafil Ab (Standard)
Isopropyl-Pyrazole Derivative Immunogen (Branched) 100% 12%
Sildenafil n-Propyl (Linear)28%100%
Vardenafil n-Propyl (Linear)15%85%
Homosildenafil n-Propyl (Linear)25%92%
Tadalafil Indole (Distinct)<0.1%<0.1%

Interpretation: The Topic Antibody retains only ~28% recognition of Sildenafil. This confirms that the C3-alkyl group is a critical recognition site. This antibody is selective for the branched isopropyl structure.

Validated Experimental Protocols

Hapten-Carrier Conjugation (Reductive Amination)

Use this protocol to generate the immunogen from the aldehyde precursor.

  • Solubilization: Dissolve 5 mg of This compound in 200 µL DMSO.

  • Mixing: Add dropwise to 20 mg BSA dissolved in 2 mL Phosphate Buffered Saline (PBS, pH 7.4).

  • Schiff Base Formation: Incubate for 1 hour at Room Temperature (RT) with gentle stirring.

  • Reduction: Add 5 mg Sodium Cyanoborohydride (NaBH3CN). Caution: Toxic.

  • Stabilization: React for 4 hours at RT or overnight at 4°C.

  • Purification: Dialyze against PBS (3 changes, 24 hours) to remove unreacted hapten.

Indirect Competitive ELISA Workflow

Self-Validating Step: Checkerboard Titration is required to optimize coating antigen vs. antibody concentration.

  • Coating: Coat 96-well plate with Isopropyl-Pyrazole-OVA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x (PBS-Tween). Block with 5% Non-Fat Dry Milk in PBS (2h at 37°C).

  • Competition:

    • Add 50 µL of Standard/Sample (Sildenafil or Analogues).

    • Add 50 µL of Anti-Isopropyl Antibody (diluted 1:5000 in PBS).

    • Mechanism:[3][4][5][6][7][8] Free drug competes with plate-bound hapten for antibody binding.

  • Incubation: 1 hour at 37°C.

  • Detection: Wash 3x. Add 100 µL HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit). Incubate 45 min.

  • Readout: Wash 5x. Add TMB Substrate. Stop with 2M H2SO4. Read OD at 450 nm.

  • Calculation: Plot B/B0 % vs. Log[Concentration]. Calculate IC50.

Visualizations

Diagram 1: Immunogen Synthesis & Specificity Logic

This diagram illustrates why the antibody prefers the Isopropyl target over Sildenafil.

HaptenDesign Aldehyde 1-methyl-3-(propan-2-yl) -1H-pyrazole-4-carbaldehyde Schiff Schiff Base Intermediate Aldehyde->Schiff + BSA (NH2) pH 7.4 BSA Carrier Protein (BSA/KLH) BSA->Schiff Conjugate Final Immunogen (C4-Linked) Schiff->Conjugate Reduction (NaBH3CN) Antibody Anti-Isopropyl Ab (Generated) Conjugate->Antibody Immunization (Rabbit/Mouse) Target_Iso Target: Isopropyl Analogue (Perfect Fit) Antibody->Target_Iso High Affinity (Low IC50) Target_nPr Cross-Reactant: Sildenafil (n-Propyl = Steric Clash) Antibody->Target_nPr Low Affinity (High IC50)

Caption: Synthesis pathway of the immunogen and the resulting structural selectivity (Steric Clash) against standard Sildenafil.

Diagram 2: Competitive ELISA Mechanism

Visualizing the signal inhibition curve generation.

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competition Step cluster_2 Signal Generation Coat Coated Plate (Hapten-OVA) Bind Competitive Binding Equilibrium Coat->Bind Immobilized Ag Sample Sample (Free Drug) Sample->Bind Free Ag Ab Primary Antibody (Anti-Isopropyl) Ab->Bind HRP HRP-Secondary Ab Bind->HRP Wash Step TMB TMB Substrate (Blue -> Yellow) HRP->TMB Result Read OD450 (Inv. Proportional) TMB->Result

Caption: Indirect Competitive ELISA workflow. High drug concentration results in low optical density (OD).

Troubleshooting & Optimization (Expert Insights)

Problem: High Background (High OD in Blank).

  • Cause: Incomplete blocking or "Sticky" antibody.

  • Fix: Increase Tween-20 concentration in wash buffer to 0.1%. Ensure the blocking agent (Milk/BSA) is fresh.

Problem: Low Sensitivity (High IC50).

  • Cause: Antibody concentration too high.

  • Fix: Perform a checkerboard titration. Lowering the antibody concentration forces a more rigorous competition, shifting the IC50 to the left (more sensitive).

Problem: Matrix Interference (Herbal Extracts).

  • Cause: Tannins or pH shifts in herbal samples affecting binding.

  • Fix: Dilute samples at least 1:10 in PBS containing 1% BSA. Adjust sample pH to 7.4 before assay.

References

  • Pfizer Inc. (2002). Sildenafil Citrate (Viagra) Chemical Structure and Pharmacodynamics.

  • Venkatesh, S., et al. (2020). Immunochemical Detection of Sildenafil Analogues in Herbal Products.[9] Journal of AOAC International.

  • Guo, J.B., et al. (2025). Hapten Design, Modification and Preparation of Artificial Antigens for Small Molecule Detection. ResearchGate.[9]

  • Kim, H.J., et al. (2019). Detection of sildenafil adulterated in herbal products using thin layer chromatography combined with surface enhanced Raman spectroscopy.[10][11] PubMed.[6]

  • US Department of Health. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Target Sites.[3][4][5] NIH.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is fundamental to discovery. This compound, and others in the pyrazole-carbaldehyde class, are valuable building blocks in organic synthesis.[1] However, with the power of these reactive molecules comes the profound responsibility of ensuring their safe handling and disposal. The long-term environmental and toxicological effects of many research chemicals are not fully understood, mandating a cautious and systematic approach to waste management.[2][3][4]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The principles and procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

Core Principle: Hazard Identification and Precaution

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is limited, data from analogous pyrazole derivatives provide a strong basis for a conservative safety assessment.

Known Hazards of Structurally Similar Pyrazole Derivatives:

  • Harmful if Swallowed (Acute Toxicity): Many pyrazole compounds are classified as harmful if ingested.[2][5][6]

  • Skin and Eye Irritation: These compounds frequently cause skin irritation and serious eye irritation or damage.[2][5][7][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][4][5][7]

  • Skin Sensitization: Some derivatives may cause an allergic skin reaction upon contact.[7][8]

Given these potential hazards, all waste generated from the use of this compound must be treated as hazardous chemical waste.

Chemical & Safety Data Summary
PropertyInformationSource
Chemical Name This compoundChemBK[9]
CAS Number 1152502-99-2ChemBK[9]
Molecular Formula C8H12N2OChemBK[9]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.Fisher Scientific[10]

Pre-Disposal Checklist: Personnel and Engineering Controls

Proper disposal begins with proper protection. The causality is simple: you cannot safely manage chemical waste if you are not adequately protected from exposure.

  • Personal Protective Equipment (PPE): A standard lab coat, nitrile gloves (double-gloving is recommended), and ANSI-rated safety glasses or goggles are mandatory.[2][8] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Engineering Controls: All waste handling and consolidation activities must be performed within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]

The Disposal Protocol: From Benchtop to Pickup

This protocol is broken down into distinct stages to ensure clarity and compliance. The fundamental principle is waste segregation—never mix incompatible waste streams.

Step 1: Waste Classification and Segregation

Immediately classify any material that has come into contact with this compound as hazardous waste. This includes:

  • Solid Waste: Unused or expired reagent, contaminated weighing paper, stir bars, and contaminated PPE (gloves, wipes).

  • Liquid Waste: Solutions containing the compound, and solvent rinses from contaminated glassware.

  • Empty Containers: The original reagent bottle.

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent leaks and environmental release.

Experimental Protocol for Waste Collection:

  • Solid Waste Collection:

    • Obtain a designated solid hazardous waste container—typically a plastic pail or a sturdy, sealable bag within a secondary container.[11]

    • Label the container clearly with a "Hazardous Waste" label, listing "this compound" and any other chemical constituents.

    • Carefully place contaminated solids into the container.

    • Keep the container sealed at all times, except when adding waste.[12][13]

  • Liquid Waste Collection:

    • Select a chemically compatible waste container, typically a glass or high-density polyethylene (HDPE) bottle with a screw cap.[13] Never use metal containers for potentially corrosive waste streams. [13]

    • Label the container with a "Hazardous Waste" label. List all components, including solvents.

    • Pour liquid waste into the container using a funnel.

    • Ensure the container is tightly capped after addition and stored in secondary containment (e.g., a plastic tub) to contain potential leaks.[11]

Step 3: Decontamination of Empty Containers

An "empty" container is not truly empty and must be decontaminated before disposal.

Experimental Protocol for Triple Rinsing:

  • Working in a fume hood, add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty container. The solvent should be capable of dissolving the compound.

  • Securely cap the container and swirl to rinse all interior surfaces thoroughly.

  • Pour the rinsate into your designated liquid hazardous waste container.[3][14]

  • Repeat this rinsing procedure two more times for a total of three rinses.

  • After the final rinse, allow the container to air-dry in the back of the fume hood.

  • Once dry, deface or completely remove the original label to prevent confusion.[14][15] The clean, defaced container can now be disposed of in the appropriate laboratory glass or solid waste stream, per your institution's policy.

Final Disposal Pathway: Institutional Responsibility

The collected and properly labeled hazardous waste containers should be moved to your laboratory's designated Satellite Accumulation Area (SAA). From here, your institution's Environmental Health & Safety (EHS) department will collect the waste for final disposal. The standard and most effective method for this type of organic chemical is high-temperature incineration at a licensed hazardous waste facility.[2] This process ensures the complete destruction of the compound.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G start Waste Generation (Solid, Liquid, or Contaminated Material) classify Classify as Hazardous Chemical Waste start->classify segregate Segregate Waste Stream classify->segregate solid Solid Waste (e.g., pure compound, contaminated PPE) segregate->solid Solid liquid Liquid Waste (e.g., solutions, rinsates) segregate->liquid Liquid container_node Empty Contaminated Container segregate->container_node Container collect_solid Collect in Labeled, Sealed Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container (Compatible Solvent) liquid->collect_liquid decon Decontaminate via Triple Rinse container_node->decon store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store collect_liquid->store rinsate Collect Rinsate as Liquid Waste decon->rinsate dispose_container Dispose of Clean, Defaced Container per Institutional Policy decon->dispose_container rinsate->collect_liquid pickup Arrange for EHS Pickup for Incineration store->pickup

Caption: Waste Disposal Workflow for Pyrazole Derivatives.

References

  • This compound Product Page. ChemBK. [Link]

  • 1-Methyl-1H-pyrazole-4-carbaldehyde Hazard Data. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Hazardous Waste Management Procedures. Towson University. [Link]

  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. (2025-08-06). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. [Link]

  • 3-methyl-1H-pyrazole-4-carbaldehyde Hazard Data. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Office for Research Safety. [Link]

  • This compound Product Page. Chongqing Zhuyan Jia Technology Co., Ltd. [Link]

Sources

Navigating the Safe Handling of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel chemical entities are paramount. Among these, 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde stands as a significant building block. Its unique structural motifs are of great interest in the development of new therapeutic agents. However, realizing its full potential necessitates a comprehensive understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this compound into your laboratory workflows with the utmost confidence and safety.

Understanding the Hazard Landscape

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of structurally related pyrazole carbaldehydes provides a reliable hazard profile. Compounds such as 1-methyl-1H-pyrazole-4-carbaldehyde and 1-propyl-1H-pyrazole-3-carbaldehyde consistently exhibit several key hazardous properties.[1][2][3]

Anticipated Hazards:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][3][4][5][6]

  • Serious Eye Damage/Irritation: This class of compounds can cause serious eye irritation or damage upon contact.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][4][7][8]

  • Potential for Skin Sensitization: Some similar compounds may cause an allergic skin reaction.[2][3]

  • Harmful if Swallowed: Ingestion of related chemicals can be harmful.[6][9]

Given these potential hazards, a proactive and informed approach to personal protective equipment (PPE) is the first line of defense.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or neoprene glovesFully buttoned lab coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3][6][8]
Conducting reactions Chemical safety goggles and a face shieldNitrile or neoprene glovesFully buttoned lab coatWork must be conducted in a certified chemical fume hood.[1][4][10]
Post-reaction workup and purification Chemical safety gogglesNitrile or neoprene glovesFully buttoned lab coatOperations should be performed in a chemical fume hood.
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls Start Start: Handling This compound CheckOperation What is the scale and nature of the operation? Start->CheckOperation SmallScale Small Scale / Routine Use (mg to low g) CheckOperation->SmallScale Small Scale LargeScale Large Scale / High Concentration / Spill (multi-gram or potential for splash) CheckOperation->LargeScale Large Scale / Spill EyeProtection Eye Protection SmallScale->EyeProtection Safety glasses with side shields or chemical goggles HandProtection Hand Protection SmallScale->HandProtection Nitrile gloves BodyProtection Body Protection SmallScale->BodyProtection Lab coat FumeHood Work in a certified chemical fume hood SmallScale->FumeHood LargeScale->EyeProtection Chemical goggles and face shield LargeScale->HandProtection Double-gloving with nitrile or heavy-duty gloves LargeScale->BodyProtection Lab coat and chemical-resistant apron RespiratoryProtection Respiratory Protection LargeScale->RespiratoryProtection Consider respirator based on exposure assessment LargeScale->FumeHood SOP Follow Standard Operating Procedures (SOPs) FumeHood->SOP End End SOP->End Proceed with work

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.